molecular formula C15H28N2O4 B15063031 TCO-PEG2-amine

TCO-PEG2-amine

Cat. No.: B15063031
M. Wt: 300.39 g/mol
InChI Key: XCPPYCGUCZZMQS-UPHRSURJSA-N
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Description

TCO-PEG2-amine is a useful research compound. Its molecular formula is C15H28N2O4 and its molecular weight is 300.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1-

InChI Key

XCPPYCGUCZZMQS-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCN

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

TCO-PEG2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to TCO-PEG2-amine For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and is increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule features two key reactive functionalities: a trans-cyclooctene (TCO) group and a primary amine, connected by a hydrophilic 2-unit polyethylene glycol (PEG) spacer.

The TCO group is a highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[3][4] This bioorthogonal "click chemistry" reaction is notable for its exceptional speed, high selectivity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[5] The primary amine provides a versatile handle for conjugation to biomolecules or small molecules through the formation of stable amide bonds with carboxylic acids or activated esters. The inclusion of the PEG2 linker enhances aqueous solubility, improves the pharmacokinetic profile of conjugates, and provides a flexible spacer to minimize steric hindrance.

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and logical workflows to aid researchers in its effective implementation.

Chemical Structure and Properties

The structure of this compound consists of a strained eight-membered ring (trans-cyclooctene), a diethylene glycol spacer, and a terminal primary amine.

Chemical Structure:

  • Chemical Name: Carbamic acid, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-, 4-cycloocten-1-yl ester

  • SMILES: O=C(OC1CC/C=C\CCC1)NCCOCCOCCN

Physicochemical and Computational Properties

The key properties of this compound are summarized in the table below. These properties are essential for designing conjugation strategies, determining appropriate solvents, and establishing storage conditions.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₈N₂O₄
Molecular Weight 300.39 g/mol
CAS Number 2141981-87-3
Appearance Colorless to light yellow liquid
Purity ≥95% - 97%
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions Store at -20°C or 4°C, protected from light. In solvent, store at -80°C (6 months) or -20°C (1 month).
Topological Polar Surface Area (TPSA) 82.81 Ų
LogP 1.5934
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 9
Reactivity and Stability

The utility of this compound is defined by the distinct reactivity of its terminal groups and its overall stability.

FeatureDescriptionReference(s)
TCO Group Reactivity Reacts with tetrazines via iEDDA click chemistry. The reaction is extremely fast, with second-order rate constants ranging from ~1,000 to >10,000 M⁻¹s⁻¹, depending on the tetrazine structure and solvent. The reaction is bioorthogonal and proceeds under mild, aqueous conditions (pH 6-9).
Amine Group Reactivity The primary amine reacts with carboxylic acids in the presence of a coupling agent (e.g., EDC, HATU) to form a stable amide bond. It also reacts efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, at pH 7-9.
Stability The TCO moiety has a limited half-life as it can isomerize to the less reactive cis-cyclooctene (CCO) isomer, especially in the presence of thiols (e.g., DTT). Long-term storage is not recommended. TCEP is a more compatible reducing agent than DTT. Some TCO analogs show ~86% fidelity after 7 days at 25°C.

Experimental Protocols and Workflows

This compound is a versatile linker used in multi-step synthesis and bioconjugation strategies. Below are representative protocols for its use.

Workflow for Two-Step Bioconjugation

A common application involves first conjugating this compound to a molecule of interest (Molecule A) via its amine group, and then "clicking" the resulting TCO-tagged molecule to a second, tetrazine-functionalized molecule (Molecule B).

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Bioorthogonal Click Chemistry molA Molecule A (with -COOH group) edc EDC / NHS (Coupling Agents) molA->edc Activation tco_linker This compound tco_molA TCO-Molecule A Conjugate tco_linker->tco_molA edc->tco_molA Amide Bond Formation final_conjugate Final Conjugate (A-Linker-B) tco_molA->final_conjugate iEDDA Reaction (Click) molB Molecule B (with Tetrazine group) molB->final_conjugate

Two-step bioconjugation workflow using this compound.
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid

This protocol describes the conjugation of the amine group of this compound to a carboxylated molecule (e.g., a protein, small molecule drug) using EDC/NHS chemistry.

Materials:

  • Carboxylated molecule (-COOH)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 10 mM Hydroxylamine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening. Prepare a 10 mg/mL stock solution of EDC in ultrapure water immediately before use. Prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO or water. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Carboxyl Activation: Dissolve the carboxylated molecule in Activation Buffer. Add EDC and NHS to the solution. A typical molar ratio is 1:2:5 (Carboxyl:EDC:NHS). Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, pass the activated molecule solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step also raises the pH, which is optimal for the subsequent amine reaction.

  • Conjugation: Immediately add the this compound stock solution to the activated molecule solution. A 5- to 20-fold molar excess of the amine linker over the carboxylated molecule is recommended.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification: Purify the TCO-functionalized conjugate using a desalting column, dialysis, or chromatography (e.g., SEC, HIC) to remove unreacted linker and quenching reagents.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the iEDDA reaction between the TCO-functionalized molecule from Protocol 1 and a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Reagent Preparation: Dissolve the purified TCO-functionalized molecule in the Reaction Buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, then dilute in PBS).

  • Ligation: Add the tetrazine-molecule solution to the TCO-molecule solution. A molar ratio of 1.5:1 (Tetrazine:TCO) is often sufficient due to the high reaction efficiency.

  • Reaction: Incubate at room temperature for 30-60 minutes. The reaction is often complete within minutes. Reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (~520-540 nm).

  • Purification: If necessary, purify the final conjugate to remove any excess tetrazine reagent using size-exclusion chromatography or dialysis.

Application in PROTAC Development

This compound is an effective linker for synthesizing PROTACs, which are bifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein (POI ligand), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The click chemistry handle of this compound facilitates a modular and efficient approach to PROTAC synthesis.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis (Modular Approach) cluster_action Mechanism of Action poi_ligand POI Ligand (-COOH) tco_amine This compound poi_ligand->tco_amine Amide Coupling (Protocol 1) e3_ligand E3 Ligase Ligand (-Tetrazine) protac Final PROTAC e3_ligand->protac intermediate POI-Linker-TCO Intermediate tco_amine->intermediate intermediate->protac iEDDA Click (Protocol 2) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary ub Ubiquitination ternary->ub degradation Proteasomal Degradation ub->degradation

Logical workflow for PROTAC synthesis and action.

This modular strategy allows for the rapid generation of a library of PROTACs with different linkers, POI ligands, or E3 ligase ligands to optimize degradation activity.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and drug development. Its dual reactivity, combined with the favorable properties of the PEG spacer, enables straightforward and efficient creation of complex bioconjugates. The bioorthogonality and rapid kinetics of the TCO-tetrazine reaction make it particularly suitable for applications requiring high specificity and performance under biological conditions, including the development of next-generation ADCs and PROTACs. By understanding its properties and leveraging the provided protocols, scientists can effectively incorporate this compound into their research to advance their respective fields.

References

TCO-PEG2-amine in Click Chemistry: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of TCO-PEG2-amine in click chemistry, providing a comprehensive resource for its application in research, drug development, and bioconjugation. This compound is a bifunctional linker molecule that leverages the power of bioorthogonal chemistry for the precise and efficient coupling of molecular entities.

Core Mechanism of Action: The Inverse-Demand Diels-Alder Reaction

At the heart of this compound's functionality is the trans-cyclooctene (TCO) moiety. This strained alkene undergoes a highly rapid and selective reaction with a tetrazine partner through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This [4+2] cycloaddition is a cornerstone of "click chemistry" due to its exceptional kinetics and bioorthogonality, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.[1][2]

The reaction is initiated by the interaction of the electron-deficient tetrazine (diene) with the electron-rich, strained TCO (dienophile). This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas, driving the reaction irreversibly to form a stable dihydropyridazine product.[2][3] A key advantage of this ligation is that it does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[1]

The this compound molecule also features a primary amine group (-NH2) at the terminus of a two-unit polyethylene glycol (PEG) spacer. This amine group provides a versatile handle for conjugation to molecules containing a carboxylic acid or an activated ester, forming a stable amide bond. The hydrophilic PEG linker enhances the solubility of the molecule in aqueous buffers and provides spatial separation between the conjugated molecules, which can reduce steric hindrance.

Quantitative Data: Reaction Kinetics and Stability

The performance of this compound in click chemistry is characterized by its rapid reaction kinetics and the stability of the TCO group.

Reaction Kinetics

The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning several orders of magnitude depending on the specific TCO and tetrazine derivatives used.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
trans-cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~20009:1 Methanol/Water
TCOHydrogen-substituted tetrazineup to 30,000Aqueous Media
sTCO3-methyl-6-phenyl-tetrazine420 ± 49ACN/PBS
TCO-PEG₄Me4Pyr-Tz69,400DPBS
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazine366,000 ± 15,000Water
s-TCOWater-soluble 3,6-dipyridyl-s-tetrazine derivative3,300,000 ± 40,000Not specified
Stability of the TCO Moiety

A critical consideration for the use of this compound is the stability of the TCO group, which can isomerize to the much less reactive cis-cyclooctene (CCO). This isomerization can be influenced by factors such as temperature, pH, and the presence of thiols.

TCO DerivativeConditionHalf-life / Stability
TCOAqueous buffered media (pH 7.5)Stable for weeks at 4°C
s-TCO conjugated to a mAbin vivo0.67 days
d-TCOAqueous solution, room temperatureNo decomposition observed
d-TCOHuman serum, room temperature>97% trans-isomer after 4 days
TCO derivatives (general)High thiol concentrations (30 mM)Rapid isomerization

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound.

Protocol for Conjugating this compound to a Carboxyl-Containing Molecule

This protocol describes the activation of a carboxylic acid with EDC and NHS ester to facilitate its conjugation to the amine group of this compound.

Materials:

  • Carboxyl-containing molecule (e.g., protein, small molecule)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., 100 mM MES buffer, pH 4.5-6.0 for activation; 100 mM PBS, pH 7.2-7.5 for conjugation)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxyl-containing molecule in the activation buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.

  • Activation of Carboxylic Acid:

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS to the carboxyl-containing molecule solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated carboxyl molecule solution to the this compound solution. A 10- to 20-fold molar excess of the activated molecule to this compound is a good starting point and should be optimized.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the conjugation buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protocol for TCO-Tetrazine Click Chemistry Reaction

This protocol outlines the reaction between a TCO-functionalized molecule and a tetrazine-functionalized molecule.

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 6.0-9.0)

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the TCO-functionalized molecule in the reaction buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Click Reaction:

    • Add the tetrazine-functionalized molecule to the solution of the TCO-functionalized molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is recommended.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • If necessary, purify the final conjugate from unreacted starting materials using SEC or dialysis.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships involving this compound.

G cluster_0 Step 1: this compound Conjugation cluster_1 Step 2: TCO-Tetrazine Click Reaction mol_cooh Molecule with Carboxylic Acid edc_nhs EDC / NHS mol_cooh->edc_nhs Activation activated_mol Activated NHS Ester of Molecule edc_nhs->activated_mol tco_peg_amine This compound activated_mol->tco_peg_amine Amide Bond Formation tco_labeled_mol TCO-Labeled Molecule tco_peg_amine->tco_labeled_mol tco_labeled_mol_2 TCO-Labeled Molecule tetrazine_mol Tetrazine-Labeled Molecule conjugated_product Final Conjugated Product tetrazine_mol->conjugated_product n2 N₂ Gas conjugated_product->n2 Release tco_labeled_mol_2->tetrazine_mol IEDDA Reaction

General workflow for bioconjugation using this compound.

G cluster_0 Pre-Targeting Phase cluster_1 Therapeutic/Imaging Phase tco_antibody TCO-Modified Antibody binding Antibody binds to Tumor Antigen tco_antibody->binding tumor_cell Tumor Cell with Target Antigen click_reaction In Vivo Click Reaction (IEDDA) tumor_cell->click_reaction TCO on Antibody reacts with Tetrazine binding->tumor_cell tetrazine_payload Tetrazine-Labeled Payload (Drug/Imaging Agent) tetrazine_payload->click_reaction payload_delivery Targeted Payload Delivery click_reaction->payload_delivery G cluster_0 PROTAC Component Synthesis cluster_1 PROTAC Assembly via Click Chemistry poi_ligand Protein of Interest (POI) Ligand tetrazine_modification Tetrazine Modification poi_ligand->tetrazine_modification e3_ligase_ligand E3 Ligase Ligand tco_linker TCO-Linker-E3 Ligand e3_ligase_ligand->tco_linker Linker Conjugation tetrazine_poi_ligand Tetrazine-POI Ligand tetrazine_modification->tetrazine_poi_ligand tetrazine_poi_ligand->tco_linker IEDDA Reaction protac Final PROTAC Molecule tco_linker->protac

References

An In-Depth Technical Guide to the Synthesis and Purification of TCO-PEG2-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG2-amine is a bifunctional linker molecule integral to the fields of bioconjugation and drug development. It features a strained trans-cyclooctene (TCO) moiety, which is highly reactive in copper-free click chemistry, specifically in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This bioorthogonal reaction is exceptionally fast and selective, allowing for the efficient labeling and conjugation of biomolecules in complex biological environments. The molecule also possesses a primary amine group, enabling covalent attachment to various substrates, such as proteins, peptides, and other molecules, through amide bond formation. The short diethylene glycol (PEG2) spacer enhances the linker's hydrophilicity, improving solubility and reducing potential aggregation of the resulting conjugates. This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed (hypothetical) experimental protocols, data presentation, and workflow visualizations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for handling, storage, and experimental design.

PropertyValue
Chemical Name (E)-cyclooct-4-en-1-yl (2-(2-aminoethoxy)ethyl)carbamate
Molecular Formula C₁₅H₂₈N₂O₄
Molecular Weight 300.39 g/mol
CAS Number 2141981-87-3
Appearance Colorless to light yellow liquid
Purity ≥95% (typically ≥97%)
Solubility Soluble in DMSO, DMF, DCM, and Chloroform
Storage Conditions Store at -20°C, protect from light

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process involving the activation of a TCO alcohol and its subsequent reaction with a diamine-PEG linker. A representative synthetic scheme is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Activation of TCO-OH cluster_reaction2 Step 2: Coupling with PEG-diamine cluster_deprotection Step 3: Deprotection TCO_OH trans-cyclooctenol Reaction1 Reaction in Anhydrous DCM TCO_OH->Reaction1 NHS_Carb N,N'-Disuccinimidyl carbonate (DSC) NHS_Carb->Reaction1 Base Triethylamine (TEA) Base->Reaction1 PEG_diamine tert-butyl (2-(2-aminoethoxy)ethyl)carbamate Reaction2 Reaction in DCM PEG_diamine->Reaction2 TCO_NHS TCO-NHS Ester (Intermediate) Reaction1->TCO_NHS Formation of activated ester TCO_NHS->Reaction2 Boc_TCO_PEG_Amine Boc-TCO-PEG2-amine Reaction2->Boc_TCO_PEG_Amine Carbamate linkage formation Reaction3 Acidic Deprotection (TFA) Boc_TCO_PEG_Amine->Reaction3 Final_Product This compound Reaction3->Final_Product Removal of Boc protecting group Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Mobile Phase Crude_Product->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Fraction_Collection Collect Fractions HPLC->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC, LC-MS) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Purity >95% Solvent_Removal Lyophilization/Evaporation Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Introduction to TCO-tetrazine bioorthogonal reaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the TCO-Tetrazine Bioorthogonal Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] This specific ligation, often referred to as the TCO-tetrazine click reaction, has gained prominence due to its unparalleled reaction speed, exceptional specificity, and biocompatibility.[3][4] These features make it an invaluable tool for a wide array of applications, including live-cell imaging, in vivo diagnostics, targeted drug delivery, and the construction of complex biomaterials.[5]

This guide provides a comprehensive overview of the TCO-tetrazine reaction, including its core mechanism, quantitative kinetic data, detailed experimental protocols, and key applications in research and drug development.

Core Reaction Mechanism

The TCO-tetrazine ligation is a type of "click chemistry" that proceeds through a rapid and irreversible two-step mechanism.

  • [4+2] Cycloaddition : The first, and rate-determining, step is an inverse-electron-demand Diels-Alder reaction. In this step, the highly strained and electron-rich TCO acts as the dienophile, while the electron-deficient tetrazine serves as the diene. They rapidly react to form a highly unstable tricyclic intermediate.

  • Retro-Diels-Alder Elimination : The intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step drives the reaction to completion and forms a stable dihydropyridazine product.

The progress of the reaction can be conveniently monitored by the disappearance of the tetrazine's characteristic color and its corresponding absorbance maximum in the visible spectrum (typically between 510-550 nm).

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Plus + Tetrazine Tetrazine (Tz) (Diene) Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (Rate-determining) Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder (N₂ Elimination) Plus2 + N2 Dinitrogen (N₂)

Mechanism of the TCO-Tetrazine bioorthogonal reaction.

Quantitative Data: Reaction Kinetics

The hallmark of the TCO-tetrazine ligation is its exceptional speed, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction. Rates can range from 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at low micromolar or nanomolar concentrations, which is critical for in vivo applications. The reaction kinetics are influenced by the substituents on both the tetrazine and TCO rings. Electron-withdrawing groups on the tetrazine and increased ring strain on the TCO generally lead to faster rates.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
Hydrogen-substitutedTCOup to 30,000PBS, 37°C
Methyl-substitutedTCO~1,000-
DipyridylTCO2,000 (±400)-
General RangeTCO1,000 - 1,000,000General
ATTO-dye labeledTCOup to 1,000Aqueous Media
Dimethyl-tetrazineAllyl-substituted TCO0.54-
Dipyridyl-tetrazineAxial TCO57.70-
VarioussTCO-acid23,800 (±400)25% MeCN/PBS

Table 1: A summary of selected second-order rate constants for various TCO-tetrazine pairs. Data compiled from multiple sources.

Experimental Protocols

The following are generalized protocols for the labeling of proteins with TCO or tetrazine moieties and their subsequent conjugation. Researchers should optimize these protocols based on their specific biomolecules and experimental conditions.

Protocol 1: Protein Functionalization with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester, which targets primary amines like lysine residues.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Methodology:

  • Protein Preparation : Dissolve the protein in an amine-free buffer (e.g., PBS) to a concentration of 1-5 mg/mL. If the current buffer contains primary amines (like Tris), perform a buffer exchange using a spin desalting column.

  • Reagent Preparation : Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification : Remove excess, unreacted TCO reagent using a spin desalting column, exchanging the buffer back to standard PBS (pH 7.4). The TCO-labeled protein is now ready for conjugation.

Note: A similar procedure can be followed to label a second protein with a Tetrazine-NHS ester.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

Methodology:

  • Reactant Preparation : Prepare the TCO-labeled protein and the tetrazine-labeled protein in a compatible buffer, such as PBS pH 7.4.

  • Conjugation Reaction : Mix the TCO-labeled protein and tetrazine-labeled protein together. A 1:1 molar ratio is standard, though a slight excess (e.g., 1.5-fold) of the tetrazine-protein can be used to ensure complete consumption of the TCO-protein.

  • Incubation : Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C (a longer incubation may be needed at lower temperatures).

  • Purification (Optional) : The resulting protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC) if required.

  • Storage : Store the final conjugate at 4°C.

Protein_Labeling_Workflow cluster_prep Protein Preparation cluster_activation Activation cluster_purify1 Purification cluster_conjugation Bioorthogonal Conjugation cluster_final Final Product P1 Protein A in Amine-Free Buffer TCO_NHS Add TCO-NHS Ester P1->TCO_NHS P2 Protein B in Amine-Free Buffer TZ_NHS Add Tetrazine-NHS Ester P2->TZ_NHS Purify1 Quench & Remove Excess TCO TCO_NHS->Purify1 Purify2 Quench & Remove Excess Tetrazine TZ_NHS->Purify2 Mix Mix Activated Proteins Purify1->Mix Purify2->Mix Final Protein A-B Conjugate Mix->Final Purify_Final Optional Final Purification (SEC) Final->Purify_Final

Experimental workflow for protein-protein conjugation.

Applications in Research and Drug Development

The unique properties of the TCO-tetrazine reaction have led to its adoption in numerous advanced applications.

Pretargeted In Vivo Imaging

In conventional radioimmunotherapy or PET imaging, antibodies are directly labeled with radioisotopes. However, the long biological half-life of antibodies can lead to high background signals and significant radiation doses to healthy tissues.

Pretargeting offers a solution by separating the targeting and imaging steps.

  • An antibody modified with TCO is administered to the patient and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation.

  • A small, radiolabeled tetrazine molecule is then administered. It circulates rapidly, reacts ("clicks") with the TCO-tagged antibody at the target site, and any excess is quickly cleared from the body.

This approach significantly improves the target-to-background signal ratio and allows for the use of short-lived radioisotopes.

Pretargeting_Logic cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_result Result Inject_Ab Administer TCO-Antibody Accumulate Antibody Accumulates at Tumor Site Inject_Ab->Accumulate Clear_Ab Unbound Antibody Clears from Blood Accumulate->Clear_Ab Inject_Tz Administer Radiolabeled Tetrazine Probe Clear_Ab->Inject_Tz Time Delay Click In Vivo Click Reaction at Tumor Site Inject_Tz->Click Clear_Tz Excess Tetrazine Rapidly Cleared Click->Clear_Tz Image High-Contrast PET/SPECT Image Click->Image

Logical workflow for in vivo pretargeting imaging.
Click-to-Release Drug Delivery

The TCO-tetrazine reaction has been ingeniously adapted from a ligation tool to a cleavage tool for controlled drug release. In this "click-to-release" strategy, a drug or other active molecule is "caged" with a TCO moiety in a way that renders it inactive. The TCO is designed with a carbamate or other cleavable linker at an allylic position.

When a tetrazine is introduced, the IEDDA reaction proceeds as usual. However, the resulting dihydropyridazine intermediate undergoes a subsequent, spontaneous electronic cascade that leads to the 1,4-elimination of the linker, releasing the active molecule. This allows for the precise spatiotemporal activation of a therapeutic agent, potentially reducing systemic toxicity and enhancing efficacy. This strategy has been successfully applied to create antibody-drug conjugates (ADCs) where the drug is released only upon reaction with a TCO trigger.

Conclusion

The TCO-tetrazine bioorthogonal reaction stands as a powerful and versatile tool for chemical biology and drug development. Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount. From constructing complex bioconjugates to enabling next-generation in vivo imaging and targeted drug release, the TCO-tetrazine ligation continues to drive innovation at the interface of chemistry and biology.

References

The Strategic Role of TCO-PEG2-Amine in Advancing Bioorthogonal PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This technical guide delves into the specific role and application of TCO-PEG2-amine as a versatile PROTAC linker, with a focus on its utility in constructing bioorthogonal and in-situ assembled PROTACs. We will explore its chemical properties, its role in advanced PROTAC strategies like CLIPTACs (Click-Formed Proteolysis-Targeting Chimeras), and provide a compilation of relevant data and experimental protocols to aid researchers in the design and execution of their targeted protein degradation studies.

Introduction to PROTAC Technology and the Significance of the Linker

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors, including the potential for catalytic activity and the ability to target proteins previously considered "undruggable."[2][3]

The linker is not merely a passive tether; its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and significantly impact a PROTAC's physicochemical properties, such as solubility and cell permeability.[4] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity and flexibility, which can improve solubility and the spatial orientation of the two ligands.[5]

This compound: A Key Building Block for Bioorthogonal PROTACs

This compound is a bifunctional linker that incorporates three key chemical moieties:

  • trans-Cyclooctene (TCO): A strained alkene that is highly reactive in bioorthogonal "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This reaction is exceptionally fast and proceeds efficiently in biological systems without the need for a catalyst.

  • Polyethylene Glycol (PEG2): A two-unit PEG spacer that enhances the linker's hydrophilicity and provides flexibility.

  • Primary Amine (-NH2): A versatile functional group that allows for straightforward conjugation to a POI ligand or an E3 ligase ligand via the formation of a stable amide bond.

The unique combination of these features makes this compound an ideal tool for advanced PROTAC design, particularly for strategies requiring in-situ assembly or conditional activation.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DCM, DMF

Application of this compound in Bioorthogonal PROTAC Strategies

The primary application of this compound in the PROTAC field is to facilitate the bioorthogonal assembly of PROTACs, either in vitro or directly within living cells. This is primarily achieved through the highly efficient and specific TCO-tetrazine ligation.

In-Cell Click-Formed Proteolysis-Targeting Chimeras (CLIPTACs)

A major challenge in PROTAC development is their often-high molecular weight, which can lead to poor cell permeability. The CLIPTAC approach addresses this by introducing two smaller, more cell-permeable precursors that assemble into the active PROTAC intracellularly.

In a typical CLIPTAC strategy:

  • A ligand for the protein of interest is functionalized with a TCO group, often using a linker like this compound. An example is the BET bromodomain inhibitor JQ1, which can be modified to JQ1-TCO.

  • A ligand for an E3 ligase, such as thalidomide for Cereblon (CRBN), is functionalized with a tetrazine (Tz) group to create a molecule like Tz-thalidomide.

  • These two precursors are administered to cells sequentially. Due to their smaller size, they can more readily cross the cell membrane.

  • Once inside the cell, the TCO and tetrazine moieties rapidly and specifically react via an iEDDA cycloaddition to form the active PROTAC, which then induces the degradation of the target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation

Click-and-Release PROTAC Prodrugs

Another innovative application is the development of "click-and-release" PROTAC prodrugs. In this strategy, the TCO group is installed on a critical part of the PROTAC molecule, rendering it inactive. The PROTAC can then be activated at a specific location by a tetrazine-containing molecule.

For instance, a TCO group can be conjugated to the hydroxyl group of the VHL ligand in a PROTAC like ARV-771, creating an inactive prodrug (TCO-ARV-771). This prodrug can be systemically administered. A tetrazine-modified targeting moiety, such as a peptide that binds to a cancer-specific receptor (e.g., c(RGDyK)-Tz for αvβ3 integrin), can then be used to achieve localized activation. The TCO-tetrazine reaction at the target site releases the active PROTAC, leading to spatially controlled protein degradation and potentially reducing off-target toxicity.

Quantitative Data and Experimental Protocols

While the conceptual framework for using this compound in bioorthogonal PROTACs is well-established, specific quantitative data for PROTACs utilizing this exact linker can be sparse in the literature, which often describes TCO-functionalized molecules without specifying the linker length. However, data from seminal studies on CLIPTACs and click-and-release PROTACs provide valuable insights into the efficacy of these approaches.

Quantitative Degradation Data

The following table summarizes representative data from studies employing TCO-based bioorthogonal PROTAC strategies. It is important to note that the specific linker used for the TCO-functionalization is not always this compound, but the principles and outcomes are highly relevant.

PROTAC SystemTarget ProteinCell LineKey FindingsReference
JQ1-TCO + Tz-thalidomide (CLIPTAC)BRD4HeLaConcentration-dependent degradation of BRD4. Complete degradation observed at 3 µM and 10 µM of each precursor after 18h incubation with each.
TCO-ARV-771 + c(RGDyK)-Tz (Click-and-Release)BRD4HeLa (αvβ3 positive)Complete BRD4 degradation after 3h treatment with 400 nM TCO-ARV-771 and 1.0 µM c(RGDyK)-Tz.
TCO-ARV-771 + c(RGDyK)-Tz (Click-and-Release)HeLaIC50 of co-treatment was 389 nM, similar to active ARV-771 (466 nM), while TCO-ARV-771 alone had an IC50 of 4.45 µM.
Experimental Protocols

The following are generalized protocols based on published methods for the synthesis and evaluation of bioorthogonal PROTACs. Researchers should adapt these protocols to their specific target and ligands.

Protocol 1: Synthesis of a TCO-Functionalized POI Ligand (e.g., JQ1-TCO)

This protocol describes the amide coupling of a carboxylic acid-containing ligand with this compound.

Materials:

  • POI ligand with a carboxylic acid handle (e.g., JQ1-carboxylic acid)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the TCO-functionalized ligand.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is for assessing the degradation of a target protein (e.g., BRD4) in cells treated with CLIPTAC precursors.

Materials:

  • Cell line of interest (e.g., HeLa)

  • TCO-functionalized POI ligand (e.g., JQ1-TCO)

  • Tetrazine-functionalized E3 ligase ligand (e.g., Tz-thalidomide)

  • Cell culture medium and supplements

  • DMSO (for stock solutions)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-vinculin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • Treatment:

    • Prepare stock solutions of JQ1-TCO and Tz-thalidomide in DMSO.

    • For CLIPTAC experiments, pre-treat cells with varying concentrations of JQ1-TCO (e.g., 0.1 to 10 µM) for a specified time (e.g., 18 hours).

    • Following the pre-treatment, add a fixed concentration of Tz-thalidomide (e.g., 10 µM) to the media and incubate for another specified period (e.g., 18 hours).

    • Include controls: vehicle (DMSO), JQ1-TCO alone, and Tz-thalidomide alone.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the concentration of the variable precursor to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Signaling Pathways and Logical Relationships

The use of this compound in PROTACs does not alter the fundamental signaling pathway of targeted protein degradation, which is the ubiquitin-proteasome system. However, it introduces a preceding logical step of in-situ assembly for the PROTAC to become active.

Logical_Workflow Start Start: Administer Precursors Precursor_1 Precursor 1 (e.g., JQ1-TCO) Start->Precursor_1 Precursor_2 Precursor 2 (e.g., Tz-Thalidomide) Start->Precursor_2 Cell_Entry Cellular Uptake Precursor_1->Cell_Entry Precursor_2->Cell_Entry Click_Reaction Bioorthogonal Click Reaction (iEDDA) Cell_Entry->Click_Reaction Active_PROTAC Active PROTAC Formed Click_Reaction->Active_PROTAC Ternary_Complex Ternary Complex Formation Active_PROTAC->Ternary_Complex Degradation_Pathway Ubiquitin-Proteasome Degradation Ternary_Complex->Degradation_Pathway End End: Target Protein Eliminated Degradation_Pathway->End

Conclusion

This compound is a powerful and versatile linker for the synthesis of advanced PROTACs. Its key advantage lies in the TCO moiety, which enables the use of bioorthogonal click chemistry for in-situ PROTAC assembly or targeted prodrug activation. These strategies offer innovative solutions to challenges in PROTAC development, such as poor cell permeability and potential off-target effects. While more studies with explicit use of the this compound linker and corresponding quantitative data are needed, the existing research on CLIPTACs and click-and-release PROTACs strongly supports the utility of this chemical tool. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their own targeted protein degradation research programs, paving the way for the development of more effective and specific therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the PEG2 Spacer in TCO Linkers

The strategic design of linker molecules is a critical aspect of developing advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker not only connects the functional components but also profoundly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the final construct. This guide provides a detailed examination of the short, discrete Polyethylene Glycol (PEG) spacer, specifically the di-ethylene glycol unit (PEG2), within the context of trans-cyclooctene (TCO) linkers used in bioorthogonal click chemistry.

Core Concepts: TCO Linkers and PEG Spacers

1.1 TCO Linkers and Bioorthogonal Chemistry

Trans-cyclooctene (TCO) is a strained alkene that serves as a highly reactive functional group in bioorthogonal chemistry. It is most frequently employed in the inverse-electron demand Diels-Alder (iEDDA) reaction with a tetrazine (Tz) moiety. This "click chemistry" ligation is prized for its exceptionally fast reaction kinetics—with second-order rate constants as high as 2000 M⁻¹s⁻¹—and its ability to proceed with high selectivity in complex biological environments without the need for a catalyst. This makes TCO-tetrazine chemistry an ideal tool for labeling live cells, molecular imaging, and constructing complex bioconjugates like ADCs.

1.2 The Role of PEG Spacers in Bioconjugation

Polyethylene Glycol (PEG) is a biocompatible, hydrophilic polyether widely used to create spacers in linker technologies. Incorporating PEG chains into a linker architecture, a process known as PEGylation, offers several key advantages:

  • Enhanced Solubility and Stability: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and instability, especially at high drug-to-antibody ratios (DARs). Hydrophilic PEG linkers act as a solubilizing agent, shielding the hydrophobic drug and preventing aggregation.

  • Improved Pharmacokinetics (PK): The PEG chain forms a hydration shell around the conjugate, increasing its hydrodynamic size. This "shielding" effect reduces the rate of clearance from circulation, leading to a longer half-life and greater overall drug exposure (Area Under the Curve, AUC).

  • Reduced Immunogenicity: By masking potential epitopes on the payload or antibody, PEG spacers can lower the risk of an immune response.

  • Minimized Off-Target Toxicity: The hydrophilic shield can reduce non-specific uptake by healthy cells, improving the safety profile of the conjugate.

The PEG2 Spacer: Structure and Properties

A PEG2 spacer consists of two repeating ethylene glycol units. While longer PEG chains (e.g., PEG8, PEG12, PEG24) provide more pronounced hydrophilicity, the short PEG2 spacer offers a unique balance of properties that can be advantageous in specific applications.

Even short PEG spacers can significantly improve the solubility of a hydrophobic linker-payload, often reducing the amount of organic co-solvent required during conjugation reactions. This is critical for preserving the structural integrity of sensitive biomolecules like antibodies, which can be denatured by excessive organic solvents. Furthermore, studies have shown that candidates using a short PEG2 spacer exhibited lower formation of high-molecular-weight aggregates during the conjugation process.

The choice of PEG length involves a trade-off between reducing hydrophobicity and increasing steric hindrance. While longer PEG chains can maximize solubility and circulation time, they may also slightly reduce in vitro cytotoxicity by sterically hindering the payload's interaction with its target. This makes the discrete PEG2 spacer a valuable tool for fine-tuning the properties of a bioconjugate.

TCO_PEG2_Linker_Structure cluster_Func Functional Group (R) TCO_img PEG2 —(O-CH₂-CH₂)₂— TCO_img->PEG2 Func — R PEG2->Func Func_desc (e.g., NHS ester, Maleimide, Acid, etc.)

Caption: General chemical structure of a TCO-PEG2-Linker.

Caption: The TCO-tetrazine iEDDA cycloaddition reaction mechanism.

ADC_Conjugation_Workflow Ab_Prep Step 1: Antibody Preparation - Buffer exchange into amine-free buffer (e.g., PBS, Borate Buffer) - Adjust concentration (2-5 mg/mL) Tz_Mod Step 2: Tetrazine Modification - React Antibody with Tetrazine-NHS ester (5-10 molar excess) - Incubate for 1-2 hours at RT Ab_Prep->Tz_Mod Purify_Ab Step 3: Purification of Ab-Tz - Remove excess tetrazine reagent - Use desalting column (e.g., SEC) Tz_Mod->Purify_Ab Conjugation Step 5: ADC Conjugation (iEDDA) - Add TCO-Linker-Payload (1.5-3.0 molar excess) to purified Ab-Tz - Incubate (e.g., 1-2 hours at RT) Purify_Ab->Conjugation Linker_Prep Step 4: Prepare TCO-Linker-Payload - Synthesize or dissolve TCO-PEG2-Payload in a suitable solvent (e.g., DMSO) Linker_Prep->Conjugation Purify_ADC Step 6: Final ADC Purification - Remove unreacted linker-payload - Use SEC or Protein A chromatography Conjugation->Purify_ADC Characterize Step 7: Characterization - Determine Drug-to-Antibody Ratio (DAR) - Assess aggregation, purity (e.g., by LC-MS) - Perform in vitro functional assays Purify_ADC->Characterize

TCO-PEG2-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of TCO-PEG2-amine, a bifunctional linker critical in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This document outlines key physical and chemical properties, detailed experimental protocols, and critical handling and storage recommendations to ensure the successful application of this reagent in research and development.

Core Properties of this compound

This compound incorporates a strained trans-cyclooctene (TCO) moiety for bioorthogonal "click" chemistry with tetrazines, a primary amine for conjugation to activated esters or carboxylic acids, and a hydrophilic two-unit polyethylene glycol (PEG2) spacer. This PEG spacer enhances the solubility of the molecule and reduces aggregation of conjugates[1][2][3].

Physical and Chemical Specifications
PropertyValueReference
Molecular Formula C₁₅H₂₈N₂O₄[1]
Molecular Weight 300.4 g/mol [1]
Appearance Colorless to light yellow oil/liquid-
Purity ≥95%
CAS Number 2141981-87-3

Solubility Data

The hydrophilic PEG spacer in this compound significantly influences its solubility profile, rendering it soluble in a variety of common organic solvents.

Qualitative Solubility
SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
WaterSparingly Soluble

Data compiled from multiple supplier datasheets.

Quantitative Solubility

Quantitative solubility data for this compound is limited in publicly available literature. However, data for analogous PEGylated amine linkers can provide an estimate of its solubility characteristics. For example, a longer chain amine-PEG-linker (MW 3400) has a reported solubility of ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another PEGylated amine linker (m-PEG4-Amine) is soluble in DMSO at a concentration of 200 mg/mL, though ultrasonic assistance may be required.

Stability Profile

The stability of this compound is primarily dictated by the strained trans-cyclooctene ring. This moiety is susceptible to isomerization to its thermodynamically more stable, yet non-reactive, cis-cyclooctene (CCO) isomer. This isomerization is a critical consideration for the storage and handling of this reagent.

Key Stability Considerations:
  • Isomerization: The high ring strain of the TCO moiety, which is essential for its rapid reactivity with tetrazines, also makes it prone to isomerization. This process is irreversible and renders the molecule inactive for click chemistry applications.

  • Long-Term Storage: Due to the potential for isomerization, long-term storage of this compound is not recommended.

  • Aqueous Stability: While the TCO functional group can remain stable in aqueous buffered media for weeks at 4°C, its stability is influenced by various factors in the solution.

  • Thiol Sensitivity: The isomerization of trans-cyclooctenes can be promoted by high concentrations of thiols.

Recommended Storage Conditions

To mitigate degradation, this compound and its solutions should be stored under the following conditions:

FormStorage TemperatureDurationLight Protection
Neat Oil -20°CSee manufacturer's recommendationsRecommended
Stock Solution in Anhydrous Solvent -80°CUp to 6 monthsRequired
Stock Solution in Anhydrous Solvent -20°CUp to 1 monthRequired

Data compiled from multiple supplier datasheets.

Experimental Protocols

The following section provides detailed methodologies for the use of this compound in common bioconjugation reactions, as well as protocols for determining its solubility and stability.

Protocol 1: Conjugation of this compound to a Protein via NHS Ester

This protocol describes the labeling of a protein with this compound by reacting its primary amine with an N-hydroxysuccinimide (NHS) ester-functionalized protein.

Materials:

  • Protein with primary amine groups (e.g., lysine residues)

  • TCO-PEG2-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.

  • TCO-PEG2-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the TCO-PEG2-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.

  • Purification: Remove excess, unreacted TCO-PEG2-NHS ester and byproducts using a desalting spin column equilibrated with the desired storage buffer.

Experimental Workflow for Protein Labeling with TCO-PEG2-NHS Ester

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and TCO-PEG2-NHS Ester Protein->Mix TCO_NHS TCO-PEG2-NHS Ester in DMSO/DMF TCO_NHS->Mix Incubate Incubate (RT or on ice) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Desalt Desalting Spin Column Quench->Desalt Purified_Protein TCO-Labeled Protein Desalt->Purified_Protein

Caption: Workflow for labeling a protein with TCO-PEG2-NHS ester.

Protocol 2: Bioorthogonal Click Reaction of TCO-labeled Protein with a Tetrazine Compound

This protocol outlines the inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

  • Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine compound is often recommended.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine (around 520 nm).

  • Purification (Optional): If necessary, purify the resulting conjugate from unreacted components using size-exclusion chromatography.

Experimental Workflow for TCO-Tetrazine Click Reaction

G cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product TCO_Protein TCO-Labeled Protein Mix Mix Reactants in Buffer TCO_Protein->Mix Tetrazine Tetrazine Compound Tetrazine->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Conjugate Protein-Tetrazine Conjugate Incubate->Conjugate Purify Optional Purification (SEC) Conjugate->Purify

Caption: Workflow for the bioorthogonal reaction of a TCO-labeled protein with a tetrazine.

Protocol 3: Determination of this compound Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, PBS, DMSO)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a calibrated analytical method.

  • Solubility Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Logical Workflow for Solubility Determination

G Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate on shaker (24-48h at constant T) Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Quantify Quantify concentration (e.g., HPLC) Collect_Supernatant->Quantify Result Solubility Data Quantify->Result

Caption: Logical workflow for determining the solubility of this compound.

Protocol 4: Assessment of this compound Stability (Isomerization Study)

This protocol outlines a method to evaluate the stability of this compound in a specific buffer system by monitoring its isomerization over time.

Materials:

  • This compound

  • Buffer of interest (e.g., PBS at various pH values)

  • Temperature-controlled incubator

  • Analytical method capable of separating TCO and CCO isomers (e.g., RP-HPLC)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to a known concentration in the buffer of interest.

  • Time-Course Incubation: Aliquot the solution into multiple vials and incubate them at a specific temperature (e.g., 4°C, 25°C, 37°C).

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator and immediately analyze its content or freeze it at -80°C for later analysis.

  • Analytical Measurement: Analyze the samples by RP-HPLC. The TCO and CCO isomers should have different retention times, allowing for their separation and quantification.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (t=0). Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.

Logical Workflow for Stability Assessment

G Start Start Prepare_Solution Prepare this compound solution in test buffer Start->Prepare_Solution Incubate Incubate at constant T Prepare_Solution->Incubate Collect_Samples Collect samples at various time points Incubate->Collect_Samples Analyze Analyze by RP-HPLC to separate TCO and CCO isomers Collect_Samples->Analyze Calculate Calculate % remaining TCO Analyze->Calculate Result Stability Profile (Degradation Rate) Calculate->Result

Caption: Logical workflow for assessing the stability of this compound.

References

The Lynchpin of Bioorthogonal Ligation: A Technical Guide to TCO-PEG2-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – November 28, 2025 – In the intricate world of bioconjugation, precision, efficiency, and biocompatibility are paramount. The emergence of bioorthogonal chemistry has revolutionized the ability of researchers to selectively modify biomolecules in complex biological environments. Central to this revolution is the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine, a cornerstone of "click chemistry." This technical guide delves into the fundamental principles of a key reagent in this field, TCO-PEG2-amine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application in bioconjugation.

This compound is a heterobifunctional linker composed of three critical moieties: a reactive trans-cyclooctene (TCO) group, a short polyethylene glycol (PEG2) spacer, and a primary amine. This strategic design allows for a two-step conjugation process: the amine group provides a versatile handle for covalent attachment to a biomolecule of interest, while the TCO group is primed for an exceptionally fast and specific reaction with a tetrazine-modified partner.

Core Principles of this compound in Bioconjugation

The utility of this compound is rooted in the unique properties of its constituent parts:

  • Trans-Cyclooctene (TCO): The Engine of the Click Reaction. The TCO group is a highly strained alkene that serves as a potent dienophile in the IEDDA reaction.[1] This reaction is characterized by its extraordinary speed and selectivity, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[2][3] The reaction between TCO and a tetrazine is exceptionally fast, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[2]

  • Polyethylene Glycol (PEG2) Spacer: The Solubility and Flexibility Enhancer. The short, hydrophilic PEG2 linker plays a crucial role in improving the aqueous solubility of the TCO moiety and the resulting bioconjugate.[4] This enhanced solubility is critical for applications in biological systems. Furthermore, the PEG spacer provides flexibility, minimizing steric hindrance and allowing the TCO group to be readily accessible for reaction with its tetrazine partner.

  • Primary Amine: The Versatile Anchor. The terminal primary amine enables the covalent attachment of the TCO-PEG2 linker to a wide range of biomolecules. This is typically achieved by targeting accessible lysine residues on proteins or through the formation of stable amide bonds with activated carboxylic acids.

The TCO-Tetrazine Reaction: A Mechanistic Overview

The bioorthogonal reaction between TCO and a 1,2,4,5-tetrazine is a two-step process:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient tetrazine (diene) reacts with the electron-rich, strained TCO (dienophile) in a [4+2] cycloaddition.

  • Retro-Diels-Alder Elimination: This initial cycloaddition forms a highly unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂). This release of gas drives the reaction to completion, forming a stable dihydropyridazine product.

Mechanism of TCO-Tetrazine Ligation TCO TCO (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Elimination

Caption: The two-step mechanism of the TCO-tetrazine inverse-electron-demand Diels-Alder reaction.

Quantitative Data on TCO-Tetrazine Bioconjugation

The efficiency and speed of the TCO-tetrazine ligation are influenced by factors such as the specific structure of the TCO and tetrazine derivatives, solvent conditions, and pH. The following tables summarize key quantitative data.

TCO Derivative Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference
TCO> 800
Axial-TCO(70 ± 2) x 10³
a-TCO(150 ± 8) x 10³

Table 1: Comparison of Reaction Kinetics for Different TCO Derivatives.

Parameter Condition Observation Reference
Conjugation Efficiency Mild buffer conditions> 99%
Reaction Time Low protein concentrations (5-10 µM)30-60 minutes
Stability of TCO Aqueous buffered media (pH 7.5, 4°C)Stable for weeks
Optimal pH Range For TCO-tetrazine ligation6 - 9

Table 2: General Reaction Parameters for TCO-Tetrazine Bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes the labeling of a protein via its primary amines using an NHS-activated ester of a TCO-PEG linker. This compound can be similarly conjugated to a protein's carboxyl groups using EDC chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.

  • TCO-PEGn-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting spin column or dialysis equipment.

Procedure:

  • Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.

Protein Labeling with TCO-NHS Ester Workflow Start Start: Protein in Amine-Free Buffer Prep_TCO Prepare 10 mM TCO-NHS Ester in DMSO/DMF Start->Prep_TCO Labeling Add 10-20x molar excess of TCO-NHS to protein Prep_TCO->Labeling Incubate Incubate 1 hr at room temperature Labeling->Incubate Quench Add Tris-HCl to quench unreacted NHS ester Incubate->Quench Purify Purify via desalting column or dialysis Quench->Purify End End: TCO-labeled Protein Purify->End PROTAC Synthesis Workflow using this compound POI_Ligand Protein of Interest (POI) Ligand with Tetrazine Click_Reaction TCO-Tetrazine Click Reaction POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand Amide_Coupling Amide Bond Formation E3_Ligand->Amide_Coupling TCO_Linker This compound TCO_Linker->Amide_Coupling E3_Linker_Complex E3 Ligand-TCO-PEG2 Complex Amide_Coupling->E3_Linker_Complex E3_Linker_Complex->Click_Reaction PROTAC Final PROTAC Molecule Click_Reaction->PROTAC

References

TCO-PEG2-amine: An In-depth Technical Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-PEG2-amine, a key reagent in the field of bioorthogonal chemistry. Tailored for both beginners and experienced researchers, this document details the fundamental principles of its application, particularly in the context of the inverse-electron-demand Diels-Alder (IEDDA) reaction, alongside detailed experimental protocols and an exploration of its role in advancing drug development and the study of cellular signaling.

Introduction to Bioorthogonal Chemistry and this compound

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, the term "bioorthogonal" signifies reactions that are highly selective and biocompatible, operating under physiological conditions of temperature, pH, and aqueous environment.[2][3] These reactions typically involve two components: a chemical reporter, a functional group not naturally present in biological systems, which is introduced into a biomolecule of interest, and a probe molecule containing a complementary functional group that selectively reacts with the reporter.[2]

Among the most powerful bioorthogonal reactions is the IEDDA cycloaddition between a tetrazine and a trans-cyclooctene (TCO). This reaction is prized for its exceptionally fast kinetics and high specificity. This compound is a bifunctional molecule designed to leverage this powerful chemistry. It features a reactive TCO moiety for highly efficient "click" reactions with tetrazines and a terminal primary amine group, which allows for its conjugation to a wide range of biomolecules and surfaces. The inclusion of a two-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, which can improve solubility and reduce non-specific interactions of the resulting bioconjugate.

Core Principles of TCO-Tetrazine Ligation

The reaction between TCO and tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and selectivity. This reaction, a type of [4+2] cycloaddition, is classified as an inverse-electron-demand Diels-Alder reaction. In this process, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. The reaction proceeds rapidly to form an unstable intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), resulting in a stable dihydropyridazine product.

Physicochemical Properties and Handling of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
Chemical Formula C₁₅H₂₈N₂O₄
Molecular Weight 300.39 g/mol
CAS Number 2141981-87-3
Appearance Colorless to light yellow liquid
Solubility DMSO, DCM, DMF
Storage (Neat) 4°C, protect from light
Storage (In Solvent) -20°C for 1 month; -80°C for 6 months (protect from light)
Purity Typically ≥95%

Important Handling Considerations:

  • Stability: The trans-cyclooctene group is susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form, a process that can be accelerated by the presence of thiols. Therefore, long-term storage of TCO-containing compounds is not recommended.

  • Moisture Sensitivity: When using this compound that has been stored at low temperatures, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.

Synthesis of this compound: A Simplified Overview

While this compound is commercially available, understanding its synthesis provides valuable context for its application. The synthesis of TCO-PEG-amine derivatives generally involves a multi-step process. A simplified, conceptual pathway is outlined below.

This process begins with a suitable cyclooctene precursor, which is then converted to the strained trans-isomer. The TCO ring is subsequently functionalized to allow for the attachment of the PEG linker. A common strategy involves the introduction of an N-hydroxysuccinimidyl (NHS) ester, which can then react with the primary amine of a mono-protected PEG-diamine. The final step involves the removal of the protecting group to yield the free amine of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various research and development areas.

  • PROteolysis TArgeting Chimeras (PROTACs): this compound serves as a valuable PEG-based linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound can improve the solubility and pharmacokinetic properties of the PROTAC molecule.

  • Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, this compound can be used to construct ADCs. An antibody targeting a tumor-specific antigen can be conjugated to a potent cytotoxic drug via the this compound linker. The bioorthogonal nature of the TCO-tetrazine ligation allows for the specific and efficient attachment of the drug to the antibody under mild conditions.

  • Cellular Imaging and Tracking: The fast reaction kinetics of the TCO-tetrazine ligation are ideal for labeling and imaging biomolecules in living cells. A biomolecule of interest can be functionalized with this compound, and then a tetrazine-conjugated fluorophore can be introduced to visualize the biomolecule's localization and dynamics.

Example Application: Targeting the HER2 Signaling Pathway in Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in certain types of cancer, such as breast and gastric cancer. Its overexpression leads to uncontrolled cell growth and proliferation. TCO-PEG linkers are utilized in the development of ADCs that target HER2-positive cancer cells.

In this application, an anti-HER2 antibody is conjugated to a cytotoxic drug using a TCO-PEG linker. The resulting ADC specifically binds to the HER2 receptor on the surface of cancer cells. The ADC-receptor complex is then internalized, and the cytotoxic drug is released inside the cell, leading to apoptosis. The use of a TCO-PEG linker allows for precise control over the drug-to-antibody ratio and can improve the overall efficacy and safety of the ADC.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Labeling of a Protein with a Carboxylic Acid using this compound and EDC

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of EDC in the reaction buffer.

    • (Optional) Prepare a 100 mM stock solution of NHS or Sulfo-NHS in the reaction buffer.

  • Activation of Carboxylic Acids:

    • Add EDC to the protein solution to a final concentration of 5-10 mM.

    • (Optional) Add NHS or Sulfo-NHS to the protein solution to a final concentration of 5-10 mM.

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and other reagents using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Ligation of a TCO-labeled Protein with a Tetrazine-Fluorophore

This protocol describes the reaction between the TCO-functionalized protein from Protocol 1 and a tetrazine-conjugated fluorescent dye.

Materials:

  • TCO-labeled protein

  • Tetrazine-fluorophore

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare the TCO-labeled protein in the reaction buffer.

    • Prepare a 1-10 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO.

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the tetrazine-fluorophore stock solution to the TCO-labeled protein solution.

    • Incubate for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional): If necessary, the fluorescently labeled protein can be purified from excess tetrazine-fluorophore using a desalting column.

Quantitative Data Summary and Comparison

The efficiency of bioorthogonal reactions is highly dependent on the kinetic properties of the reagents. The TCO-tetrazine ligation is renowned for its rapid kinetics. The length of the PEG linker can also influence the properties of the resulting bioconjugate.

ParameterTCO-PEG LinkersDBCO-PEG LinkersMaleimide-PEG LinkersReference
Reaction Type IEDDA (with Tetrazine)SPAAC (with Azide)Thiol-Maleimide Conjugation
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 800 - 210,000~2.1Not applicable
Typical Reaction Time 30 - 60 minutes2 - 12 hours1 - 4 hours
Effect of Increasing PEG Length on Blood Clearance SlowerSlowerSlower
Effect of Increasing PEG Length on Hydrophilicity IncreasesIncreasesIncreases

Note: The specific reaction kinetics can be influenced by the substituents on both the TCO and the tetrazine, as well as the solvent conditions.

Conclusion

This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its combination of a highly reactive TCO moiety for rapid and specific ligation with tetrazines, a flexible and hydrophilicity-enhancing PEG linker, and a versatile primary amine for conjugation makes it an invaluable reagent for researchers in biology, chemistry, and medicine. From the development of next-generation targeted therapeutics like PROTACs and ADCs to the intricate study of cellular processes through advanced imaging techniques, this compound offers a robust and efficient solution for the precise chemical modification of biomolecules in complex biological systems. As the field of bioorthogonal chemistry continues to expand, the applications of well-designed reagents like this compound are poised to drive further innovation and discovery.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with TCO-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO). This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2] These features make the TCO-tetrazine ligation an ideal tool for a wide range of applications, including live-cell imaging, in vivo studies, and the development of sophisticated bioconjugates like antibody-drug conjugates (ADCs).[1][2]

TCO-PEG2-amine is a versatile reagent that enables the introduction of a TCO moiety onto a biomolecule. The terminal amine group allows for conjugation to various functional groups on a protein, most notably carboxyl groups, through amide bond formation. The inclusion of a short polyethylene glycol (PEG) spacer enhances the reagent's water solubility and can reduce steric hindrance, potentially improving labeling efficiency and the stability of the resulting conjugate.[3]

These application notes provide detailed protocols for labeling proteins using this compound, focusing on the conjugation to protein carboxyl groups. A comparative protocol for the more common approach of targeting primary amines using a TCO-NHS ester is also included. Additionally, this document offers guidance on the characterization of the labeled protein and troubleshooting common issues.

Data Presentation

Quantitative Data on TCO-Tetrazine Ligation Kinetics

The selection of TCO and tetrazine derivatives can be tailored to specific experimental needs, as their structures influence the reaction kinetics. The following table summarizes second-order rate constants for various TCO-tetrazine pairs, demonstrating the rapid nature of this bioorthogonal reaction.

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1)25~2000
TCO derivativesMethyl-substituted tetrazinesAqueous MediaN/A~1000
TCO derivativesHydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000
TCO-PEG₄Various tetrazine scaffoldsDPBS371100 - 73,000
General TCO-TetrazineN/AN/AN/Aup to 1 x 10⁶

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation. This table highlights the exceptionally fast reaction rates of the TCO-tetrazine cycloaddition under various conditions. The rate can be modulated by the choice of substituents on both the TCO and tetrazine moieties.

Recommended Molar Excess for TCO Labeling of Proteins

The efficiency of the initial protein modification with the TCO group is critically dependent on the molar excess of the TCO reagent. The optimal ratio is empirical and should be determined for each specific protein and application.

Protein ConcentrationRecommended Molar Excess of TCO-NHS EsterNotes
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling.
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.
< 1 mg/mL20-50 foldA higher excess is often required to compensate for slower reaction kinetics at lower concentrations.

Table 2: General Recommendations for Molar Excess in TCO-NHS Ester Labeling. These are starting recommendations and may require optimization to achieve the desired Degree of Labeling (DOL).

Experimental Protocols

Protocol 1: Labeling Protein Carboxyl Groups with this compound

This protocol details the conjugation of this compound to carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting spin columns or dialysis cassettes

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into the Activation Buffer. Adjust the protein concentration to 1-5 mg/mL.

  • Prepare Stock Solutions:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Protein Activation:

    • Add a 50- to 100-fold molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quench Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents using a desalting spin column or dialysis against PBS, pH 7.4.

    • The purified TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule or can be stored at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Labeling Protein Primary Amines with TCO-PEGn-NHS Ester (Comparative Protocol)

This protocol describes the more common method of labeling primary amines (lysine residues and the N-terminus) on a protein with a TCO-NHS ester.

  • Protein of interest

  • TCO-PEGn-NHS ester (e.g., n=4 or 12)

  • Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting spin columns or dialysis cassettes

  • Buffer Exchange: If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-5 mg/mL.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically.

    • Incubate for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Quench Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester and quenching reagents using a desalting spin column or dialysis.

    • The TCO-labeled protein is now ready for the next step.

Protocol 3: TCO-Tetrazine Click Reaction

This protocol details the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule).

  • Purified TCO-labeled protein

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

  • Prepare Reactants:

    • Dissolve the TCO-labeled protein in the Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Click Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 2 equivalents) of the tetrazine reagent is often recommended.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, purify the final conjugate from any excess tetrazine reagent using a desalting spin column or size-exclusion chromatography.

Characterization of the TCO-Labeled Protein

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of TCO molecules per protein, can be determined using mass spectrometry or, if a chromophore is involved, by UV-Vis spectroscopy.

Mass Spectrometry: Intact protein mass spectrometry is a direct method to determine the DOL. The mass of the unlabeled protein is compared to the mass of the TCO-labeled protein. The mass shift corresponds to the number of attached TCO moieties. For example, a study using a TCO-conjugated antibody determined an average DOL of 2.6 by LC-MS.

UV-Vis Spectroscopy (for TCOs with a chromophore or after reaction with a chromophoric tetrazine):

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the chromophore (A_max).

  • Calculate the protein concentration, correcting for the absorbance of the label at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of the free label / A_max of the free label) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the label:

    • Label Concentration (M) = A_max / ε_label

    • Where ε_label is the molar extinction coefficient of the label at its A_max.

  • Calculate the DOL:

    • DOL = Label Concentration / Protein Concentration

An ideal DOL for antibodies is typically between 2 and 10.

SDS-PAGE Analysis

Successful labeling of a protein with a TCO-PEG reagent can often be visualized as a shift in the molecular weight on an SDS-PAGE gel, especially for larger PEG chains.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Labeling Efficiency/Low DOL Hydrolyzed NHS ester: TCO-NHS ester is moisture-sensitive.Allow the reagent to warm to room temperature before opening. Prepare stock solutions fresh in anhydrous DMSO or DMF.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for the NHS ester.Perform buffer exchange into an amine-free buffer (e.g., PBS, MES, HEPES).
Suboptimal pH: Reaction is too slow at low pH; NHS ester hydrolysis is too fast at high pH.Maintain the reaction pH between 7.2 and 8.5 for TCO-NHS ester labeling. For EDC/NHS chemistry, activate at pH 6.0 and couple at pH 7.2-7.5.
Insufficient molar excess of TCO reagent: The ratio of reagent to protein is too low.Increase the molar excess of the TCO reagent. Perform a titration to find the optimal ratio for your protein.
Protein Precipitation/Aggregation Over-labeling: Too many hydrophobic TCO molecules have been attached to the protein.Reduce the molar excess of the TCO reagent or decrease the reaction time.
Protein instability: The protein is not stable under the reaction conditions (e.g., pH, temperature).Add stabilizing agents like glycerol or arginine. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Loss of Protein Activity Modification of critical residues: Labeling of amines in the active site or binding interface.Consider using the carboxyl-group labeling protocol to target different residues. If using TCO-NHS ester, reducing the molar excess may help preserve activity.

Mandatory Visualization

experimental_workflow_carboxyl cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein in Amine-Free Buffer (pH 6.0) Activation Activate Protein Carboxyls (15 min, RT) Protein->Activation Add EDC/NHS TCO_Amine This compound in DMSO Conjugation Add this compound (2 hours, RT) TCO_Amine->Conjugation EDC_NHS EDC/NHS in Activation Buffer Activation->Conjugation Quench Quench Reaction (15 min, RT) Conjugation->Quench Add Quenching Buffer Purification Purify via Desalting Column/Dialysis Quench->Purification TCO_Protein TCO-Labeled Protein Purification->TCO_Protein Click_Reaction React with Tetrazine Molecule TCO_Protein->Click_Reaction Final_Conjugate Final Protein Conjugate Click_Reaction->Final_Conjugate

Caption: Workflow for labeling protein carboxyl groups with this compound.

experimental_workflow_amine cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein in Amine-Free Buffer (pH 7.5-8.5) Labeling Labeling Reaction (1 hour, RT) Protein->Labeling TCO_NHS TCO-PEGn-NHS Ester in DMSO TCO_NHS->Labeling Add Molar Excess Quench Quench Reaction (15 min, RT) Labeling->Quench Add Quenching Buffer Purification Purify via Desalting Column/Dialysis Quench->Purification TCO_Protein TCO-Labeled Protein Purification->TCO_Protein Click_Reaction React with Tetrazine Molecule TCO_Protein->Click_Reaction Final_Conjugate Final Protein Conjugate Click_Reaction->Final_Conjugate

Caption: Workflow for labeling protein primary amines with TCO-NHS ester.

tco_tetrazine_reaction TCO_Protein TCO-Labeled Protein Intermediate Unstable Intermediate TCO_Protein->Intermediate + Tetrazine_Molecule Tetrazine-Functionalized Molecule (e.g., Dye, Drug) Tetrazine_Molecule->Intermediate Final_Conjugate Stable Protein Conjugate Intermediate->Final_Conjugate [4+2] Inverse Electron Demand Diels-Alder N2 N₂ (gas) Intermediate->N2 Retro-Diels-Alder (fast, irreversible)

Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.

References

TCO-PEG2-amine for Cell Surface Protein Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of cell surface proteins is a cornerstone of modern biological research and therapeutic development. It enables a wide range of applications, from live-cell imaging and tracking to the development of targeted therapies such as antibody-drug conjugates (ADCs). Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine.[1] This reaction is exceptionally fast and highly specific, proceeding rapidly at low concentrations without the need for a catalyst.[1]

TCO-PEG2-amine is a versatile reagent designed to leverage this powerful chemistry. It features a reactive TCO moiety for ligation with a tetrazine-functionalized molecule and a primary amine for conjugation to available carboxyl groups on cell surface proteins. The short, hydrophilic polyethylene glycol (PEG2) linker enhances solubility and minimizes steric hindrance during conjugation.[1] This document provides detailed protocols for the use of this compound in cell surface protein modification, along with representative quantitative data and visualizations to guide experimental design.

Principle of this compound Mediated Cell Surface Modification

The modification of cell surface proteins using this compound is a two-step process:

  • Amide Coupling: The primary amine of this compound is covalently attached to carboxyl groups on cell surface proteins. This is typically achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS or Sulfo-NHS to form an amine-reactive ester. This ester readily reacts with the primary amine of this compound to form a stable amide bond.[2][3]

  • Bioorthogonal Ligation: The TCO-functionalized cells can then be treated with a tetrazine-conjugated molecule of interest (e.g., a fluorescent dye, a biotin tag, or a therapeutic agent). The TCO and tetrazine moieties rapidly and specifically react via an iEDDA cycloaddition to form a stable covalent bond, effectively labeling the cell surface proteins.

Data Presentation

The following tables summarize key quantitative parameters relevant to the application of this compound for cell surface protein modification. Note: The data presented are representative values from studies using similar TCO and tetrazine derivatives and should be used as a guideline. Optimal conditions for specific applications should be determined empirically.

Table 1: Reaction Kinetics and Labeling Conditions

ParameterValueNotes
Second-Order Rate Constant (k₂) for TCO-Tetrazine Ligation10³ - 10⁶ M⁻¹s⁻¹The reaction is extremely fast, allowing for efficient labeling at low reactant concentrations. The exact rate depends on the specific TCO and tetrazine structures.
This compound Conjugation Concentration (EDC/NHS)1-10 mMThe optimal concentration depends on the number of available carboxyl groups on the target proteins.
Tetrazine-Probe Labeling Concentration1 - 10 µMEffective labeling is typically achieved in the low micromolar range due to the high reaction rate.
Incubation Time for TCO-Tetrazine Ligation15 - 60 minutesThe reaction is often complete within minutes at room temperature or 37°C.
Recommended pH for EDC/NHS Coupling4.5 - 7.2The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment.
Recommended pH for Amine Reaction7.0 - 8.5The reaction of the NHS-activated carboxyl groups with amines is more efficient at neutral to slightly basic pH.

Table 2: Representative Cell Viability Data

Cell LineTreatmentConcentrationViability (% of Control)Assay
HT-29PEGylated Carbonic Anhydrase Inhibitor (DTP2K)10 µM~80%2D Cell Viability Assay
SKOV-3PEGylated Carbonic Anhydrase Inhibitor (DTP2K)10 µM~100%2D Cell Viability Assay
MDA-MB-231PEGylated Carbonic Anhydrase Inhibitor (DTP2K)10 µM~64%2D Cell Viability Assay
A549TCO-Doxorubicin Prodrug (uncaged with tetrazine)-IC₅₀: 548 nMCCK-8 Proliferation Assay
HeLaTCO-Doxorubicin Prodrug (uncaged with tetrazine)-IC₅₀: 439 nMCCK-8 Proliferation Assay

This table provides examples of cell viability with related PEGylated and TCO-containing compounds to illustrate the generally low cytotoxicity associated with these modifications. Specific cytotoxicity of this compound should be evaluated for each cell type and application.

Experimental Protocols

Protocol 1: this compound Conjugation to Cell Surface Proteins

This protocol describes the covalent attachment of this compound to cell surface carboxyl groups using EDC and Sulfo-NHS.

Materials:

  • Cells in suspension or adherent culture

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous DMSO

Procedure:

  • Cell Preparation:

    • For suspension cells, wash the cells twice with ice-cold Activation Buffer and resuspend at a concentration of 1-5 x 10⁷ cells/mL.

    • For adherent cells, wash the cell monolayer twice with ice-cold Activation Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of Cell Surface Carboxyl Groups:

    • To the cell suspension or the adherent cell monolayer, add the EDC and Sulfo-NHS stock solutions to a final concentration of 5 mM each.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation of this compound:

    • Wash the cells twice with ice-cold Coupling Buffer to remove excess EDC and Sulfo-NHS.

    • For suspension cells, resuspend in Coupling Buffer. For adherent cells, add Coupling Buffer to the monolayer.

    • Add the this compound stock solution to a final concentration of 1-5 mM.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 10 minutes at room temperature to quench any unreacted sites.

    • Wash the cells three times with PBS.

  • The TCO-modified cells are now ready for ligation with a tetrazine-conjugated probe.

Protocol 2: Fluorescent Labeling of TCO-Modified Cells for Flow Cytometry

This protocol describes the labeling of TCO-functionalized cells with a tetrazine-fluorophore conjugate for analysis by flow cytometry.

Materials:

  • TCO-modified cells (from Protocol 1)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the tetrazine-fluorophore conjugate in anhydrous DMSO.

  • Cell Preparation:

    • Resuspend the TCO-modified cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Labeling Reaction:

    • Add the tetrazine-fluorophore stock solution to the cell suspension to a final concentration of 5-10 µM.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells twice with Flow Cytometry Staining Buffer to remove unreacted tetrazine-fluorophore.

  • Analysis:

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.

Visualizations

cluster_0 Step 1: this compound Conjugation cluster_1 Step 2: Bioorthogonal Ligation Cell Cell with Surface Carboxyl Groups (-COOH) Activated_Cell Cell with Activated Sulfo-NHS Esters Cell->Activated_Cell Activate Carboxyls EDC_SNHS EDC + Sulfo-NHS in Activation Buffer (pH 4.5-6.0) TCO_Cell TCO-Modified Cell Activated_Cell->TCO_Cell Couple Amine (pH 7.2-7.5) TCO_Amine This compound Labeled_Cell Labeled Cell TCO_Cell->Labeled_Cell iEDDA Reaction (Click Chemistry) Tetrazine_Probe Tetrazine-Probe (e.g., Tetrazine-Dye)

Caption: Experimental workflow for cell surface protein modification.

cluster_0 Amide Bond Formation cluster_1 Bioorthogonal Ligation (iEDDA) P_COOH Protein-COOH O_acylisourea O-acylisourea intermediate P_COOH->O_acylisourea + EDC EDC NHS_ester Sulfo-NHS ester O_acylisourea->NHS_ester + SNHS Sulfo-NHS P_CONH_TCO Protein-CO-NH-PEG2-TCO NHS_ester->P_CONH_TCO + TCO_NH2 TCO-PEG2-NH2 TCO TCO Dihydropyridazine Dihydropyridazine (Stable Conjugate) TCO->Dihydropyridazine + Tetrazine Tetrazine-Probe N2 N2 (gas) Dihydropyridazine->N2 releases

Caption: Chemical reactions for cell surface modification.

References

Application Notes and Protocols for In Vivo Bioconjugation using TCO-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TCO-PEG2-amine in in vivo bioconjugation, leveraging the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz). This technology is pivotal for applications ranging from pretargeted cancer therapy and in vivo imaging to the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker that incorporates a reactive TCO moiety and a primary amine, separated by a two-unit polyethylene glycol (PEG) spacer. The TCO group enables rapid and specific "click" reactions with tetrazine-functionalized molecules in complex biological environments without the need for a catalyst, making it ideal for in vivo applications.[1][2] The primary amine allows for the conjugation of this compound to biomolecules or surfaces bearing activated esters or carboxyl groups. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance, improving the overall efficiency of the bioconjugation.[3][4][5]

The core of this technology lies in the TCO-tetrazine ligation, which is characterized by exceptionally fast reaction kinetics and high specificity. This reaction proceeds efficiently at physiological conditions and is bioorthogonal, meaning the reactive partners do not interact with native biological functional groups.

Key Applications

The unique properties of this compound make it a versatile tool for a variety of in vivo applications:

  • Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified targeting molecule (e.g., an antibody) is administered first and allowed to accumulate at the target site while clearing from circulation. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent is administered, which then reacts specifically with the TCO-modified molecule at the target location. This strategy enhances the target-to-background ratio and reduces off-target toxicity.

  • PROTAC Development: this compound can be used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The modular nature of click chemistry allows for the efficient assembly of different target-binding and E3 ligase-binding moieties.

  • In Vivo Cell Labeling and Tracking: Biomolecules on the surface of cells can be modified with this compound, allowing for subsequent labeling with tetrazine-functionalized probes for in vivo imaging and tracking studies.

Quantitative Data

The selection of the appropriate TCO and tetrazine derivatives is crucial for optimizing in vivo bioconjugation efficiency. The reaction kinetics are a key parameter, with second-order rate constants (k₂) providing a measure of the reaction speed.

Reactants (General)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference
TCO & Tetrazine1 - 1 x 10⁶PBS buffer, pH 6-9, Room Temperature
TCO & Methyl-substituted Tetrazines~1000Aqueous Media
TCO & Dipyridal Tetrazine2000 (±400)9:1 Methanol/Water
TCO & Hydrogen-substituted Tetrazinesup to 30,000Aqueous Media
sTCO & Genetically Encoded Tetrazine8 x 10⁴Eukaryotic Systems
TCO-conjugated CC49 antibody & [¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS at 37 °C

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation. This table summarizes the second-order rate constants for various TCO and tetrazine pairs, highlighting the rapid nature of this bioorthogonal reaction. The choice of substituents on the tetrazine ring can significantly influence the reaction rate.

Signaling and Reaction Pathways

The underlying principle of in vivo bioconjugation with this compound is the iEDDA reaction. The following diagram illustrates the general mechanism.

G TCO TCO-PEG2-NH-Biomolecule Intermediate Diels-Alder Cycloaddition Intermediate TCO->Intermediate + Tetrazine Tetrazine-Payload Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product - N₂ N2 N₂ (gas) G cluster_PROTAC PROTAC Molecule TargetLigand Target Ligand TCO_Linker This compound Linker TargetLigand->TCO_Linker TargetProtein Target Protein TargetLigand->TargetProtein binds E3Ligand E3 Ligase Ligand TCO_Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation G Start Start Inject_Ab Inject TCO-Antibody (i.v.) Start->Inject_Ab Accumulation Antibody Accumulation at Target & Clearance (24-72h) Inject_Ab->Accumulation Inject_Tz Inject Tetrazine-Probe (i.v.) Accumulation->Inject_Tz Click_Reaction In Vivo Click Reaction at Target Site Inject_Tz->Click_Reaction Imaging Imaging (PET, SPECT, Fluorescence) Click_Reaction->Imaging End End Imaging->End

References

TCO-PEG2-amine in the Development of Antibody-Drug Conjugates (ADCs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the drug. The choice of linker profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.

TCO-PEG2-amine is a heterobifunctional linker that has gained prominence in ADC development due to its favorable properties. It incorporates a trans-cyclooctene (TCO) group and a primary amine, connected by a two-unit polyethylene glycol (PEG) spacer. This design enables a highly efficient and site-specific conjugation strategy through bioorthogonal click chemistry. The TCO moiety reacts with a tetrazine-modified component in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is known for its rapid kinetics and high specificity in biological systems.[1][2] The PEG spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.[3][]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the construction of ADCs.

Principle of TCO-Tetrazine Bioorthogonal Ligation

The conjugation strategy employing this compound relies on the principles of "click chemistry," specifically the iEDDA reaction between a TCO group and a tetrazine (Tz) moiety.[5] This reaction is exceptionally fast and highly selective, allowing for efficient conjugation in complex biological milieu without the need for a copper catalyst. The overall process typically involves a two-step approach:

  • Modification of the Payload: The cytotoxic drug is first functionalized with the this compound linker. The primary amine of the linker can be reacted with an activated carboxylic acid on the drug to form a stable amide bond.

  • Antibody-Payload Conjugation: A tetrazine-modified antibody is then reacted with the TCO-functionalized payload. The rapid and specific click reaction between the TCO and tetrazine moieties forms a stable covalent bond, yielding the final ADC.

This bioorthogonal approach allows for precise control over the drug-to-antibody ratio (DAR), leading to the production of more homogeneous and well-defined ADCs.

Experimental Workflow for ADC Development using this compound

The development of an ADC using the this compound linker involves a systematic workflow encompassing payload modification, antibody conjugation, and comprehensive characterization of the resulting conjugate.

ADC_Workflow cluster_prep Component Preparation cluster_conjugation Conjugation Steps cluster_characterization Characterization Payload Cytotoxic Payload Payload_Mod Payload Modification (Payload-TCO) Payload->Payload_Mod Activation & Coupling TCO_Linker This compound TCO_Linker->Payload_Mod Antibody Monoclonal Antibody Antibody_Mod Antibody Modification (Antibody-Tz) Antibody->Antibody_Mod Amine Coupling Tetrazine Tetrazine-NHS ester Tetrazine->Antibody_Mod Final_ADC Final ADC Assembly (Click Reaction) Payload_Mod->Final_ADC Antibody_Mod->Final_ADC iEDDA Click Reaction Purification Purification (SEC/HIC) Final_ADC->Purification Analysis Physicochemical Analysis (DAR, Purity, Aggregation) Purification->Analysis Functional Functional Assays (In Vitro & In Vivo) Analysis->Functional ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Low pH, Proteases) Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Cell_Death Apoptosis / Cell Death Payload->Cell_Death Induces Cytotoxicity

References

Application Notes and Protocols for Live Cell Imaging with TCO-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TCO-PEG2-amine for live cell imaging applications. This reagent is a valuable tool for bioorthogonal labeling, enabling the specific and efficient visualization of biomolecules in their native cellular environment. The protocols detailed below leverage the highly efficient inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a trans-cyclooctene (TCO) moiety and a tetrazine-conjugated probe.

Principle of the Technology

The core of this technology is a two-step "pre-targeting" strategy.[1] First, a biomolecule of interest within a live cell is functionalized with a TCO group using this compound. The amine group on the reagent allows for its conjugation to biomolecules via available carboxyl groups (e.g., on proteins) through the formation of a stable amide bond. Subsequently, a fluorescently-labeled tetrazine probe is introduced. The tetrazine rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond and enabling fluorescent visualization.[1] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.[2][3] The polyethylene glycol (PEG) linker enhances the solubility and bioavailability of the TCO group.

Data Presentation

The following table summarizes key quantitative parameters associated with the TCO-tetrazine bioorthogonal reaction, providing a basis for experimental design.

ParameterValueRemarks
Second-Order Rate Constant >1000 M⁻¹s⁻¹The inverse-electron demand Diels-Alder cycloaddition reaction of trans-Cyclooctenes (TCO) with tetrazines possesses exceptional kinetics.[4] Some reactions have second order rate constants of 2000 M⁻¹s⁻¹ (in 9:1 methanol/water).
TCO-functionalized Probe Concentration 10 - 100 µMDependent on the specific probe and labeling efficiency.
Tetrazine-fluorophore Concentration 1 - 50 µMLower concentrations are often sufficient due to the fast kinetics of the reaction. For live-cell imaging, concentrations of 1-5 µM are common.
Incubation Time (TCO Labeling) 30 - 60 minutesThis is the incubation time for the initial labeling of the biomolecule with the this compound.
Incubation Time (Tetrazine Reaction) 5 - 60 minutesShorter times are often possible due to the rapid reaction rate. For live-cell imaging, the signal can often be detected almost immediately.
Cell Viability HighThe bioorthogonal nature of the reaction minimizes cytotoxicity.

Experimental Protocols

Protocol 1: Functionalization of a Biomolecule of Interest with this compound

This protocol describes the modification of a biomolecule (e.g., a protein) containing available carboxyl groups with this compound.

Materials:

  • Biomolecule of interest in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, to enhance efficiency)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC to the biomolecule solution to a final concentration of 10-20 mM.

    • (Optional) Add Sulfo-NHS to a final concentration of 5-10 mM.

    • Incubate for 15 minutes at room temperature.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the activated biomolecule solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Live Cell Imaging of TCO-labeled Biomolecules

This protocol outlines the fluorescent labeling and imaging of live cells containing TCO-modified biomolecules.

Materials:

  • Live cells expressing or labeled with a TCO-containing molecule

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF488)

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or other nuclear stain (optional)

  • Imaging plates or coverslips

Procedure:

  • Cell Preparation: Culture cells on imaging plates or coverslips until they reach the desired confluency.

  • Introduction of TCO-Biomolecule: Introduce the TCO-functionalized biomolecule to the cells. This could involve incubation with a TCO-labeled antibody or metabolic labeling with a TCO-modified precursor.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.

  • Tetrazine-Fluorophore Incubation:

    • Dilute the tetrazine-fluorophore stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.

    • Incubate the cells with this solution for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any unbound tetrazine-fluorophore.

  • (Optional) Nuclear Staining: If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's protocol.

  • Imaging:

    • Replace the wash buffer with fresh, pre-warmed imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

G cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: Live Cell Labeling Biomolecule Biomolecule Functionalized_Biomolecule TCO-tagged Biomolecule Biomolecule->Functionalized_Biomolecule EDC/Sulfo-NHS TCO_PEG2_Amine This compound TCO_PEG2_Amine->Functionalized_Biomolecule Add_TCO_Biomolecule Incubate with TCO-tagged Biomolecule Functionalized_Biomolecule->Add_TCO_Biomolecule Live_Cells Live Cells Live_Cells->Add_TCO_Biomolecule Wash_1 Wash Add_TCO_Biomolecule->Wash_1 Add_Tetrazine Add Tetrazine- Fluorophore Wash_1->Add_Tetrazine Wash_2 Wash Add_Tetrazine->Wash_2 Imaging Fluorescence Imaging Wash_2->Imaging

Caption: Experimental workflow for live cell imaging using this compound.

G cluster_0 Bioorthogonal Ligation TCO TCO-PEG2-Biomolecule Plus + Tetrazine Tetrazine-Fluorophore Arrow -> Labeled_Biomolecule Fluorescently Labeled Biomolecule

Caption: Inverse-electron-demand Diels-Alder cycloaddition reaction.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using TCO-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific and efficient labeling of biomolecules in complex biological environments. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity.[1][2] This application note provides a detailed guide to utilizing TCO-PEG2-amine for the fluorescent labeling of biomolecules, a versatile two-step strategy that offers precise control over the labeling process.

This method involves two key stages:

  • Synthesis of a TCO-Functionalized Fluorescent Probe: this compound is first conjugated to an amine-reactive (e.g., N-hydroxysuccinimide ester) fluorescent dye. This creates a stable, TCO-activated fluorescent probe. The PEG2 linker enhances water solubility and provides a flexible spacer, minimizing steric hindrance.[2][3]

  • Bioorthogonal Labeling: The resulting TCO-fluorophore conjugate is then used to label a biomolecule that has been pre-functionalized with a tetrazine moiety. This "click" reaction is rapid and highly selective, proceeding efficiently under physiological conditions without the need for a catalyst.[1]

This approach is broadly applicable for labeling a wide range of tetrazine-modified biomolecules, including proteins, antibodies, and nucleic acids, for various downstream applications such as cellular imaging, flow cytometry, and high-content screening.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the TCO-tetrazine click chemistry, providing a basis for experimental design and comparison.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
TCO and Dipridyl-s-tetrazine2,000 ± 4009:1 Methanol/Water
TCO-conjugated antibody and ¹¹¹In-labeled-Tz(13 ± 0.08) x 10³PBS, 37°C
TCO*K-encoded GPCR and Tetrazine-dyeUp to 10⁶Physiological conditions
sTCO and Tetrazine-modified GFP8 x 10⁴In E. coli
d-TCO and 3,6-dipyridyl-s-tetrazine(3,300 ± 40) x 10³Aqueous solution

TCO*K refers to the genetically encoded unnatural amino acid trans-cyclooct-2-ene-L-lysine. sTCO refers to a strained cyclopropane-fused trans-cyclooctene. d-TCO refers to a cis-dioxolane-fused TCO.

Table 2: Labeling Efficiency and Stability

Labeling StrategyBiomoleculeLabeling EfficiencyStabilityReference(s)
TCO-NHS ester labeling of BSA with Cy3Bovine Serum Albumin~33% (conventional), up to 72% (improved)Stable amide bond
Genetically encoded TCO*K in GPCRsG-protein-coupled receptorsQuantitativeStable in live cells
Aldehyde-tagged protein with Cy3-hydrazideDNA Polymerase~100%Stable under physiological conditions
TCO-conjugated antibody in vivoCC49 Monoclonal Antibody75% of TCO remained reactive after 24h in vivoSlow deactivation observed in serum
Tetrazine amino acids in proteinsGreen Fluorescent ProteinQuantitativeStable on proteins

Experimental Protocols

Protocol 1: Synthesis of a TCO-Functionalized Fluorescent Probe

This protocol describes the synthesis of a TCO-fluorophore conjugate by reacting this compound with an NHS-ester activated fluorescent dye.

Materials:

  • This compound

  • NHS-ester activated fluorescent dye (e.g., Cy5-NHS ester, Alexa Fluor 488 NHS ester)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Reagent Preparation:

    • Equilibrate the vials of this compound and the NHS-ester dye to room temperature before opening to prevent moisture condensation.

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve the NHS-ester dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Prepare this solution immediately before use as NHS esters are moisture-sensitive.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine this compound and the NHS-ester dye in a 1.2:1 molar ratio.

    • Add 2 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

    • Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Purify the TCO-fluorophore conjugate from unreacted starting materials and byproducts using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common choice.

    • Collect the fractions containing the desired product.

  • Characterization and Storage:

    • Confirm the identity of the purified TCO-fluorophore conjugate by mass spectrometry.

    • Determine the concentration of the conjugate by measuring its absorbance at the dye's maximum absorption wavelength.

    • Lyophilize the purified product and store it at -20°C, protected from light.

Protocol 2: Fluorescent Labeling of Tetrazine-Modified Proteins in Solution

This protocol details the labeling of a purified protein containing a tetrazine moiety with a TCO-functionalized fluorescent probe.

Materials:

  • Purified tetrazine-modified protein

  • TCO-functionalized fluorescent probe (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation:

    • Dissolve the tetrazine-modified protein in PBS to a concentration of 1-5 mg/mL.

    • Dissolve the lyophilized TCO-fluorophore conjugate in DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-fluorophore stock solution to the protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is often complete within minutes due to the fast kinetics of the iEDDA reaction.

  • Purification:

    • Remove unreacted TCO-fluorophore by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and the maximum absorbance of the fluorophore.

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF) × ε_dye] where:

      • A_max is the absorbance at the fluorophore's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

      • CF is the correction factor (A_280 of the dye / A_max of the dye).

Protocol 3: Fluorescent Labeling of Tetrazine-Modified Proteins on Live Cells

This protocol describes the labeling of cell-surface proteins that have been modified to contain a tetrazine group, for example, through the genetic incorporation of a tetrazine-bearing unnatural amino acid.

Materials:

  • Live cells expressing tetrazine-modified surface proteins, cultured in a suitable imaging dish (e.g., glass-bottom dish).

  • TCO-functionalized fluorescent probe (from Protocol 1).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Fluorescence microscope.

Procedure:

  • Cell Preparation:

    • Culture the cells expressing the tetrazine-modified protein to the desired confluency in an imaging dish.

  • Labeling:

    • Prepare a solution of the TCO-fluorophore conjugate in cell culture medium at a final concentration of 1-10 µM.

    • Remove the existing culture medium from the cells and wash once with warm PBS or HBSS.

    • Add the TCO-fluorophore containing medium to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells three times with warm PBS or HBSS to remove any unbound probe.

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Experimental Workflow: Two-Step Fluorescent Labeling

G cluster_0 Step 1: Synthesis of TCO-Fluorophore Probe cluster_1 Step 2: Bioorthogonal Labeling of Biomolecule TCO_amine This compound Reaction1 Amine-NHS Ester Coupling TCO_amine->Reaction1 NHS_dye NHS-Ester Fluorescent Dye NHS_dye->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 TCO_probe TCO-Functionalized Fluorescent Probe Reaction2 IEDDA Click Reaction TCO_probe->Reaction2 Purification1->TCO_probe Tetrazine_biomolecule Tetrazine-Modified Biomolecule Tetrazine_biomolecule->Reaction2 Purification2 Size-Exclusion Chromatography Reaction2->Purification2 Labeled_biomolecule Fluorescently Labeled Biomolecule Purification2->Labeled_biomolecule

Caption: Workflow for the two-step fluorescent labeling of biomolecules using this compound.

Signaling Pathway Example: GPCR Labeling for Interaction Studies

GPCR_Signaling cluster_cell Cell Membrane GPCR GPCR with Tetrazine (Tz) G_protein G-Protein GPCR->G_protein Activation Labeled_GPCR Fluorescently Labeled GPCR Effector Effector Protein G_protein->Effector Second_messenger Second Messenger Effector->Second_messenger Cellular_response Cellular Response Second_messenger->Cellular_response TCO_Fluorophore TCO-Fluorophore (from Step 1) TCO_Fluorophore->GPCR Bioorthogonal Labeling

Caption: Labeling a GPCR with a TCO-fluorophore to study its signaling cascade.

References

TCO-PEG2-Amine in Proteomics and Mass Spectrometry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TCO-PEG2-amine in advanced proteomics and mass spectrometry workflows. This compound is a versatile chemical tool that leverages the principles of bioorthogonal chemistry, specifically the rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1][2] The primary amine handle on the this compound linker allows for its conjugation to molecules bearing carboxylic acids or activated esters, enabling the creation of customized probes for a variety of applications in chemical biology and drug discovery.[2][3][4]

Introduction to this compound and its Applications

This compound is a bifunctional linker molecule comprising a reactive trans-cyclooctene (TCO) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal primary amine. This structure allows for a two-step bioorthogonal labeling strategy. First, the amine group of this compound can be covalently attached to a molecule of interest (e.g., a small molecule drug, a metabolite, or a peptide) that contains a carboxylic acid or an activated ester. This reaction is typically facilitated by carbodiimide chemistry, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

The resulting TCO-functionalized molecule of interest can then be used as a probe in complex biological systems, such as cell lysates or even in living cells. The highly reactive and bioorthogonal TCO group will specifically and rapidly react with a tetrazine-modified biomolecule (e.g., a protein or a capture tag) to form a stable covalent bond. This highly efficient "click chemistry" reaction proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.

Key applications of this compound in proteomics and mass spectrometry include:

  • Chemical Proteomics for Target Identification: this compound can be used to create affinity-based probes to identify the protein targets of small molecules.

  • Protein-Protein Interaction Studies: It enables the labeling and pull-down of protein complexes to study interaction networks.

  • Activity-Based Protein Profiling (ABPP): TCO-functionalized probes can be designed to covalently label active enzymes, allowing for their enrichment and identification.

  • Enrichment of Post-Translationally Modified Peptides: Custom probes can be synthesized to capture peptides with specific post-translational modifications (PTMs).

Quantitative Data Summary

The efficiency and kinetics of the TCO-tetrazine ligation are critical for its successful application. The following tables summarize key quantitative parameters.

ParameterValueConditionsReference
Second-Order Rate Constant ~2000 M⁻¹s⁻¹TCO and dipyridyl tetrazine in 9:1 methanol/water
Second-Order Rate Constant 1 - 1x10⁶ M⁻¹s⁻¹TCO and various tetrazines
Reaction Time for Protein Conjugation 30 - 120 minutesRoom temperature or 40°C
Conjugation Efficiency > 99%Under mild buffer conditions
Reagent FeatureAdvantageReference
TCO-Tetrazine Reaction Exceptionally fast kinetics and high specificity
PEG Spacer Increases hydrophilicity, improves solubility, and reduces steric hindrance
Amine-Reactive Handle Allows for versatile conjugation to carboxylic acids and activated esters

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule of Interest (e.g., a small molecule)

This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by conjugation to this compound.

Materials:

  • Molecule of interest with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Desalting column or reverse-phase HPLC for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Dissolve the carboxylic acid-containing molecule of interest in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • To the solution of the molecule of interest, add EDC to a final concentration of ~2 mM and NHS or Sulfo-NHS to a final concentration of ~5 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add the this compound stock solution to the activated molecule of interest. A 1.5 to 2-fold molar excess of this compound over the carboxylic acid is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the TCO-functionalized molecule of interest from excess reagents using a desalting column or by reverse-phase HPLC.

    • Confirm the successful conjugation and purity of the product by mass spectrometry.

Protocol 2: Affinity Purification of Target Proteins using a TCO-labeled Probe and Tetrazine-functionalized Beads

This protocol outlines the use of a TCO-labeled small molecule probe to capture its protein targets from a cell lysate, followed by enrichment using tetrazine-functionalized agarose beads.

Materials:

  • TCO-labeled probe (from Protocol 1)

  • Cell lysate in a suitable lysis buffer (e.g., RIPA buffer without primary amines)

  • Tetrazine-functionalized agarose beads

  • Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)

  • Wash Buffer 2 (e.g., PBS)

  • Elution Buffer (e.g., 2% SDS in 100 mM Tris-HCl, pH 7.5)

  • Protein concentration assay (e.g., BCA assay)

Procedure:

  • Incubation of Probe with Lysate:

    • Add the TCO-labeled probe to the cell lysate to a final concentration typically in the low micromolar range (optimization may be required).

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the probe to bind to its target proteins.

  • Capture with Tetrazine Beads:

    • Add an appropriate volume of tetrazine-functionalized agarose beads (pre-washed with lysis buffer) to the lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the TCO-tetrazine click reaction to occur.

  • Washing:

    • Centrifuge the sample to pellet the beads and discard the supernatant.

    • Wash the beads three times with 10-20 bed volumes of Wash Buffer 1.

    • Wash the beads twice with 10-20 bed volumes of Wash Buffer 2 to remove any remaining detergent.

  • Elution:

    • Add 1-2 bed volumes of Elution Buffer to the beads.

    • Incubate at 95°C for 5-10 minutes to elute the captured proteins.

    • Centrifuge to pellet the beads and collect the supernatant containing the enriched proteins.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins are now ready for downstream processing for mass spectrometry analysis (e.g., in-solution or in-gel digestion).

Protocol 3: Mass Spectrometry Analysis of Enriched Proteins

This protocol provides a general workflow for the identification and quantification of proteins enriched using the this compound-based probe.

Materials:

  • Enriched protein sample (from Protocol 2)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)

Procedure:

  • Protein Digestion (In-solution):

    • Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Liquid Chromatography: Separate peptides on a C18 reverse-phase column using a gradient of increasing acetonitrile concentration.

    • Mass Spectrometry:

      • Acquire data in a data-dependent acquisition (DDA) mode.

      • MS1 Scan: Acquire full scan spectra in the Orbitrap at a resolution of 60,000-120,000 over a mass range of m/z 350-1500.

      • MS2 Scan (Fragmentation): Select the top 10-20 most intense precursor ions for fragmentation.

        • Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD): These methods are effective for fragmenting unmodified peptides and will produce b- and y-type fragment ions.

        • Electron Transfer Dissociation (ETD) or Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): These methods are useful for preserving labile PTMs and for fragmenting larger peptides. They produce c- and z-type fragment ions. For TCO-modified peptides, ETD/EThcD can be beneficial to obtain complementary fragmentation information.

  • Database Searching:

    • Search the acquired MS/MS spectra against a relevant protein database (e.g., Swiss-Prot).

    • Search Parameters:

      • Enzyme: Trypsin (with up to 2 missed cleavages).

      • Fixed Modification: Carbamidomethyl (C) (+57.021 Da).

      • Variable Modifications: Oxidation (M) (+15.995 Da), Acetyl (Protein N-term) (+42.011 Da).

      • Precursor Mass Tolerance: 10 ppm.

      • Fragment Mass Tolerance: 0.02 Da (for Orbitrap detection).

    • For identifying peptides directly labeled with the TCO-probe, a custom variable modification corresponding to the mass of the TCO-PEG2-probe adduct on relevant amino acid residues (e.g., Asp, Glu, C-terminus) should be included in the search parameters.

Visualizations

Chemical_Proteomics_Workflow cluster_Probe_Synthesis Probe Synthesis cluster_Target_Capture Target Capture & Enrichment cluster_MS_Analysis Mass Spectrometry Analysis Mol_Interest Molecule of Interest (with -COOH) TCO_Probe TCO-labeled Probe Mol_Interest->TCO_Probe EDC/NHS Coupling TCO_Amine This compound TCO_Amine->TCO_Probe Probe_Binding Probe-Target Binding TCO_Probe->Probe_Binding Cell_Lysate Cell Lysate Cell_Lysate->Probe_Binding Enrichment Target Enrichment Probe_Binding->Enrichment TCO-Tetrazine Click Reaction Tz_Beads Tetrazine Beads Tz_Beads->Enrichment Digestion On-Bead or In-Solution Digestion Enrichment->Digestion Elution LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Data Analysis LC_MS->Data_Analysis

Caption: Workflow for target identification using a this compound derived probe.

TCO_Tetrazine_Reaction TCO TCO-labeled Molecule Transition_State [4+2] Cycloaddition (Inverse Electron Demand Diels-Alder) TCO->Transition_State Tetrazine Tetrazine-labeled Protein Tetrazine->Transition_State Dihydropyridazine Stable Dihydropyridazine Adduct Transition_State->Dihydropyridazine Nitrogen N₂ Gas Transition_State->Nitrogen Retro-Diels-Alder

Caption: The TCO-tetrazine inverse-electron-demand Diels-Alder reaction mechanism.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with TCO-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems, advanced imaging agents, and novel diagnostics. The use of heterobifunctional linkers, such as trans-cyclooctene-PEG2-amine (TCO-PEG2-amine), provides a powerful and versatile platform for the bioconjugation of nanoparticles. This linker leverages the principles of bioorthogonal click chemistry, offering high efficiency, specificity, and biocompatibility.

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with this compound. The focus is on the covalent conjugation of this linker to carboxylated nanoparticles and its subsequent application in a pre-targeting strategy for HER2-positive cancer cells.

Key Features of this compound:

  • Trans-cyclooctene (TCO): A strained alkene that participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine (Tz) partner. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.

  • Polyethylene Glycol (PEG): A short PEG2 spacer enhances the hydrophilicity of the nanoparticle surface, which can reduce non-specific protein binding (biofouling) and potentially improve in vivo circulation times.

  • Amine (NH2): A primary amine group that allows for covalent attachment to nanoparticles displaying surface carboxyl groups through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (EDC/NHS).

Applications

Nanoparticles functionalized with this compound are well-suited for a variety of biomedical applications, primarily centered around a two-step pre-targeting approach. This strategy separates the targeting and therapeutic/imaging steps, which can significantly improve the target-to-background signal ratio and reduce off-target toxicity.

  • Pre-targeted Drug Delivery: A targeting moiety (e.g., an antibody against a cancer-specific receptor like HER2) functionalized with TCO is administered first. After it has accumulated at the target site and cleared from circulation, a tetrazine-modified therapeutic agent is administered and rapidly "clicks" to the TCO-functionalized targeting moiety.

  • Pre-targeted Imaging: Similar to drug delivery, a TCO-modified targeting agent is followed by a tetrazine-labeled imaging agent (e.g., a fluorescent dye or a radionuclide). This allows for high-contrast imaging of the target tissue.

  • Modular Nanoparticle Functionalization: TCO-functionalized nanoparticles can be used as a platform for the attachment of various tetrazine-modified molecules, allowing for the creation of multifunctional nanoparticles with tailored properties.

Data Presentation

The successful surface modification of nanoparticles with this compound should be confirmed by a suite of characterization techniques. The following table provides representative data for carboxylated polymeric nanoparticles before and after modification.

ParameterCarboxylated Nanoparticles (Before Modification)This compound Modified Nanoparticles (After Modification)
Hydrodynamic Diameter (nm) 105.2 ± 2.1112.5 ± 2.8
Polydispersity Index (PDI) 0.115 ± 0.0230.128 ± 0.031
Zeta Potential (mV) -35.8 ± 1.5-28.4 ± 1.9
Surface TCO Density (groups/NP) Not Applicable~150

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units (with appropriate molecular weight cutoff for the nanoparticles)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add 50 µL of the EDC solution and 50 µL of the NHS solution to 1 mL of the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups to NHS esters.

  • Washing:

    • Wash the activated nanoparticles to remove excess EDC and NHS. Centrifuge the nanoparticle suspension using a centrifugal filter unit, discard the flow-through, and resuspend the nanoparticles in Coupling Buffer. Repeat this washing step twice.

  • Conjugation with this compound:

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

    • Add a 50-fold molar excess of the this compound solution to the activated nanoparticle suspension.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Final Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes at room temperature.

    • Wash the TCO-modified nanoparticles three times with Coupling Buffer using centrifugal filtration to remove unreacted this compound and byproducts.

    • Resuspend the final this compound modified nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: In Vitro Pre-targeting of HER2-Positive Cancer Cells

This protocol outlines a proof-of-concept experiment to demonstrate the pre-targeting of HER2-positive breast cancer cells using a TCO-modified anti-HER2 antibody and a tetrazine-functionalized fluorescent dye.

Materials:

  • HER2-positive breast cancer cells (e.g., SK-BR-3)

  • HER2-negative control cells (e.g., MDA-MB-231)

  • TCO-modified anti-HER2 antibody (e.g., Trastuzumab-TCO)

  • Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-AF488)

  • Cell culture medium

  • PBS

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed HER2-positive and HER2-negative cells in separate wells of a chambered coverglass and culture until they reach 50-70% confluency.

  • Pre-targeting Step:

    • Incubate the cells with TCO-modified anti-HER2 antibody (10 µg/mL in cell culture medium) for 1 hour at 37°C.

    • Wash the cells three times with PBS to remove unbound antibody.

  • Click Reaction:

    • Incubate the cells with Tetrazine-AF488 (5 µM in cell culture medium) for 30 minutes at 37°C.

    • Wash the cells three times with PBS to remove the unbound fluorescent dye.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for AF488.

Expected Outcome: Strong fluorescence signal should be observed on the surface of the HER2-positive cells, while minimal to no signal should be detected on the HER2-negative control cells, demonstrating the specificity of the pre-targeting approach.

Visualizations

experimental_workflow cluster_modification Nanoparticle Surface Modification cluster_pretargeting In Vivo Pre-targeting Application np Carboxylated Nanoparticle edc_nhs EDC / NHS Activation np->edc_nhs 1. Activation tco_np TCO-Modified Nanoparticle edc_nhs->tco_np 2. Conjugation tco_peg This compound tco_peg->tco_np tco_ab TCO-Antibody (e.g., Trastuzumab-TCO) injection1 Step 1: Inject TCO-Antibody tco_ab->injection1 accumulation Accumulation at HER2+ Tumor Site injection1->accumulation clearance Clearance of Unbound Antibody accumulation->clearance injection2 Step 2: Inject Tetrazine-Drug clearance->injection2 tz_drug Tetrazine-Drug Conjugate tz_drug->injection2 click_reaction In Situ Click Reaction injection2->click_reaction drug_release Targeted Drug Release & Therapeutic Effect click_reaction->drug_release

Caption: Experimental workflow for nanoparticle modification and in vivo pre-targeting.

her2_signaling_pathway HER2 HER2 Receptor Dimerization HER2 Dimerization (Homo/Hetero) HER2->Dimerization Ligand Binding or Overexpression PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TCO_NP_Drug TCO-NP-Drug (Targeted Therapy) TCO_NP_Drug->Dimerization Inhibition

Caption: Simplified HER2 signaling pathway and point of therapeutic intervention.

Application Notes: TCO-PEG2-amine for Pull-Down Assays and Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes in both healthy and diseased states. Pull-down assays are a cornerstone technique for identifying and validating these interactions. The use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz), offers a powerful and highly specific method for covalently capturing interacting proteins.[1][2] TCO-PEG2-amine is a versatile reagent that enables the site-specific labeling of "bait" proteins on their carboxyl groups (aspartic acid, glutamic acid, or C-terminus). This labeling strategy, followed by a "click" reaction with a tetrazine-modified "prey" protein, facilitates the robust and efficient pull-down of protein complexes.

The TCO-tetrazine ligation is exceptionally fast and proceeds efficiently in complex biological mixtures without the need for cytotoxic catalysts.[3][4] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the labeled protein and minimizes steric hindrance, thereby improving labeling efficiency and the accessibility of the TCO group for reaction.[5] These features make the this compound system an ideal tool for researchers, scientists, and drug development professionals seeking to perform highly specific and sensitive pull-down assays.

Key Advantages of TCO-Tetrazine Chemistry in Pull-Down Assays:

  • High Specificity and Bioorthogonality: The TCO and tetrazine groups react exclusively with each other, ignoring all other functional groups present in a cell lysate. This minimizes non-specific binding and reduces background, leading to cleaner results.

  • Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants up to 10^6 M⁻¹s⁻¹, allowing for the efficient capture of transient or weak interactions.

  • Covalent and Irreversible Bond: The stable dihydropyridazine bond formed ensures that protein complexes remain intact throughout the stringent washing steps of the pull-down procedure.

  • Catalyst-Free Reaction: The reaction proceeds spontaneously under physiological conditions (pH, temperature), preserving the native conformation and function of the proteins.

  • Versatile Labeling Strategy: this compound allows for the labeling of proteins via carboxyl groups, providing an alternative to the more common amine-reactive labeling (e.g., on lysine residues).

Data Presentation

Table 1: Quantitative Parameters for EDC/NHS-Mediated Conjugation of this compound to a Bait Protein

The efficiency of the initial labeling of the bait protein with this compound is crucial for a successful pull-down experiment. The following table summarizes key parameters that influence the EDC/NHS-mediated conjugation. Efficiency can be assessed by methods such as mass spectrometry to determine the degree of labeling (DOL) or the linker-to-protein ratio.

ParameterRecommended ConditionTypical Efficiency*Factors Influencing Efficiency
pH Activation: 4.5–6.0; Coupling: 7.2–8.515-70%Optimal pH is critical for both the activation of carboxyl groups and the subsequent reaction with amines.
Reagent Molar Excess (EDC/NHS:Protein) 10- to 100-foldHigher excess can increase labeling but may also lead to protein modification-induced artifacts.
This compound Molar Excess 10- to 50-foldSufficient excess is needed to drive the reaction to completion.
Reaction Time Activation: 15-30 min; Coupling: 2-4 hours to overnightLonger incubation times can increase yield but may also affect protein stability.
Temperature Room Temperature or 4°CLower temperatures can help preserve protein integrity during longer incubations.

Note: These are representative values. The optimal conditions and resulting efficiency are highly dependent on the specific protein and should be determined empirically.

Table 2: Reaction Kinetics and Efficiency of TCO-Tetrazine Ligation

The second-order rate constants for the TCO-tetrazine reaction are exceptionally high, ensuring rapid and efficient capture of the prey protein.

ReactantsSecond-Order Rate Constant (k₂)Reaction TimeConjugation EfficiencyConditions
TCO + Tetrazine> 800 M⁻¹s⁻¹30-120 minutes> 99%Aqueous buffer, room temperature.
TCO + Methyl-substituted Tetrazine~10³ - 10⁵ M⁻¹s⁻¹5-60 minutesHighIdeal for most pull-down applications due to good stability and fast kinetics.
TCO + Hydrogen-substituted TetrazineUp to 10⁶ M⁻¹s⁻¹< 5 minutesVery HighUseful for capturing very transient interactions or for in vivo applications where speed is critical.

Mandatory Visualizations

Chemical Reaction of this compound with a Protein Carboxyl Group protein Protein -COOH edc_nhs EDC, NHS pH 4.5-6.0 protein->edc_nhs tco_amine This compound H₂N-PEG-TCO coupling pH 7.2-8.5 tco_amine->coupling activated_protein Activated Protein -CO-NHS edc_nhs->activated_protein activated_protein->coupling labeled_protein TCO-Labeled Bait Protein -CO-NH-PEG-TCO coupling->labeled_protein

Caption: Covalent conjugation of this compound to a protein's carboxyl group via EDC/NHS chemistry.

Experimental Workflow for TCO-Tetrazine Mediated Pull-Down Assay cluster_bait Bait Preparation cluster_prey Prey Preparation cluster_pulldown Pull-Down Assay bait_protein Bait Protein (with -COOH groups) label_bait Labeling Reaction (EDC/NHS Chemistry) bait_protein->label_bait tco_peg2_amine This compound tco_peg2_amine->label_bait labeled_bait TCO-Labeled Bait Protein label_bait->labeled_bait incubation2 Incubate with TCO-Bait Protein labeled_bait->incubation2 prey_beads Affinity Beads label_prey Labeling Reaction prey_beads->label_prey tetrazine_nhs Tetrazine-NHS Ester tetrazine_nhs->label_prey labeled_prey Tetrazine-Modified Beads label_prey->labeled_prey incubation1 Incubate Lysate with Tz-Beads labeled_prey->incubation1 cell_lysate Cell Lysate (containing prey protein) cell_lysate->incubation1 prey_complex Immobilized Prey Complex incubation1->prey_complex prey_complex->incubation2 pulldown_complex Covalently Captured Bait-Prey Complex incubation2->pulldown_complex wash Wash Steps pulldown_complex->wash elution Elution wash->elution analysis Analysis (SDS-PAGE, Mass Spec) elution->analysis

Caption: Workflow for identifying protein interactions using this compound and tetrazine-modified beads.

Hypothetical Kinase Signaling Pathway for Pull-Down Analysis receptor Receptor adaptor Adaptor Protein (TCO-Bait) receptor->adaptor Ligand Binding kinase1 Kinase 1 adaptor->kinase1 recruits kinase2 Kinase 2 (Tetrazine-Prey) kinase1->kinase2 phosphorylates (Interaction to be verified) transcription_factor Transcription Factor kinase2->transcription_factor phosphorylates nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression

Caption: A model signaling pathway where a pull-down can validate the interaction between Kinase 1 and Kinase 2.

Experimental Protocols

Protocol 1: Labeling of a Carboxyl-Containing "Bait" Protein with this compound

This protocol describes the activation of carboxyl groups on the bait protein using EDC and Sulfo-NHS, followed by conjugation to this compound.

Materials:

  • Bait protein (in an amine-free buffer, e.g., MES or PBS)

  • This compound (dissolved in anhydrous DMSO or DMF)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting spin columns

Procedure:

  • Buffer Exchange: If the bait protein is in a buffer containing primary amines (e.g., Tris), exchange it into Activation Buffer using a desalting spin column. Adjust the protein concentration to 1-5 mg/mL.

  • Prepare Reagents: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in cold Activation Buffer. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activate Carboxyl Groups: Add a 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature with gentle mixing.

  • Remove Excess Activation Reagents: Immediately remove the excess EDC and Sulfo-NHS using a desalting spin column equilibrated with Coupling Buffer. This step is critical to prevent unwanted side reactions.

  • Conjugate this compound: Immediately add a 20- to 50-fold molar excess of the this compound solution to the activated protein.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purify Labeled Protein: Remove excess, unreacted this compound and quenching reagents by extensive dialysis or by using a desalting spin column.

  • Verification (Optional): Confirm successful labeling and determine the degree of labeling using mass spectrometry. Store the purified TCO-labeled bait protein at -80°C.

Protocol 2: Preparation of Tetrazine-Functionalized Affinity Beads

This protocol describes the labeling of amine-functionalized agarose or magnetic beads with a Tetrazine-NHS ester.

Materials:

  • Amine-functionalized agarose or magnetic beads

  • Tetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching/Blocking Buffer: 100 mM Tris-HCl, pH 8.0

  • Wash Buffer: 1X PBS with 0.05% Tween-20

  • Storage Buffer: 1X PBS with a suitable preservative (e.g., 0.02% sodium azide)

Procedure:

  • Wash Beads: Resuspend the amine-functionalized beads in Coupling Buffer. Centrifuge or use a magnetic stand to pellet the beads, then discard the supernatant. Repeat this wash step twice.

  • Prepare Tetrazine-NHS Ester: Dissolve the Tetrazine-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Labeling Reaction: Resuspend the washed beads in Coupling Buffer. Add the Tetrazine-PEG-NHS ester solution to the bead slurry (a 10- to 20-fold molar excess relative to the amine capacity of the beads is recommended).

  • Incubate: Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.

  • Wash and Quench: Pellet the beads and discard the supernatant. Wash the beads three times with Wash Buffer. After the final wash, resuspend the beads in Quenching/Blocking Buffer and incubate for 30 minutes to block any unreacted amine sites.

  • Final Wash and Storage: Wash the beads three more times with Wash Buffer. Resuspend the tetrazine-functionalized beads in Storage Buffer and store at 4°C.

Protocol 3: TCO-Tetrazine Mediated Pull-Down Assay

This protocol describes the capture of a prey protein from a cell lysate using the TCO-labeled bait protein and tetrazine-functionalized beads.

Materials:

  • TCO-labeled bait protein (from Protocol 1)

  • Tetrazine-functionalized beads (from Protocol 2)

  • Cell lysate containing the prey protein

  • Lysis Buffer (e.g., RIPA buffer, ensure it is compatible with your proteins of interest)

  • Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)

  • Elution Buffer (e.g., 2X SDS-PAGE sample buffer)

Procedure:

  • Prepare Cell Lysate: Prepare a clarified cell lysate using a suitable Lysis Buffer containing protease and phosphatase inhibitors.

  • Pre-clear Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with unconjugated control beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Bait-Prey Interaction: Add the TCO-labeled bait protein to the pre-cleared lysate. Incubate for 1-3 hours at 4°C with gentle rotation to allow the bait to interact with its prey.

  • Capture on Beads: Add the tetrazine-functionalized beads to the lysate/bait protein mixture.

  • Click Reaction: Incubate for 1-2 hours at room temperature or 4°C with gentle rotation to allow the TCO-tetrazine click reaction to occur, covalently capturing the bait-prey complex on the beads.

  • Wash: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet before removing the supernatant. These stringent washes are possible due to the covalent nature of the capture.

  • Elution: After the final wash, remove all residual wash buffer. Add 20-50 µL of Elution Buffer (e.g., 2X SDS-PAGE sample buffer) directly to the beads. Boil the sample at 95-100°C for 5-10 minutes to elute the proteins.

  • Analysis: Pellet the beads by centrifugation. Carefully collect the supernatant, which contains the eluted bait and prey proteins. Analyze the eluate by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting. For protein identification, mass spectrometry can be performed.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TCO-PEG2-amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing TCO-PEG2-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional linker molecule. It contains a trans-cyclooctene (TCO) group and a primary amine group, separated by a 2-unit polyethylene glycol (PEG) spacer.[1][2] The TCO group is highly reactive towards tetrazine-modified molecules in a catalyst-free "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] The primary amine allows for conjugation to molecules containing activated esters (e.g., NHS esters) or carboxylic acids (with the use of activators like EDC).[1] This makes it a valuable tool for creating antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates. The PEG linker enhances the water solubility of the molecule.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at -20°C and protected from light. It is important to note that the TCO moiety has a limited half-life and can isomerize to the non-reactive cis-cyclooctene (CCO). Therefore, long-term storage is not recommended. For stock solutions in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, with protection from light.

Q3: What type of buffer should I use for my conjugation reaction?

A3: The choice of buffer depends on the functional group you are targeting on your molecule of interest.

  • For conjugation to NHS esters: Use an amine-free buffer with a pH between 7.2 and 9.0. Common choices include phosphate-buffered saline (PBS), HEPES, or borate buffer. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with your target molecule for reaction with the NHS ester.

  • For conjugation to carboxylic acids (using EDC/NHS): An acidic pH of around 4.5 to 5.5 is often optimal for the activation of the carboxylic acid with EDC.

Q4: What is the optimal molar ratio of this compound to my molecule of interest?

A4: The optimal molar ratio can vary depending on the specific molecules being conjugated and the desired degree of labeling.

  • For NHS ester reactions: A 10- to 20-fold molar excess of the NHS ester reagent to the protein is a common starting point. For more dilute protein solutions, a higher molar excess may be required to achieve the desired labeling efficiency due to competing hydrolysis of the NHS ester.

  • For EDC coupling: The ratio of this compound to the carboxylic acid-containing molecule can be varied, often starting with a slight excess of the amine.

It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester on your molecule is moisture-sensitive and can hydrolyze, rendering it inactive.- Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF immediately before use. - Avoid storing NHS ester stock solutions.
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.- Ensure the reaction buffer pH is between 7.2 and 9.0 for NHS ester reactions.
Competing amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will react with the NHS ester.- Use an amine-free buffer such as PBS, HEPES, or borate buffer.
Isomerization of TCO: The TCO group on the this compound may have isomerized to the non-reactive CCO form.- Use freshly acquired this compound. - Avoid repeated freeze-thaw cycles of the stock solution.
Precipitation of Reactants Low solubility of one or more components: The protein or other molecule of interest may not be sufficiently soluble in the reaction buffer.- The PEG linker in this compound generally improves water solubility. - Ensure your protein is at a suitable concentration and in a buffer that maintains its solubility. - The addition of a small percentage of an organic co-solvent (e.g., DMSO, DMF) may be necessary, but should generally not exceed 10% of the final reaction volume for protein conjugations.
Multiple or Unexpected Products Non-specific binding: The reactants may be interacting non-covalently.- Include appropriate washing steps during purification. - Consider using a purification method that separates based on size and charge, such as ion-exchange chromatography, in addition to size-exclusion chromatography.
Side reactions: Other functional groups on your molecule may be reactive under the chosen conditions.- If your molecule has other nucleophilic groups, consider protecting them if possible. - Optimize the reaction pH to favor the desired amine reaction.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS-Ester-Activated Molecule

This protocol provides a general procedure for labeling a molecule containing an NHS ester with this compound.

Materials:

  • This compound

  • NHS-ester-activated molecule

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Stock Solutions:

    • Allow the this compound and NHS-ester-activated molecule vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of your NHS-ester-activated molecule in the amine-free reaction buffer.

  • Conjugation Reaction:

    • In a reaction tube, combine the NHS-ester-activated molecule with the desired molar excess of the this compound stock solution.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 5-15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching buffer salts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Storage:

    • Store the purified TCO-labeled conjugate at 4°C for short-term storage or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry

This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by conjugation to this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis equipment

Procedure:

  • Activate Carboxylic Acid:

    • Dissolve your carboxylic acid-containing molecule in the activation buffer.

    • Add a molar excess of EDC and NHS to the solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation Reaction:

    • Immediately add the activated carboxylic acid solution to a solution of this compound in the reaction buffer.

    • Incubate for 2 hours at room temperature.

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using a desalting column or dialysis.

Visualizing Workflows

TCO_PEG2_Amine_Conjugation_Workflow cluster_nhs Conjugation to NHS Ester cluster_cooh Conjugation to Carboxylic Acid NHS_Molecule Molecule with NHS Ester Mix_NHS Mix in Amine-Free Buffer (pH 7.2-9.0) NHS_Molecule->Mix_NHS TCO_Amine_NHS This compound TCO_Amine_NHS->Mix_NHS Incubate_NHS Incubate RT 30-60 min Mix_NHS->Incubate_NHS Quench_NHS Quench with Tris Buffer Incubate_NHS->Quench_NHS Purify_NHS Purify (Desalting/Dialysis) Quench_NHS->Purify_NHS Final_Product_NHS TCO-Labeled Conjugate Purify_NHS->Final_Product_NHS COOH_Molecule Molecule with Carboxylic Acid Activate Activate in Acidic Buffer (pH 4.5-6.0) COOH_Molecule->Activate EDC_NHS EDC/NHS EDC_NHS->Activate Mix_COOH Mix with Activated Molecule (pH 7.4) Activate->Mix_COOH TCO_Amine_COOH This compound TCO_Amine_COOH->Mix_COOH Incubate_COOH Incubate RT 2 hours Mix_COOH->Incubate_COOH Purify_COOH Purify (Desalting/Dialysis) Incubate_COOH->Purify_COOH Final_Product_COOH TCO-Labeled Conjugate Purify_COOH->Final_Product_COOH

Caption: Experimental workflows for conjugating this compound.

Troubleshooting_Logic Start Low/No Conjugation? Check_Reagents Check Reagent Stability (NHS Hydrolysis, TCO Isomerization) Start->Check_Reagents Yes Successful_Conjugation Successful Conjugation Start->Successful_Conjugation No Check_pH Verify Buffer pH (7.2-9.0 for NHS) Check_Reagents->Check_pH Check_Buffer_Comp Amine-Free Buffer? Check_pH->Check_Buffer_Comp Use_Amine_Free Switch to Amine-Free Buffer (e.g., PBS) Check_Buffer_Comp->Use_Amine_Free No Optimize_Ratio Optimize Molar Ratio Check_Buffer_Comp->Optimize_Ratio Yes Use_Amine_Free->Optimize_Ratio Optimize_Ratio->Successful_Conjugation Resolved Problem_Persists Problem Persists Optimize_Ratio->Problem_Persists Unresolved

References

Troubleshooting low yield in TCO-tetrazine ligation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yield and other common issues encountered during TCO-tetrazine ligation experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems, ensuring successful conjugation outcomes.

Troubleshooting Guide: Low Product Yield

This guide is designed to help you diagnose and resolve the common problem of low product yield in TCO-tetrazine ligation reactions.

Q1: My final conjugation yield is low. What are the first steps to identify the problem?

To diagnose the issue, you should systematically evaluate the integrity of your reactants and the reaction conditions.

  • Verify Reactant Integrity: The purity and stability of both the TCO (trans-cyclooctene) and tetrazine reagents are critical.[1] Tetrazines can be sensitive to chemical conditions, especially reducing agents, and some derivatives can degrade in aqueous media.[1][2] TCOs can also degrade, particularly in the presence of thiols or under UV light.[2] Use freshly prepared solutions or reagents that have been stored under appropriate conditions (e.g., desiccated, protected from light).[2]

  • Confirm Reactant Concentrations: Inaccurate quantification of your starting materials will lead to incorrect stoichiometry. Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction.

  • Assess Labeling Efficiency (if applicable): If your TCO or tetrazine is attached to a biomolecule (e.g., a protein), verify the efficiency of this initial labeling step. For instance, if you used an NHS ester to label primary amines, ensure that competing nucleophiles like Tris or glycine were absent from your buffer.

Q2: I suspect a problem with my reaction conditions. Which parameters should I optimize?

Suboptimal reaction conditions can lead to incomplete conjugation or side reactions. Consider the following optimizations:

  • Stoichiometry: While a 1:1 molar ratio is theoretical, an incorrect ratio can result in an incomplete reaction. It is generally recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule to help drive the reaction to completion. However, the optimal ratio may vary and should be determined empirically for your specific system.

  • pH: The TCO-tetrazine ligation is robust and proceeds efficiently in a pH range of 6 to 9. However, the stability of your biomolecules and the tetrazine itself can be pH-dependent. For example, some tetrazines may degrade in basic aqueous solutions. If instability is suspected, consider running the reaction at a lower pH (e.g., 7.2-7.5).

  • Temperature and Duration: The reaction is exceptionally fast and is often complete within 30 to 60 minutes at room temperature. For less reactive partners or low concentrations, you can extend the incubation time to 2 hours or even overnight at 4°C. In some cases, increasing the temperature to 37°C or 40°C can accelerate the reaction.

  • Solvent and Solubility: Poor solubility of reactants or the product can lead to precipitation and low yield. To enhance aqueous solubility, consider using PEGylated linkers on your TCO or tetrazine reagents. Alternatively, a small percentage of an organic co-solvent like DMSO or DMF can be added, but you must verify its compatibility with your system.

Q3: Could side reactions or steric hindrance be causing the low yield?

Yes, both are common culprits.

  • Side Reactions: Ensure your starting materials are free of impurities that could lead to side reactions. If your molecules are oxygen-sensitive, degassing the reaction buffer can prevent oxidation-related side products.

  • Steric Hindrance: If the TCO and tetrazine moieties are attached to bulky molecules, their access to each other may be restricted, slowing the reaction. Incorporating a flexible spacer, such as a PEG linker, between the reactive moiety and the larger molecule can improve accessibility and increase the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule (e.g., 1.05 to 1.5-fold) relative to the TCO-functionalized molecule is generally recommended. However, the ideal ratio can depend on the specific molecules being conjugated and should be optimized for your experiment.

Q2: What are the recommended reaction buffers and pH range?

The TCO-tetrazine ligation is effective in a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6 to 9. When using NHS esters to introduce TCO or tetrazine groups to proteins, it is critical to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to avoid unwanted reactions with buffer components.

Q3: What is the ideal reaction temperature and duration?

The reaction is very fast and can often be completed at room temperature within 30 to 60 minutes. For certain applications, the incubation time can be extended up to 2 hours or overnight at 4°C. Incubating at 37°C or 40°C can also be used to accelerate the reaction.

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it especially well-suited for applications in biological systems and live-cell imaging.

Q5: How can I monitor the progress of the reaction?

The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. The tetrazine moiety has a characteristic UV-Vis absorbance peak between 510 and 550 nm, which disappears as the reaction proceeds. By tracking the decrease in absorbance at this wavelength, you can follow the reaction kinetics in real time. LC-MS analysis can also be used to determine the concentration of reactants and the formed product at different time points.

Quantitative Data

Table 1: Second-Order Rate Constants for Various TCO-Tetrazine Pairs

The reaction kinetics are influenced by the specific structures of the TCO and tetrazine derivatives. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally increase the reaction rate.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2,0009:1 Methanol/Water
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
Methyl-substituted tetrazineTCO~1,000Aqueous Media
sTCO (strained)3,6-di-(2-pyridyl)-s-tetrazine derivative3,300,000 (± 40,000)Aqueous
d-TCO (dioxolane-fused)3,6-di-(2-pyridyl)-s-tetrazine derivative366,000 (± 15,000)Water
General RangeTCO1 - 1,000,000General

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/ValueBuffer/SolventNotes
pH 6 - 9PBS is a common choice.When using NHS esters for labeling, use amine-free buffers (e.g., phosphate buffer).
Temperature Room Temperature (20-25°C)Aqueous buffersCan be performed at 4°C (longer time) or 37-40°C (faster reaction).
Duration 30 - 60 minutesN/ACan be extended to 2 hours or overnight for less reactive partners.
Stoichiometry 1.05 - 1.5 molar excess of tetrazineN/AShould be empirically optimized for the specific system.

Experimental Protocols

Protocol 1: General Procedure for TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

  • Preparation of Reactants:

    • Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Ensure the protein concentration is between 1-5 mg/mL.

  • Reactant Calculation:

    • Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1.05 to 1.5-fold molar excess of the tetrazine-labeled protein is recommended as a starting point.

  • Conjugation Reaction:

    • Mix the calculated volumes of the TCO-labeled protein and the tetrazine-labeled protein.

    • Incubate the reaction for 60 minutes at room temperature. For potentially slow reactions, this can be extended or performed at a slightly higher temperature (e.g., 37°C).

  • Purification (Optional):

    • If necessary, remove excess unreacted starting material using size-exclusion chromatography (SEC).

  • Storage:

    • Store the final protein-protein conjugate at 4°C until further use.

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy

This protocol allows for real-time monitoring of the ligation.

  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO-containing molecules in a suitable solvent (e.g., DMSO).

  • Determine Molar Extinction Coefficient: If not known, accurately determine the molar extinction coefficient of your specific tetrazine derivative at its maximum absorbance (λ-max), typically between 510-550 nm, in the chosen reaction buffer.

  • Initiate the Reaction:

    • In a quartz cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in the spectrophotometer and begin recording absorbance at the tetrazine's λ-max.

    • Add the tetrazine solution to the cuvette to initiate the reaction, ensuring rapid mixing.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λ-max over time. The disappearance of the color indicates the consumption of the tetrazine and the progress of the reaction.

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation.

Protocol 3: Reaction Analysis by LC-MS

This protocol provides a method for analyzing reaction components at specific time points.

  • Reaction Setup: Set up the ligation reaction in a vial at a known temperature with defined concentrations of the tetrazine and TCO reactants.

  • Time Points: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product. This will provide a quantitative measure of the reaction yield over time.

Visualizations

Caption: Inverse Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a TCO.

Troubleshooting_Workflow Start Low Ligation Yield CheckReactants Step 1: Verify Reactant Integrity - Purity & Stability (TCO/Tetrazine) - Accurate Concentration Measurement - Labeling Efficiency (if applicable) Start->CheckReactants ReactantsOK Reactants OK? CheckReactants->ReactantsOK FixReactants Solution: - Use fresh/properly stored reagents - Re-quantify stocks (UV-Vis) - Optimize labeling protocol ReactantsOK->FixReactants No CheckConditions Step 2: Evaluate Reaction Conditions - Stoichiometry (Molar Ratio) - pH and Buffer Composition - Temperature & Duration ReactantsOK->CheckConditions Yes FixReactants->CheckReactants ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK OptimizeConditions Solution: - Titrate molar excess of tetrazine (1.05-1.5x) - Adjust pH (6-9 range) - Change temp/time (e.g., 37°C or overnight at 4°C) ConditionsOK->OptimizeConditions No CheckPhysical Step 3: Assess Physical & Chemical Factors - Reactant Solubility - Steric Hindrance - Potential Side Reactions ConditionsOK->CheckPhysical Yes OptimizeConditions->CheckConditions PhysicalOK Factors Addressed? CheckPhysical->PhysicalOK FixPhysical Solution: - Add co-solvent (DMSO) or use PEGylated reagents - Introduce longer linkers/spacers - Purify reactants, degas buffer PhysicalOK->FixPhysical No End Yield Improved PhysicalOK->End Yes FixPhysical->CheckPhysical

References

How to improve the stability of TCO-PEG2-amine solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of TCO-PEG2-amine solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.

Troubleshooting Guide

Users may encounter stability issues with this compound solutions. This guide addresses common problems and provides practical solutions.

Problem Possible Cause Recommended Solution
Loss of Reactivity in Labeling Experiments Isomerization of the active trans-cyclooctene (TCO) to the inactive cis-cyclooctene (CCO). This is the primary degradation pathway for TCO compounds.[1][2][3]• Use freshly prepared this compound solutions for your experiments. • Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light.[4][5] • Avoid repeated freeze-thaw cycles by preparing aliquots.
• For applications requiring long-term stability in solution, consider using more stable d-TCO derivatives which offer a balance of high reactivity and improved stability.
Solution Discoloration (Yellowing) Potential oxidation or other side reactions of the amine or PEG linker, although less common than TCO isomerization.• Use high-purity solvents and degas solutions if your molecules are oxygen-sensitive. • Store solutions protected from light to minimize photo-oxidation.
Low Conjugation Yield Suboptimal reaction pH for the amine group. The primary amine of this compound requires a neutral to slightly basic pH to be sufficiently nucleophilic for reactions with, for example, NHS esters.• For reactions involving the amine group (e.g., with NHS esters), maintain a pH between 7 and 9. • Use amine-free buffers such as phosphate-buffered saline (PBS) to avoid competing reactions.
Instability of TCO moiety in the presence of certain reagents.• Be aware that high concentrations of thiols (e.g., DTT, mercaptoethanol) can promote the isomerization of TCO to CCO. If thiols are necessary, use them for the shortest time possible or consider using a radical inhibitor like Trolox.
Steric hindrance.• If conjugating to a large biomolecule, the PEG2 linker may not be long enough to overcome steric hindrance. Consider using a TCO derivative with a longer PEG spacer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound solutions?

A1: The main cause of instability is the isomerization of the strained, reactive trans-cyclooctene (TCO) moiety to its unreactive cis-cyclooctene (CCO) isomer. This process leads to a loss of "click" reactivity with tetrazine partners. The half-life of TCO is short, and TCO compounds are generally not recommended for long-term storage in solution.

Q2: How should I store my this compound solutions?

A2: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solutions from light. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents, including DMSO, DMF, and DCM (dichloromethane). For biological applications, stock solutions are typically prepared in anhydrous DMSO or DMF and then diluted into an appropriate aqueous buffer immediately before use.

Q4: Can I do anything to stabilize my this compound solution for longer-term storage?

A4: For extended storage, especially of more reactive TCO derivatives, complexation with silver(I) nitrate has been shown to protect the TCO group from isomerization. The TCO can be liberated from the silver complex on-demand by the addition of a chloride source, such as NaCl. Additionally, for working solutions that may be exposed to thiols, the use of a radical inhibitor like Trolox may suppress isomerization.

Q5: What is the optimal pH for working with this compound solutions?

A5: The optimal pH depends on the reaction you are performing.

  • For the TCO-tetrazine click reaction: This reaction is generally fast and efficient over a broad pH range, typically between pH 6 and 9.

  • For reactions involving the amine group: To ensure the primary amine is deprotonated and nucleophilic (e.g., for reaction with an NHS ester), a pH range of 7 to 9 is recommended. Avoid acidic conditions, which would protonate the amine, and highly basic conditions, which could promote hydrolysis of other functional groups.

Q6: Are there more stable alternatives to the standard TCO structure?

A6: Yes, different TCO derivatives exhibit varying stability. For instance, dioxolane-fused trans-cyclooctene (d-TCO) derivatives have been developed that show improved stability in aqueous solutions and in the presence of thiols, while still maintaining high reactivity towards tetrazines. In contrast, highly strained derivatives like s-TCO are more reactive but also more prone to isomerization.

Quantitative Data on TCO Stability

TCO DerivativeConditionObservationHalf-lifeReference
s-TCO30 mM mercaptoethanol in CD3ODStable for 8 hours, then rapid isomerization-
d-TCO30 mM mercaptoethanol in CD3ODStable for 12 hours, then rapid isomerization-
d-TCO30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours-
TCO50% fresh mouse serum at 37°CAlmost complete conversion to CCO within 7 hours-
s-TCO (conjugated to a mAb)in vivoRapid deactivation into its cis isomer0.67 days
d-TCOPhosphate-buffered D2ONo degradation or isomerization observed for up to 14 days-
d-TCOHuman serum at room temperature>97% remained as the trans-isomer after 4 days-

Experimental Protocols

Protocol 1: Monitoring TCO Isomerization via ¹H NMR

This protocol allows for the assessment of the stability of a this compound solution under specific conditions by monitoring the disappearance of the trans-isomer and the appearance of the cis-isomer.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d6, D2O with a co-solvent if needed)

  • Internal standard (e.g., 4-methoxybenzoic acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the desired deuterated solvent at a known concentration (e.g., 10 mM).

  • Add a known amount of an internal standard to the solution. The internal standard should have a peak in a region of the ¹H NMR spectrum that does not overlap with the TCO or CCO signals.

  • Acquire an initial ¹H NMR spectrum (Time = 0). Identify the characteristic peaks of the trans-alkene protons of the TCO moiety.

  • Incubate the NMR tube under the desired experimental conditions (e.g., specific temperature, addition of a test reagent like a thiol).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the integration of the TCO peaks relative to the internal standard. The decrease in the integration of the TCO peaks and the appearance of new peaks corresponding to the cis-alkene protons of the CCO isomer will indicate isomerization.

  • Calculate the percentage of remaining TCO at each time point to determine the rate of isomerization.

Protocol 2: General Procedure for Protein Labeling with TCO-PEG-NHS Ester

This protocol describes a general method for conjugating a TCO moiety to a protein via its primary amines using a TCO-PEG-NHS ester, which has a similar reactive profile to the amine on this compound.

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis equipment

Procedure:

  • Protein Preparation: Buffer exchange the protein into the amine-free reaction buffer. The protein concentration should be between 1-5 mg/mL.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer by using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for subsequent conjugation with a tetrazine-labeled molecule.

Visualizations

TCO_Degradation_Pathway This compound Degradation Pathway TCO This compound (Active trans-isomer) CCO CCO-PEG2-Amine (Inactive cis-isomer) TCO->CCO Isomerization Factors Promoting Factors: - Thiols (e.g., DTT) - Copper-containing proteins - Radical initiators - Prolonged storage Factors->TCO promotes degradation Stabilizers Stabilizing Factors: - Radical inhibitors (e.g., Trolox) - Ag(I) complexation - Low temperature storage (-80°C) - Protection from light Stabilizers->TCO inhibits degradation

Caption: Primary degradation pathway of this compound.

Caption: Workflow for labeling proteins with TCO-NHS ester.

References

Reducing non-specific binding of TCO-PEG2-amine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of TCO-PEG2-amine conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical linker used in bioconjugation.[1] It contains a trans-cyclooctene (TCO) group, a two-unit polyethylene glycol (PEG) spacer, and a primary amine. The TCO group is highly reactive towards tetrazine-functionalized molecules in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[2][3] The primary amine allows for the conjugation of this linker to biomolecules containing carboxylic acids or activated esters, such as NHS esters. This linker is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and for fluorescently labeling biomolecules for imaging applications.[1]

Q2: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of this compound conjugates can stem from several factors:

  • Hydrophobic Interactions: The TCO group itself is hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes.[4] This can be a significant contributor to background signal.

  • Ionic Interactions: If the biomolecule being conjugated has charged regions, it can interact with oppositely charged molecules on cell surfaces or other components in the experimental system.

  • Conjugate Aggregation: Poorly soluble or aggregated conjugates can lead to punctate, non-specific staining.

  • Excess Unreacted Conjugate: Insufficient removal of the free this compound conjugate after the labeling reaction can result in high background.

  • Inadequate Blocking: Failure to properly block non-specific binding sites on cells, tissues, or other surfaces can lead to unwanted background signals.

Q3: How does the PEG spacer in this compound help reduce non-specific binding?

The polyethylene glycol (PEG) spacer is hydrophilic and creates a "shield" around the hydrophobic TCO group. This shield helps to minimize the interaction of the TCO moiety with hydrophobic surfaces, thereby reducing non-specific binding and improving the signal-to-noise ratio. Studies have shown that incorporating a hydrophilic PEG linker can prevent the hydrophobic TCO group from being "masked" or buried within the antibody it is conjugated to, which preserves its reactivity and can reduce non-specific interactions.

Troubleshooting Guide

This guide addresses common issues related to high non-specific binding of this compound conjugates.

Issue 1: High background fluorescence or signal.

  • Possible Cause: Inadequate blocking of non-specific binding sites.

    • Solution: Optimize your blocking protocol. The choice of blocking agent is critical and can be application-dependent. See the table below for a comparison of common blocking agents. Increase the incubation time with the blocking buffer and ensure complete coverage of the surface.

  • Possible Cause: The concentration of the this compound conjugate is too high.

    • Solution: Titrate the conjugate to determine the optimal concentration that provides a good signal with minimal background.

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number and duration of wash steps after incubation with the conjugate to effectively remove unbound molecules. The inclusion of a mild non-ionic detergent, such as Tween-20 (0.05-0.1%), in the wash buffer can also be beneficial.

  • Possible Cause: Hydrophobic interactions of the TCO group.

    • Solution: In addition to using appropriate blocking agents, consider increasing the length of the PEG spacer in your linker (e.g., TCO-PEG4-amine or longer) in future experiments to further shield the hydrophobic TCO group.

Issue 2: Punctate or speckled non-specific staining.

  • Possible Cause: Aggregation of the this compound conjugate.

    • Solution: Centrifuge the reconstituted conjugate solution to pellet any aggregates before use. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause: Contaminated buffers or reagents.

    • Solution: Use fresh, sterile-filtered buffers for all steps of the experiment.

Issue 3: Low specific signal-to-noise ratio.

  • Possible Cause: Suboptimal buffer conditions.

    • Solution: Optimize the pH and salt concentration of your buffers. Adjusting the pH can alter the charge of your conjugate and the interacting surfaces, potentially reducing ionic interactions. Increasing the salt concentration (e.g., with NaCl) can help to shield electrostatic interactions.

  • Possible Cause: The TCO group is being masked, leading to reduced reactivity.

    • Solution: As mentioned, the hydrophobicity of the TCO group can cause it to be buried within the conjugated protein, reducing its availability for the click reaction. Using a longer PEG linker can help to extend the TCO group away from the protein surface, improving its reactivity and potentially reducing non-specific binding.

Quantitative Data Summary

The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of common blocking agents. The optimal agent and concentration should be determined empirically for each specific application.

Blocking AgentTypical ConcentrationKey Characteristics & Efficacy
Bovine Serum Albumin (BSA) 1-5% (w/v)A common and effective blocking agent for reducing hydrophobic interactions. Not recommended for detecting phosphoproteins as it contains phosphoproteins that can cause non-specific binding.
Non-Fat Dry Milk 1-5% (w/v)A cost-effective and very effective blocking agent. Contains a mixture of proteins, including casein, which is a phosphoprotein, making it unsuitable for phospho-specific antibody applications. May also contain endogenous biotin, which can interfere with streptavidin-based detection systems.
Casein 0.5-2% (w/v)The primary blocking protein in non-fat dry milk. Very effective at blocking, but shares the same limitations as milk regarding phosphoprotein and biotin interference.
Normal Serum 5-10% (v/v)Often used in immunohistochemistry. The serum should be from the same species as the secondary antibody to block endogenous Fc receptors and other non-specific sites.
Fish Gelatin 0.1-2% (w/v)A good alternative to BSA and milk, especially for mammalian protein research, as it has low cross-reactivity.
Polyethylene Glycol (PEG) 1% (w/v)A synthetic, protein-free blocking agent that can be effective in reducing non-specific binding.

Experimental Protocols

Protocol 1: General Workflow for Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an antibody via an NHS ester intermediate.

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-PEG2-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG2-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional but Recommended):

    • Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted TCO-PEG2-NHS ester and quenching buffer using a desalting column (e.g., PD-10) or by dialysis against PBS.

Protocol 2: Quantifying Non-Specific Binding Using Flow Cytometry

This protocol allows for the quantitative assessment of non-specific binding of a this compound conjugated antibody to cells.

  • Cell Preparation:

    • Prepare a single-cell suspension of your target and a negative control cell line (that does not express the target antigen).

    • Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

    • Resuspend the cells to a concentration of 1 x 10^6 cells/mL.

  • Blocking:

    • If your cells express Fc receptors, incubate them with an Fc blocking reagent for 15 minutes at room temperature to prevent non-specific binding of the antibody's Fc region.

  • Staining:

    • Prepare a dilution series of your this compound conjugated antibody and an isotype control conjugate.

    • Add the antibody solutions to the cells and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells three times with cold wash buffer (e.g., PBS with 1% BSA) to remove unbound antibody.

  • Tetrazine-Fluorophore Ligation:

    • Resuspend the cells in a buffer containing a tetrazine-conjugated fluorophore.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Final Washes and Data Acquisition:

    • Wash the cells three times with wash buffer.

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity. Non-specific binding is determined by the signal from the isotype control and the binding to the negative control cell line.

Protocol 3: SDS-PAGE Analysis of this compound Conjugates

SDS-PAGE is a useful technique to confirm successful conjugation.

  • Sample Preparation:

    • Mix a small aliquot of your purified conjugate with SDS-PAGE loading buffer.

    • Prepare samples of the unconjugated antibody as a control.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage for your protein's size.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • Destain the gel to visualize the protein bands.

    • Successful conjugation will be indicated by a shift in the molecular weight of the conjugated antibody compared to the unconjugated antibody.

Visual Guides

G cluster_causes Potential Causes of Non-Specific Binding cluster_solutions Troubleshooting Solutions Hydrophobic Interactions Hydrophobic Interactions Optimize Blocking Optimize Blocking Hydrophobic Interactions->Optimize Blocking Use Longer PEG Linker Use Longer PEG Linker Hydrophobic Interactions->Use Longer PEG Linker Ionic Interactions Ionic Interactions Optimize Buffers Optimize Buffers Ionic Interactions->Optimize Buffers Conjugate Aggregation Conjugate Aggregation Centrifuge Conjugate Centrifuge Conjugate Conjugate Aggregation->Centrifuge Conjugate Excess Reagent Excess Reagent Improve Washing Improve Washing Excess Reagent->Improve Washing Inadequate Blocking Inadequate Blocking Inadequate Blocking->Optimize Blocking High Background High Background Optimize Blocking->High Background Titrate Conjugate Titrate Conjugate Titrate Conjugate->High Background Improve Washing->High Background

Caption: Troubleshooting logic for high non-specific background.

G Start Start Prepare Antibody Prepare Antibody (Amine-free buffer) Start->Prepare Antibody Prepare TCO-PEG2-NHS Prepare TCO-PEG2-NHS (Anhydrous DMSO/DMF) Start->Prepare TCO-PEG2-NHS Conjugation Conjugation Reaction (1-2h at RT) Prepare Antibody->Conjugation Prepare TCO-PEG2-NHS->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, etc.) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for this compound conjugation.

G Start Start Cell_Suspension Prepare Single-Cell Suspension Start->Cell_Suspension Blocking Block Non-Specific Sites (e.g., Fc block) Cell_Suspension->Blocking Staining Incubate with TCO-Conjugated Antibody Blocking->Staining Washing1 Wash to Remove Unbound Antibody Staining->Washing1 Ligation Incubate with Tetrazine-Fluorophore Washing1->Ligation Washing2 Wash to Remove Unbound Fluorophore Ligation->Washing2 Analysis Analyze by Flow Cytometry Washing2->Analysis End End Analysis->End

Caption: Workflow for quantifying non-specific binding.

References

TCO-PEG2-Amine Reaction Buffer Selection and Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TCO-PEG2-amine in their bioconjugation experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What are the two main reaction steps when using this compound?

A1: The use of this compound typically involves a two-step process. First, the primary amine of the this compound is conjugated to a molecule of interest, often to a carboxyl group via EDC/NHS chemistry, or to an activated ester (e.g., NHS ester). The second step is the bioorthogonal "click" reaction where the trans-cyclooctene (TCO) moiety reacts with a tetrazine-modified molecule.

Q2: What is the optimal pH for conjugating this compound to a carboxyl group using EDC/NHS chemistry?

A2: EDC/NHS coupling involves two stages with different optimal pH ranges. The activation of the carboxyl group with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the NHS-activated molecule with the primary amine of this compound is more efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][2]

Q3: What are the recommended buffers for the EDC/NHS coupling of this compound?

A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.[1]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are frequently used. Avoid buffers like Tris and glycine.

Q4: What is the optimal buffer for the TCO-tetrazine click reaction?

A4: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6 to 9.

Q5: Is a catalyst needed for the TCO-tetrazine reaction?

A5: No, the TCO-tetrazine reaction is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conjugation of this compound to Carboxyl Group Suboptimal pH: The activation and coupling steps have different pH requirements.For a two-step protocol, perform the EDC/NHS activation in a buffer like MES at pH 5-6, then adjust the pH to 7.2-7.5 for the reaction with this compound.
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) or carboxylates that compete with the reaction.Use non-amine and non-carboxylate buffers. MES is recommended for the activation step, and PBS, borate, or bicarbonate buffers for the coupling step.
Hydrolysis of EDC/NHS: EDC and NHS are moisture-sensitive and can lose activity if not handled properly.Allow reagent vials to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C.
Low or No Yield in TCO-Tetrazine Click Reaction Degradation of TCO or Tetrazine: TCO can isomerize to the less reactive cis-cyclooctene (CCO), and tetrazines can degrade in aqueous media. TCO compounds are not recommended for long-term storage.Use freshly prepared solutions and store reagents appropriately (desiccated and protected from light).
Steric Hindrance: The TCO and tetrazine moieties on large biomolecules may be sterically hindered.The PEG2 spacer in this compound helps to minimize steric hindrance. If further issues persist, consider linkers with longer PEG chains.
Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended.
Precipitation of Protein During Conjugation High Degree of Labeling: Over-modification of the protein can alter its solubility.Decrease the molar excess of the labeling reagent in the reaction mixture.
Hydrophobic Interactions: Some click chemistry reagents can be hydrophobic, leading to aggregation.The use of hydrophilic PEG linkers, such as in this compound, improves water solubility and reduces non-specific binding and aggregation.

Quantitative Data

Table 1: Recommended Buffer Conditions for this compound Conjugation Reactions

Reaction StepRecommended BuffersOptimal pH RangeBuffers to Avoid
EDC/NHS Activation of Carboxyl Groups 0.1 M MES, 0.5 M NaCl4.5 - 6.0Tris, Glycine, Acetate, other amine or carboxylate-containing buffers
Amine Coupling of this compound Phosphate-Buffered Saline (PBS), Borate Buffer, Sodium Bicarbonate Buffer7.0 - 8.5Tris, Glycine
TCO-Tetrazine Ligation (Click Reaction) Phosphate-Buffered Saline (PBS)6.0 - 9.0Buffers that may affect the stability of the biomolecules involved.

Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligation

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000
General TCO-TetrazineN/AN/Aup to 1 x 10⁶

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxyl-Containing Protein
  • Protein Preparation: Dissolve the carboxyl-containing protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) .

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. A common starting molar ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the protein.

    • Incubate for 15 minutes at room temperature.

  • Buffer Exchange: Remove excess EDC and Sulfo-NHS and adjust the pH by buffer exchange into Coupling Buffer (e.g., PBS, pH 7.2-7.5) using a desalting column.

  • Conjugation with this compound:

    • Immediately add this compound to the activated protein solution. A slight molar excess of this compound may be beneficial.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 100 mM and incubate for 15 minutes to block any unreacted NHS-ester sites.

  • Purification: Purify the TCO-labeled protein from excess reagents using a desalting column or dialysis.

Protocol 2: TCO-Tetrazine Click Reaction
  • Preparation: Prepare the TCO-labeled molecule (from Protocol 1) and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-containing molecule).

  • Conjugation: Mix the TCO-labeled molecule with the tetrazine-labeled molecule.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Purification (if necessary): The resulting conjugate can be purified from any unreacted starting materials using standard chromatography techniques such as size-exclusion chromatography.

Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling Carboxyl_Protein Carboxyl-containing Protein EDC_NHS EDC + Sulfo-NHS in MES Buffer (pH 4.5-6.0) Carboxyl_Protein->EDC_NHS Add Activated_Protein NHS-activated Protein EDC_NHS->Activated_Protein Incubate 15 min Buffer_Exchange Buffer Exchange into Coupling Buffer Activated_Protein->Buffer_Exchange TCO_Amine This compound in Coupling Buffer (pH 7.0-8.5) TCO_Protein TCO-labeled Protein TCO_Amine->TCO_Protein Incubate 1-2h Purification Purification TCO_Protein->Purification Buffer_Exchange->TCO_Amine

Caption: Workflow for two-step EDC/NHS coupling of this compound.

TCO_Tetrazine_Ligation TCO_Molecule TCO-labeled Molecule (in PBS, pH 7.4) Mix Mix Reactants TCO_Molecule->Mix Tetrazine_Molecule Tetrazine-labeled Molecule (in PBS, pH 7.4) Tetrazine_Molecule->Mix Incubate Incubate 30-60 min at RT Mix->Incubate Conjugate Final Conjugate Incubate->Conjugate Purify Purification (Optional) Conjugate->Purify

Caption: Experimental workflow for TCO-tetrazine click chemistry.

Troubleshooting_Logic Start Low Conjugation Yield Check_pH Verify pH for Activation (4.5-6.0) & Coupling (7.0-8.5) Start->Check_pH Check_Buffer Ensure Buffer is Amine/Carboxylate-Free Start->Check_Buffer Check_Reagents Check EDC/NHS Activity Start->Check_Reagents Check_TCO_Tetrazine Verify TCO/Tetrazine Integrity Start->Check_TCO_Tetrazine Check_Stoichiometry Optimize Molar Ratio (1:1 to 1:1.5) Start->Check_Stoichiometry Check_Sterics Consider Steric Hindrance Start->Check_Sterics

Caption: Troubleshooting logic for low this compound conjugation yield.

References

Issues with TCO-PEG2-amine solubility and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG2-amine. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF)[1][2]. For aqueous applications, the hydrophilic PEG linker is designed to improve water solubility, though direct dissolution in aqueous buffers may be challenging[1][3][4]. For most in vitro applications, starting with a concentrated stock solution in high-quality, anhydrous DMSO is recommended. One supplier notes a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication.

Q2: My this compound is not dissolving in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, please follow these troubleshooting steps:

  • Verify Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound. Always use newly opened, anhydrous DMSO for preparing your stock solution.

  • Apply Gentle Heating: To aid dissolution, you can warm the solution gently. Heating the vial to 37°C can help increase solubility. Avoid aggressive heating, as it may degrade the compound.

  • Use Sonication: After gentle warming, vortex the solution and then place it in an ultrasonic bath for a period of time. This often helps to break up any aggregates and facilitate complete dissolution.

  • Work Sequentially: Ensure you are preparing a clear, concentrated stock solution first before performing serial dilutions or adding co-solvents.

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: While the PEG linker enhances hydrophilicity, direct dissolution of this compound in aqueous buffers can be difficult and is generally not recommended for initial stock preparation. The preferred method is to first create a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute this stock solution into your aqueous buffer. When diluting, add the DMSO stock into the aqueous buffer slowly while vortexing to prevent precipitation.

Q4: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous reaction buffer. How can I prevent this?

A4: Precipitation upon dilution into an aqueous medium is a common issue. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try working with a more dilute solution.

  • Optimize the Co-solvent Percentage: Ensure the final percentage of the organic solvent (like DMSO) in your aqueous solution is as low as possible but sufficient to maintain solubility. Typically, a final DMSO concentration of <1% is well-tolerated in biological assays.

  • Add Surfactants: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-20) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Q5: How should I store this compound to maintain its solubility and reactivity?

A5: Proper storage is critical. TCO compounds are not recommended for long-term storage as the trans-cyclooctene moiety can isomerize to the less reactive cis-cyclooctene (CCO), which may alter its properties.

  • Solid Form: Store the solid compound at 4°C or -20°C, protected from light.

  • Stock Solutions: Once dissolved in a solvent like DMSO, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store these stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, and always protect from light.

Data Summary

The following table summarizes the key physical and solubility properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₈N₂O₄
Molecular Weight ~300.39 g/mol
Appearance Liquid (Colorless to light yellow)
Recommended Solvents DMSO, DCM, DMF
Reported Solubility DMSO: 100 mg/mL (332.90 mM) with ultrasonic assistance
Storage (Solid) 4°C or -20°C, protect from light
Storage (In Solvent) -20°C (1 month) or -80°C (6 months), protect from light, avoid freeze-thaw cycles

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.

  • Solvent Addition: Add a precise volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL or a lower convenient concentration like 10 mM).

  • Initial Mixing: Close the vial tightly and vortex briefly to mix the contents.

  • Warming (Optional): If the compound does not readily dissolve, warm the vial in a 37°C water bath or heating block for 5-10 minutes.

  • Sonication: Following warming, place the vial in an ultrasonic bath and sonicate for 10-15 minutes or until the solution becomes clear and free of particulates.

  • Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved.

  • Aliquoting and Storage: Aliquot the clear stock solution into smaller, single-use volumes in tightly sealed vials. Store immediately at -20°C or -80°C, protected from light.

Troubleshooting Workflow

The diagram below illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Dissolve this compound use_anhydrous Use fresh, anhydrous DMSO start->use_anhydrous Initial Attempt check_dissolved Is the solution clear? warm_sonicate Warm to 37°C & Sonicate check_dissolved->warm_sonicate No success Success: Aliquot and store at -20°C or -80°C check_dissolved->success Yes use_anhydrous->check_dissolved recheck_dissolved Is the solution clear now? warm_sonicate->recheck_dissolved recheck_dissolved->success Yes contact_support Issue persists: Consider compound stability or contact technical support recheck_dissolved->contact_support No

References

Technical Support Center: Quenching Unreacted TCO-PEG2-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted TCO-PEG2-amine in labeling reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

A1: Leaving unreacted this compound in your reaction mixture can lead to several downstream issues. The highly reactive TCO group can non-specifically react with tetrazine-modified molecules in subsequent steps, leading to unintended conjugates and a heterogeneous final product. Furthermore, the unreacted TCO linker can interfere with purification processes and complicate the analysis of your desired product.

Q2: What is the recommended method for quenching unreacted this compound?

A2: The most effective method for quenching unreacted this compound is to add a molar excess of a small, hydrophilic, and cell-impermeable tetrazine-containing molecule. This rapidly consumes the excess TCO groups through the highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, forming a stable dihydropyridazine product.

Q3: Which tetrazine-based quencher should I use?

A3: A commonly used and effective quencher is a simple, small-molecule methyltetrazine derivative, such as Methyltetrazine-Amine or Methyltetrazine-Acid.[1][2] These molecules are commercially available and exhibit good stability in aqueous buffers.[1] The choice between an amine or acid functional group on the tetrazine will depend on the subsequent purification strategy and potential interactions with your target molecule. For most applications, a simple methyltetrazine is sufficient.

Q4: How much of the tetrazine quencher should I add?

A4: A 5- to 10-fold molar excess of the tetrazine quencher relative to the initial molar amount of this compound is a good starting point. This ensures a rapid and complete quenching of the unreacted TCO groups. The optimal ratio may need to be determined empirically for your specific system.

Q5: How long should the quenching reaction proceed?

A5: The TCO-tetrazine reaction is exceptionally fast, with second-order rate constants up to 1000 M⁻¹s⁻¹ for methyl-substituted tetrazines.[3] An incubation time of 30 to 60 minutes at room temperature is typically sufficient for complete quenching.[4]

Q6: How can I confirm that the quenching reaction is complete?

A6: The completion of the quenching reaction can be monitored by analytical techniques such as HPLC or LC-MS. By comparing the chromatograms before and after quenching, you can observe the disappearance of the peak corresponding to the unreacted this compound and the appearance of a new peak for the TCO-tetrazine product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Quenching of this compound Insufficient molar excess of the tetrazine quencher.Increase the molar excess of the tetrazine quencher to 10-fold or higher. Empirically optimize the ratio for your specific reaction.
Degraded tetrazine quencher.Tetrazines can be susceptible to degradation in aqueous media, especially if not stored properly. Use a freshly prepared solution of the tetrazine quencher from a properly stored stock (desiccated and protected from light).
Steric hindrance.While less likely with a small molecule quencher, ensure that the reaction conditions (e.g., concentration, solvent) do not promote aggregation that could mask the TCO groups.
Precipitation Upon Adding Quencher Poor solubility of the tetrazine quencher or the resulting TCO-tetrazine product.Ensure the chosen tetrazine quencher is soluble in your reaction buffer. If using a stock solution in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid precipitation of your biomolecule.
Side Reactions or Unexpected Products Impurities in the this compound or tetrazine quencher.Use high-purity reagents. Purify the starting materials if necessary.
Instability of the this compound.TCOs can degrade in the presence of thiols or under UV light. Avoid these conditions during your labeling and quenching reactions.

Experimental Protocols

Protocol 1: Quenching Unreacted this compound with Methyltetrazine-Amine

This protocol describes the general procedure for quenching excess this compound in a bioconjugation reaction mixture.

Materials:

  • Reaction mixture containing unreacted this compound

  • Methyltetrazine-Amine (or other suitable small-molecule tetrazine)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification tools (e.g., desalting column, HPLC)

Procedure:

  • Prepare the Tetrazine Quencher Stock Solution: Immediately before use, dissolve the Methyltetrazine-Amine in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Calculate the Amount of Quencher: Determine the initial molar amount of this compound used in your labeling reaction. Calculate the volume of the 10 mM tetrazine stock solution needed to achieve a 5- to 10-fold molar excess.

  • Quenching Reaction: Add the calculated volume of the Methyltetrazine-Amine stock solution to your reaction mixture.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature.

  • Purification: Proceed with the purification of your labeled biomolecule to remove the quenched TCO-tetrazine product and any remaining excess quencher. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or another purification method suitable for your molecule.

Quantitative Data Summary

The efficiency of the TCO-tetrazine reaction is critical for effective quenching. The table below summarizes the reaction kinetics for representative TCO and tetrazine pairs.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reaction Conditions
TCOMethyl-substituted tetrazines~1000Aqueous Media
TCOHydrogen-substituted tetrazinesup to 30,000Aqueous Media
TCODipyridal tetrazine2000 (±400)Not specified

Data sourced from

Visualizations

experimental_workflow Experimental Workflow: Labeling and Quenching cluster_labeling Labeling Reaction cluster_quenching Quenching Step cluster_purification Purification biomolecule Biomolecule labeling_reaction Incubate (e.g., 1 hr, RT) biomolecule->labeling_reaction tco_peg_amine This compound tco_peg_amine->labeling_reaction labeled_biomolecule Labeled Biomolecule + Unreacted this compound labeling_reaction->labeled_biomolecule tetrazine_quencher Add Molar Excess of Small Molecule Tetrazine labeled_biomolecule->tetrazine_quencher Transfer to Quenching quenching_reaction Incubate (30-60 min, RT) tetrazine_quencher->quenching_reaction quenched_mixture Labeled Biomolecule + Quenched TCO-Tetrazine Product quenching_reaction->quenched_mixture purification Size-Exclusion Chromatography (or other suitable method) quenched_mixture->purification Proceed to Purification final_product Purified Labeled Biomolecule purification->final_product

Caption: Workflow for biomolecule labeling with this compound followed by quenching.

troubleshooting_logic Troubleshooting Logic for Incomplete TCO Quenching start Incomplete Quenching Detected (e.g., via LC-MS) check_excess Was a 5-10 fold molar excess of tetrazine used? start->check_excess check_reagent_quality Is the tetrazine quencher fresh and stored properly? check_excess->check_reagent_quality Yes increase_excess Increase molar excess of tetrazine (e.g., to 15x) and repeat quenching. check_excess->increase_excess No check_incubation Was the incubation time 30-60 minutes at RT? check_reagent_quality->check_incubation Yes use_fresh_reagent Use a freshly prepared solution of high-purity tetrazine. check_reagent_quality->use_fresh_reagent No extend_incubation Extend incubation time (e.g., to 2 hours) and/or increase temperature slightly (e.g., to 37°C). check_incubation->extend_incubation No re_evaluate Re-evaluate reaction conditions and consider potential steric hindrance. check_incubation->re_evaluate Yes increase_excess->re_evaluate use_fresh_reagent->re_evaluate extend_incubation->re_evaluate

Caption: Troubleshooting workflow for incomplete quenching of this compound.

References

Validation & Comparative

A Comparative Guide to Validating TCO-PEG2-Amine Conjugation: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics and diagnostics. The use of TCO-PEG2-amine, a popular linker, requires rigorous validation to ensure the desired product has been formed. While mass spectrometry is a powerful tool for this purpose, a variety of alternative techniques can also provide valuable information. This guide provides an objective comparison of mass spectrometry with other common analytical methods for validating this compound conjugation, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Conjugation Validation

Mass spectrometry (MS) provides unambiguous confirmation of successful conjugation by precisely measuring the molecular weight of the resulting molecule.[1] The addition of a this compound linker and the subsequent conjugate molecule results in a predictable mass shift, which can be accurately detected. This technique is considered the gold standard as it provides direct evidence of covalent bond formation.[1]

Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful and sensitive technique for the characterization of proteins and their conjugates.[2] For PEGylated proteins, which includes molecules conjugated with this compound, mass spectrometry can determine the accurate average molecular weight and the degree of PEGylation.[3] However, the analysis of PEGylated molecules can be challenging due to the inherent heterogeneity of polyethylene glycol (PEG), which can lead to complex mass spectra.[4] To simplify the spectra and aid interpretation, techniques such as post-column addition of a charge-stripping agent like triethylamine (TEA) are often employed.

Quantitative Data Presentation
ParameterMass Spectrometry
Primary Information Precise mass measurement, determination of conjugation efficiency, identification of conjugation sites, sequence verification.
Accuracy High, provides exact molecular weight.
Sensitivity High, can detect low levels of conjugate.
Throughput Moderate to Low, sample preparation and data analysis can be time-consuming.
Equipment Cost High
Expertise Required High
Experimental Protocol: LC/MS Analysis of a this compound Conjugate

This protocol outlines a general procedure for the analysis of a protein conjugated with this compound followed by a reaction with a tetrazine-containing molecule.

  • Sample Preparation:

    • The purified protein conjugate is buffer-exchanged into a volatile buffer, such as 100 mM ammonium acetate, using a desalting column.

    • The final concentration of the conjugate should be approximately 1 mg/mL.

  • LC Separation:

    • HPLC System: An HPLC or UPLC system with a UV detector.

    • Column: A reversed-phase column suitable for protein separation (e.g., C4 or C8).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Mass Spectrometry Analysis:

    • Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Mass Range: 500-4000 m/z.

    • Post-Column Addition (Optional): A solution of 1% triethylamine in isopropanol can be introduced via a T-junction post-column at a flow rate of 10-20 µL/min to reduce charge state complexity.

  • Data Analysis:

    • The raw mass spectra are deconvoluted using software to obtain the zero-charge mass of the intact protein and its conjugated forms.

    • The mass difference between the unconjugated protein and the conjugate confirms the successful addition of the this compound and the tetrazine-containing molecule. The molecular weight of this compound is approximately 300.4 g/mol .

Mass Spectrometry Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data_processing Data Processing cluster_result Result Conjugate This compound Conjugate Buffer_Exchange Buffer Exchange (e.g., Ammonium Acetate) Conjugate->Buffer_Exchange LC_Separation LC Separation (Reversed-Phase) Buffer_Exchange->LC_Separation ESI_MS Electrospray Ionization MS LC_Separation->ESI_MS Deconvolution Deconvolution of Mass Spectrum ESI_MS->Deconvolution Mass_Determination Determination of Molecular Weight Deconvolution->Mass_Determination Validation Validation of Conjugation Mass_Determination->Validation

Caption: Workflow for validating this compound conjugation using LC/MS.

Alternative Validation Methods

While mass spectrometry provides the most definitive validation, other techniques can offer complementary information and may be more accessible in certain laboratory settings.

Comparison of Alternative Methods
FeatureHydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Enzyme-Linked Immunosorbent Assay (ELISA)
Primary Information Determination of drug-to-antibody ratio (DAR), assessment of drug load distribution.Detection of aggregation and fragmentation, separation based on size.Assessment of molecular weight shift, purity.Confirmation of binding activity, functional assessment.
Accuracy Moderate, indirect measurement of conjugation.Low, primarily for size variants.Low, provides an estimate of size change.Indirect, measures function not direct conjugation.
Sensitivity ModerateModerateLow to ModerateHigh
Throughput HighHighHighHigh
Equipment Cost ModerateModerateLowLow to Moderate
Expertise Required ModerateModerateLowModerate
Experimental Protocols for Alternative Methods
  • HPLC System: An HPLC or UPLC system with a UV detector.

  • Column: A HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% A to 100% B.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The unconjugated protein will elute earlier than the more hydrophobic conjugated species. The degree of conjugation can be correlated with the retention time.

  • HPLC System: An HPLC or UPLC system with a UV detector.

  • Column: An SEC column suitable for the molecular weight of the bioconjugate.

  • Mobile Phase: Isocratic flow with a buffer such as 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Successful conjugation may result in a slight shift to an earlier retention time, indicating an increase in hydrodynamic radius. This method is more effective for detecting aggregation.

  • Gel Preparation: Prepare or purchase a polyacrylamide gel with a suitable percentage for resolving the protein of interest (e.g., 4-12% gradient gel).

  • Sample Preparation: Mix 5-10 µg of the unconjugated protein and the purified conjugate with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto the gel and run at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

  • Data Analysis: A successful conjugation will result in a visible upward shift in the molecular weight of the protein band compared to the unconjugated control.

Workflow of Alternative Validation Methods

Alternative_Methods_Workflow cluster_sample Conjugated Sample cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Method cluster_functional_assay Functional Assay cluster_results Inferred Validation Sample This compound Conjugate HIC HIC (Hydrophobicity) Sample->HIC SEC SEC (Size) Sample->SEC SDS_PAGE SDS-PAGE (Molecular Weight Shift) Sample->SDS_PAGE ELISA ELISA (Binding Activity) Sample->ELISA HIC_Result Change in Retention Time HIC->HIC_Result SEC_Result Shift in Retention Time SEC->SEC_Result SDS_PAGE_Result Band Shift SDS_PAGE->SDS_PAGE_Result ELISA_Result Preserved Functionality ELISA->ELISA_Result

Caption: Overview of alternative methods for validating this compound conjugation.

Conclusion

For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and the ability to quantify the degree of labeling. It provides direct evidence of the covalent modification. Alternative methods such as HIC, SEC, and SDS-PAGE are valuable for providing orthogonal evidence of conjugation, assessing purity, and detecting aggregates. ELISA is crucial for ensuring that the conjugation process has not compromised the biological function of the molecule. The choice of validation method will ultimately depend on the specific requirements of the project, available resources, and the level of detail required for characterization. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive validation of your this compound conjugate.

References

A Head-to-Head Comparison of Protein Labeling Strategies: TCO-PEG2-Amine versus NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of experimental biology and therapeutic innovation. The choice of labeling chemistry dictates the specificity, efficiency, and functional integrity of the resulting bioconjugate. This guide provides an objective comparison between two distinct protein labeling methodologies: the traditional, direct approach using N-hydroxysuccinimide (NHS) esters and a contemporary, two-step bioorthogonal strategy employing TCO-PEG2-amine.

At the heart of this comparison lies a fundamental difference in chemical strategy. NHS esters are amine-reactive reagents that directly label proteins in a single step. In contrast, this compound serves as a handle for a highly specific secondary reaction, offering a different set of advantages and considerations.

Mechanism of Action: A Tale of Two Chemistries

NHS Ester Labeling: The Direct Approach

N-hydroxysuccinimide esters are one of the most common reagents for protein modification.[1][2] They react efficiently with primary amines, which are predominantly found on the side chains of lysine residues and the N-terminus of a polypeptide chain.[] This reaction proceeds under mild basic conditions (pH 7.2-8.5) to form a stable and irreversible amide bond.[] However, since most proteins contain multiple lysine residues on their surface, this method typically results in a heterogeneous population of labeled proteins, which can be a significant drawback if stoichiometry and site-specificity are critical.[4]

This compound: The Bioorthogonal Gateway

The use of this compound represents a two-step bioorthogonal labeling strategy. This approach separates the initial protein modification from the final labeling event, providing greater control and specificity.

  • Protein Modification: this compound itself possesses a primary amine. To attach it to a target protein, one typically utilizes carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activates the carboxyl groups on the protein's aspartic acid and glutamic acid residues, as well as the C-terminus, which then react with the amine of this compound to form a stable amide bond. This initial step functionalizes the protein with a trans-cyclooctene (TCO) group.

  • Bioorthogonal Ligation: The TCO-modified protein is now primed for a highly specific and rapid reaction with a molecule of interest that has been functionalized with a tetrazine (Tz) group. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, often referred to as "click chemistry," is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.

Performance Comparison: this compound vs. NHS Ester

The choice between these two labeling strategies depends on the specific experimental requirements, including the need for specificity, reaction speed, and preservation of protein function.

FeatureNHS Ester LabelingThis compound (Bioorthogonal Labeling)
Target Residues Primary amines (Lysine, N-terminus)Carboxyl groups (Aspartic Acid, Glutamic Acid, C-terminus) for initial TCO attachment
Specificity Low to moderate; reacts with all accessible primary amines, leading to heterogeneous productsHigh; the secondary TCO-tetrazine reaction is bioorthogonal and highly specific
Reaction Steps One-step direct labelingTwo-step: 1) Protein modification with this compound, 2) Tetrazine ligation
Reaction Speed NHS-amine reaction is rapid (minutes to hours)EDC/NHS reaction takes ~2 hours; TCO-tetrazine ligation is extremely rapid (seconds to minutes)
Control over Labeling Limited control over the site and degree of labelingHigh control in the second step; allows for pre-characterization of the TCO-modified protein
Potential for ProteinFunction Disruption Higher risk due to random modification of lysine residues, which can be in active or binding sitesPotentially lower risk, as it targets different residues and the bioorthogonal step is very specific
Versatility Requires synthesis of a specific NHS ester for each labelA single batch of TCO-modified protein can be reacted with various tetrazine-labeled molecules
Hydrolytic Stability NHS esters are susceptible to hydrolysis in aqueous buffers, which competes with the labeling reactionThe TCO group is stable, and the resulting amide and dihydropyridazine linkages are highly stable

Experimental Protocols

Protocol 1: Protein Labeling with NHS Ester

This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.

Materials:

  • Protein of interest

  • NHS ester-functionalized label (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5 (must be amine-free)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-5 mg/mL. If the existing buffer contains amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the NHS ester stock solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted label and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Two-Step Protein Labeling with this compound

This protocol outlines the two-stage process of first modifying a protein with this compound and then performing the bioorthogonal ligation with a tetrazine-labeled molecule.

Part A: Protein Modification with this compound

Materials:

  • Protein of interest

  • This compound

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.

  • Carboxyl Group Activation: Add EDC and Sulfo-NHS to the protein solution to final concentrations of approximately 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature.

  • Conjugation: Add this compound to the activated protein solution at a 20- to 50-fold molar excess relative to the protein. Adjust the pH to 7.2-7.5 with Coupling Buffer.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4. The resulting TCO-labeled protein is now ready for the next step.

Part B: Bioorthogonal Ligation with a Tetrazine-Labeled Molecule

Materials:

  • TCO-labeled protein (from Part A)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein in the Reaction Buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.

  • Incubation: The reaction is typically complete within 10-60 minutes at room temperature. Reaction progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent by size exclusion chromatography or dialysis.

Visualizing the Workflows

NHS_Ester_Labeling_Workflow Protein Protein (with primary amines) Reaction Amine-Reactive Labeling (pH 8.3-8.5) Protein->Reaction NHS_Ester NHS Ester-Label NHS_Ester->Reaction Labeled_Protein Heterogeneously Labeled Protein Reaction->Labeled_Protein TCO_Amine_Labeling_Workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein (with carboxyl groups) Activation Carboxyl Activation (pH 5.0-6.0) Protein->Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activation Conjugation Amide Bond Formation (pH 7.2-7.5) Activation->Conjugation TCO_Amine This compound TCO_Amine->Conjugation TCO_Protein TCO-Modified Protein Conjugation->TCO_Protein Click_Reaction TCO-Tetrazine Ligation (Click) (pH 7.4) TCO_Protein->Click_Reaction Tetrazine_Label Tetrazine-Label Tetrazine_Label->Click_Reaction Final_Product Specifically Labeled Protein Click_Reaction->Final_Product

References

A Comparative Guide to Analyzing TCO-PEG2-Amine Conjugation Efficiency with SDS-PAGE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in creating novel bioconjugates, accurately assessing the efficiency of conjugation is a critical step. This guide provides a detailed analysis of using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to determine the efficiency of TCO-PEG2-amine conjugation. It offers a comparative look at alternative methods, supported by experimental protocols and data, to facilitate informed decisions in your analytical workflow.

Executive Summary

SDS-PAGE is a widely accessible and valuable technique for the initial assessment of this compound conjugation to a protein. The method relies on the principle that the addition of the this compound linker to a protein will increase its molecular weight, resulting in a discernible upward shift of the protein band on the gel. While SDS-PAGE provides a rapid, qualitative, and semi-quantitative measure of conjugation, it is often complemented by more quantitative methods for precise characterization. This guide will delve into the specifics of SDS-PAGE analysis and compare it with other common analytical techniques.

Data Presentation: Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, including the need for quantification, resolution, and characterization of the native protein structure. Below is a comparative summary of common techniques used to analyze protein conjugation efficiency.

Technique Principle Advantages Limitations Ideal For
SDS-PAGE Separates denatured proteins by molecular weight.[1]- Rapid and widely available.- Provides visual confirmation of conjugation (band shift).[1][2]- Can estimate purity and conjugation efficiency through densitometry.[1]- Semi-quantitative.[2]- Can produce smeared or broadened bands with PEGylated proteins due to interactions between PEG and SDS.- Denaturing conditions disrupt native protein structure.- Rapid initial confirmation of conjugation.- Estimating the degree of modification.
Native-PAGE Separates proteins in their folded state based on size, shape, and intrinsic charge.- Avoids PEG-SDS interaction, providing better resolution for PEGylated proteins.- Provides information on the native conformation of the conjugate.- Migration is not solely dependent on molecular weight, making interpretation more complex.- Bands may be less sharp than in SDS-PAGE.- Analyzing conjugates where preserving the native structure is critical.- Overcoming band-smearing issues seen in SDS-PAGE with PEGylated proteins.
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius (size) in solution.- Provides quantitative data on the distribution of conjugated, unconjugated, and aggregated species.- Non-denaturing conditions.- May have poor resolution for molecules with small size differences.- Quantifying conjugation efficiency and purity.- Detecting and quantifying aggregates.
Mass Spectrometry (MALDI-TOF, ESI-MS) Measures the mass-to-charge ratio of ionized molecules.- Provides precise molecular weight of the conjugate, confirming the number of attached linkers.- Highly sensitive and accurate.- Requires specialized instrumentation.- Polydispersity of PEG can complicate data analysis.- Definitive confirmation of conjugate mass.- Determining the precise degree of labeling.
UV-Vis Spectroscopy Measures the absorbance of light by a sample.- Can be used if the PEG linker or the target molecule has a unique chromophore.- Requires a chromophore on the PEG or linker.- Potential for interference from non-specific absorbance.- Quick estimation of conjugation if a suitable chromophore is present.

Experimental Protocols

Protocol 1: this compound Conjugation to a Protein via EDC/NHS Chemistry

This protocol describes a common method for conjugating an amine-containing linker to a protein with accessible carboxyl groups (aspartic or glutamic acid residues) using EDC and NHS chemistry.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Immediately add a 20 to 50-fold molar excess of this compound to the activated protein solution.

  • Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes to stop the reaction.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol 2: SDS-PAGE Analysis of Conjugation Efficiency

Materials:

  • Polyacrylamide gels (appropriate percentage for the protein size)

  • SDS-PAGE running buffer

  • Laemmli sample buffer (with a reducing agent like β-mercaptoethanol or DTT)

  • Molecular weight standards

  • Coomassie Brilliant Blue stain or a specific PEG stain like barium iodide

  • Destaining solution

  • Gel imaging system

Procedure:

  • Sample Preparation: Mix a small aliquot of the unconjugated protein, the conjugation reaction mixture, and the purified conjugate with Laemmli sample buffer.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining:

    • Coomassie Staining: Immerse the gel in Coomassie Brilliant Blue stain for at least 1 hour.

    • Barium Iodide Staining (for PEG): First, fix the gel. Then, incubate the gel in a barium iodide solution to specifically visualize PEGylated proteins.

  • Destaining: Destain the gel until the protein bands are clearly visible against a clear background.

  • Visualization and Analysis: Image the gel using a gel documentation system. Successful conjugation is indicated by the appearance of a new band at a higher molecular weight compared to the unconjugated protein. The relative intensity of the conjugated and unconjugated protein bands can be used to estimate the conjugation efficiency using densitometry software.

Mandatory Visualizations

experimental_workflow cluster_conjugation This compound Conjugation cluster_analysis SDS-PAGE Analysis protein Protein activated_protein Activated Protein protein->activated_protein Activate Carboxyl Groups edc_nhs EDC/NHS edc_nhs->activated_protein tco_peg_amine This compound reaction_mixture Conjugation Reaction tco_peg_amine->reaction_mixture Add Linker activated_protein->reaction_mixture purified_conjugate Purified Conjugate reaction_mixture->purified_conjugate Purification sample_prep Sample Preparation purified_conjugate->sample_prep Analyze Product electrophoresis Electrophoresis sample_prep->electrophoresis staining Staining electrophoresis->staining imaging Gel Imaging & Densitometry staining->imaging results Conjugation Efficiency imaging->results

Caption: Experimental workflow for this compound conjugation and subsequent SDS-PAGE analysis.

comparison_logic cluster_qualitative Qualitative/Semi-Quantitative cluster_quantitative Quantitative start Need to Analyze This compound Conjugation sds_page SDS-PAGE start->sds_page Initial Check mass_spec Mass Spectrometry start->mass_spec Direct High-Precision Analysis native_page Native-PAGE sds_page->native_page If band smearing occurs sec_hplc SEC-HPLC sds_page->sec_hplc For Quantification & Purity sec_hplc->mass_spec For Precise Mass Confirmation

Caption: Logical flow for selecting an analytical method for conjugation analysis.

References

Specificity of TCO-Tetrazine Reactions in Complex Biological Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking highly specific and efficient bioconjugation tools, the inverse electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out for its exceptional performance in complex biological environments. This guide provides an objective comparison of the TCO-tetrazine ligation's specificity against other prominent click chemistry reactions, supported by quantitative data and detailed experimental protocols.

The TCO-tetrazine reaction is a cornerstone of bioorthogonal chemistry, enabling precise labeling and tracking of biomolecules in live cells and in vivo models.[1][2] Its remarkable attributes, including exceptionally rapid reaction kinetics and its catalyst-free nature, set it apart from alternatives like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The high specificity of the TCO-tetrazine reaction ensures minimal off-target effects, a critical requirement for applications in drug delivery, in vivo imaging, and diagnostics.[3][4]

Unrivaled Reaction Speed and Bioorthogonality

The TCO-tetrazine ligation is renowned for its extraordinary speed, with second-order rate constants orders of magnitude higher than many other bioorthogonal reactions. This rapid ligation is crucial for applications involving low reactant concentrations or when high temporal resolution is necessary. The reaction's bioorthogonal nature means that TCO and tetrazine moieties are highly specific for each other and do not react with naturally occurring functional groups within biological systems, such as amines and thiols. This high degree of specificity ensures clean and precise labeling of target molecules.

Quantitative Comparison of Key Click Chemistry Reactions

The performance of bioorthogonal reactions can be quantitatively assessed by their second-order rate constants (k₂), which directly measure reaction speed. The following table summarizes these values for the TCO-tetrazine ligation and its alternatives, highlighting the significant kinetic advantage of the TCO-tetrazine reaction.

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,00010 - 10⁴~1
Biocompatibility Excellent (copper-free)Limited in vivo due to copper cytotoxicityExcellent (copper-free)
Reaction Conditions Aqueous media, room temperatureRequires copper(I) catalystAqueous media, room temperature
Off-Target Reactivity MinimalPotential for off-target reactions with cellular componentsLow, but slower kinetics can be a limitation

Experimental Validation of Specificity in Complex Media

The exceptional specificity of the TCO-tetrazine reaction has been demonstrated in various complex biological media, including cell lysates and living cells. For instance, studies have shown that while some click chemistry reactions exhibit significant background protein labeling in cell lysates, the TCO-tetrazine reaction stains the target protein with high specificity and minimal labeling of non-target proteins.

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol describes the conjugation of two proteins functionalized with TCO and tetrazine moieties, respectively.

Materials:

  • TCO-functionalized Protein A (in amine-free buffer, e.g., PBS pH 7.4)

  • Tetrazine-functionalized Protein B (in amine-free buffer, e.g., PBS pH 7.4)

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous, high-purity solvent (e.g., DMSO or DMF)

  • Spin desalting columns

Procedure:

  • Protein Functionalization:

    • To prepare TCO-Protein A, dissolve TCO-PEG-NHS ester in DMSO or DMF. Add a 10-20 fold molar excess of the TCO-NHS ester to a solution of Protein A (typically 1-5 mg/mL in PBS). Add NaHCO₃ to a final concentration of 100 mM. Incubate at room temperature for 30-60 minutes.

    • To prepare Tetrazine-Protein B, follow the same procedure as above, using the methyl-tetrazine-PEG-NHS ester.

    • Remove excess, unreacted NHS esters from both protein solutions using spin desalting columns, exchanging the buffer to PBS pH 7.4.

  • Conjugation Reaction:

    • Mix the TCO-functionalized Protein A and tetrazine-functionalized Protein B in a 1:1 molar ratio.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.

  • Purification:

    • Purify the resulting protein-protein conjugate from any unreacted proteins using size-exclusion chromatography.

Protocol 2: Assessing Specificity via In-Gel Fluorescence Scanning

This protocol allows for the visualization of target protein labeling specificity against a complex proteome background.

Materials:

  • Cell lysate

  • TCO-functionalized probe for a target protein (e.g., TCO-Ibrutinib for Bruton's Tyrosine Kinase)

  • Tetrazine-functionalized fluorescent reporter (e.g., Tz-Cy5)

  • SDS-PAGE gels

  • In-gel fluorescence scanner

Procedure:

  • Probe Incubation: Incubate the cell lysate with the TCO-functionalized probe for a specific duration to allow binding to the target protein.

  • Reporter Labeling: Add the tetrazine-functionalized fluorescent reporter to the lysate and incubate to allow the TCO-tetrazine ligation to occur.

  • SDS-PAGE: Separate the proteins in the labeled lysate using SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled proteins using an in-gel fluorescence scanner. High specificity is indicated by a strong fluorescent band corresponding to the molecular weight of the target protein with minimal background fluorescence in other protein bands.

Visualizing the TCO-Tetrazine Ligation and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the TCO-tetrazine reaction mechanism and a typical experimental workflow for assessing labeling specificity.

TCO_Tetrazine_Reaction cluster_reactants Reactants cluster_product Product TCO Trans-cyclooctene (TCO) (Dienophile) Dihydropyridazine Stable Dihydropyridazine Adduct TCO->Dihydropyridazine iEDDA Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Dihydropyridazine N2 Nitrogen Gas (N₂) Dihydropyridazine->N2 Retro-Diels-Alder (irreversible)

Caption: Mechanism of the TCO-tetrazine inverse electron demand Diels-Alder (iEDDA) reaction.

Specificity_Workflow start Start: Complex Biological Sample (e.g., Cell Lysate) incubate_probe Incubate with TCO-functionalized Probe start->incubate_probe add_reporter Add Tetrazine-functionalized Fluorescent Reporter incubate_probe->add_reporter sds_page Separate Proteins via SDS-PAGE add_reporter->sds_page scan In-Gel Fluorescence Scanning sds_page->scan analyze Analyze Specificity: Target Band vs. Background scan->analyze

Caption: Experimental workflow for analyzing the specificity of TCO-tetrazine ligation in a complex proteome.

Conclusion

The TCO-tetrazine ligation offers researchers a superior bioorthogonal tool characterized by its exceptional speed, biocompatibility, and high specificity. Its advantages over other click chemistry reactions, particularly for in vivo and live-cell applications, are substantial. The ability to perform rapid and clean conjugations at low concentrations without the need for cytotoxic catalysts has solidified its position as an invaluable technique in chemical biology, drug development, and molecular imaging. The provided data and protocols serve as a guide for researchers to effectively utilize and evaluate the specificity of the TCO-tetrazine reaction in their own experimental systems.

References

A Researcher's Guide to Quantifying Degree of Labeling with TCO-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and targeted therapeutics, the use of bioorthogonal chemistry is paramount. The TCO-PEG2-amine linker provides a trans-cyclooctene (TCO) moiety, ready for extremely fast and specific inverse-electron demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine partners.[1] The amine group allows for its initial conjugation to proteins, typically via activated esters or carboxyl groups.[2]

A critical quality attribute for any bioconjugate is the Degree of Labeling (DoL), which defines the average number of linker/payload molecules attached to a single protein.[3] An accurate DoL is essential for ensuring batch-to-batch consistency, efficacy, and safety of the final product.[4] This guide provides a comparative overview of three common analytical methods for quantifying the DoL of proteins labeled with this compound: MALDI-TOF Mass Spectrometry, Hydrophobic Interaction Chromatography (HIC)-HPLC, and indirect UV-Vis Spectrophotometry.

Comparative Overview of Quantification Methods

Choosing the right analytical method depends on the specific requirements of the experiment, including the need for distributional information, sample availability, and access to instrumentation. The following table summarizes the key characteristics of each technique.

FeatureMALDI-TOF Mass SpectrometryHIC-HPLCIndirect UV-Vis Spectrophotometry
Principle Measures the mass difference between unlabeled and labeled protein.Separates molecules based on differences in surface hydrophobicity.Measures light absorbance of a secondary chromophore reacted with the TCO group.
Information Provides average DoL and distribution of labeled species.[4]Provides average DoL and distribution of labeled species.Provides average DoL only.
Sample Requirement Low (µg)Low to moderate (µg)Moderate (µg)
Throughput HighMediumHigh
Equipment Cost HighMediumLow
Pros Direct, accurate, provides distribution, fast analysis time.High resolution, provides distribution, non-denaturing conditions.Accessible, simple calculation, inexpensive equipment.
Cons High initial equipment cost, potential for signal suppression.Method development can be complex, potential for protein denaturation.Indirect, requires a secondary labeling step, assumes consistent secondary reaction.
Illustrative Experimental Data

To illustrate the output from each method, consider a hypothetical experiment where a monoclonal antibody (mAb, ~150 kDa) is labeled with this compound (MW: 300.4 Da). The resulting conjugate is then analyzed by the three different techniques.

MethodResultCalculated Average DoL
MALDI-TOF MS Mass peaks observed at 150,000 Da (mAb), 150,300 Da (mAb+1), 150,601 Da (mAb+2), 150,901 Da (mAb+3), etc.3.8
HIC-HPLC Chromatogram shows multiple peaks corresponding to different DoL species. Relative peak areas are calculated.3.9
Indirect UV-Vis Absorbance measured after reaction with Tetrazine-Dye. A280 and Adye values are used in the DoL formula.4.1

Visualizing the Quantification Workflows

The overall process, from initial conjugation to final analysis, involves distinct pathways for each quantification method.

Quantification_Workflow cluster_MS MALDI-TOF MS cluster_HPLC HIC-HPLC cluster_UV Indirect UV-Vis Protein Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (e.g., NHS ester) Protein->Conjugation TCO_Linker This compound TCO_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification TCO_mAb TCO-labeled mAb Purification->TCO_mAb MS_Analysis Mass Analysis TCO_mAb->MS_Analysis HPLC_Analysis Hydrophobic Separation TCO_mAb->HPLC_Analysis Tetrazine Tetrazine-Dye Reaction TCO_mAb->Tetrazine MS_Result Mass Spectrum (Average DoL + Distribution) MS_Analysis->MS_Result HPLC_Result Chromatogram (Average DoL + Distribution) HPLC_Analysis->HPLC_Result UV_Analysis Absorbance Measurement Tetrazine->UV_Analysis UV_Result DoL Calculation (Average DoL) UV_Analysis->UV_Result

Caption: Experimental workflow for this compound conjugation and DoL analysis.

Each method relies on a distinct physical principle to derive the Degree of Labeling.

Method_Principles cluster_M MALDI-TOF MS Principle cluster_H HIC-HPLC Principle cluster_U Indirect UV-Vis Principle MS_Principle Measures Mass Shift Δm = DoL × MWthis compound HPLC_Principle Separates by Hydrophobicity DoL alters retention time UV_Principle Measures Absorbance of Tag DoL ∝ A_dye / A_protein

Caption: Core principles of the three DoL quantification methods.

Experimental Protocols

Below are detailed, representative protocols for each quantification method.

MALDI-TOF Mass Spectrometry Protocol

This method provides a direct measurement of the molecular weight of the intact conjugate and its subunits.

  • Sample Preparation :

    • Prepare the TCO-labeled antibody sample at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., PBS).

    • For comparison, prepare a sample of the unlabeled antibody at the same concentration.

    • (Optional) To analyze subunits, reduce the antibody by adding tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM and incubating at 37°C for 30 minutes.

  • Matrix Preparation :

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid in water).

  • Spotting :

    • On a MALDI target plate, spot 1 µL of the antibody sample (unlabeled, labeled, or reduced) and let it air dry slightly.

    • Immediately add 1 µL of the matrix solution on top of the sample spot and mix gently by pipetting.

    • Allow the spot to fully crystallize at room temperature.

  • Data Acquisition :

    • Acquire spectra using a MALDI-TOF mass spectrometer in positive linear mode, optimized for high molecular weight proteins (m/z range 5,000 - 200,000).

    • Calibrate the instrument using known protein standards.

  • Data Analysis :

    • Determine the centroid mass of the main peaks for both the unlabeled (Munlabeled) and labeled (Mlabeled) antibody.

    • Calculate the average DoL using the following formula: DoL = (Mlabeled - Munlabeled) / MWthis compound

    • If multiple peaks are resolved for the labeled antibody, the intensity of each peak can be used to determine the distribution of different DoL species.

HIC-HPLC Protocol

This method separates different DoL species based on hydrophobicity.

  • Instrumentation and Column :

    • Use an HPLC system equipped with a UV detector (280 nm).

    • Equip the system with a HIC column (e.g., Butyl or Phenyl phase).

  • Mobile Phase Preparation :

    • Buffer A (High Salt) : 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Buffer B (Low Salt) : 25 mM sodium phosphate, pH 7.0.

  • Chromatographic Run :

    • Equilibrate the column with 100% Buffer A for at least 5 column volumes.

    • Inject 10-50 µg of the TCO-labeled antibody onto the column.

    • Run a linear gradient from 100% Buffer A to 100% Buffer B over 30-45 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis :

    • The resulting chromatogram will show a series of peaks. The earliest eluting peak typically corresponds to the unlabeled antibody (or low DoL species), with subsequent peaks representing species with increasing DoL and hydrophobicity.

    • Integrate the area of each peak (An), where 'n' is the number of TCO linkers attached.

    • Calculate the average DoL using the following formula: Average DoL = Σ(An × n) / ΣAn

Indirect UV-Vis Spectrophotometry Protocol

This method is indirect and requires a secondary reaction to attach a chromophore to the TCO group. Here, we use a tetrazine-dye conjugate.

  • Secondary Labeling Reaction :

    • To a solution of the TCO-labeled antibody (e.g., 1 mg/mL in PBS), add a 5- to 10-fold molar excess of a tetrazine-functionalized dye (e.g., Tetrazine-FAM).

    • Allow the reaction to proceed for 30-60 minutes at room temperature. The rapid kinetics of the TCO-tetrazine reaction ensure efficient conjugation.

    • Remove the excess, unreacted tetrazine-dye using a desalting column or dialysis.

  • Spectrophotometric Measurement :

    • Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified, dual-labeled conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

  • DoL Calculation :

    • First, calculate the concentration of the dye using its known molar extinction coefficient (εdye). Cdye (M) = Amax / εdye

    • Next, correct the absorbance at 280 nm for the contribution of the dye. This requires a correction factor (CF), which is A280 of the free dye divided by its Amax. Aprotein = A280 - (Amax × CF)

    • Calculate the concentration of the protein using its molar extinction coefficient (εprotein, e.g., ~210,000 M-1cm-1 for IgG). Cprotein (M) = Aprotein / εprotein

    • Finally, calculate the average DoL: DoL = Cdye / Cprotein

References

A Head-to-Head Comparison of PEG Linker Lengths in TCO Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

The use of trans-cyclooctene (TCO) reagents in bioorthogonal chemistry, particularly for the rapid and specific ligation with tetrazines, has become a cornerstone in the development of targeted therapeutics and advanced imaging agents. The incorporation of a polyethylene glycol (PEG) linker between the TCO moiety and the biomolecule is a critical design element that significantly influences the overall performance of the conjugate. This guide provides an objective, data-supported comparison of different PEG linker lengths in TCO reagents, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their bioconjugation strategies.

The length of the PEG spacer can modulate key physicochemical and pharmacological properties, including reaction kinetics, solubility, stability, and in vivo pharmacokinetics. Understanding the trade-offs associated with different PEG lengths is essential for optimizing the efficacy and safety of novel bioconjugates.

Data Presentation: Quantitative Comparison of PEG Linker Lengths

The following tables summarize the impact of varying PEG linker lengths on the performance of TCO-containing bioconjugates, drawing from experimental data in the literature.

Table 1: Influence of PEG Linker Length on Physicochemical Properties and Reaction Kinetics

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG1, PEG4)Long PEG Linker (e.g., PEG11, PEG24, >4kDa)Data Highlights & Citations
Solubility/Aggregation Lower hydrophilicity, prone to aggregation with hydrophobic payloads.Improved water solubility and reduced aggregation.[1][2][3]Significantly enhanced hydrophilicity, enabling higher drug-to-antibody ratios (DARs).[1][4]PEGylation is a well-established method to increase the solubility of hydrophobic molecules.
Reaction Kinetics (TCO-Tetrazine) Fast intrinsic reactivity.Reactivity can be enhanced by preventing hydrophobic interactions that may mask the TCO group. A 4-fold increase in TCO reactivity was observed with a PEG4 linker.While generally high, very long linkers may introduce steric hindrance, potentially reducing the reaction rate.The TCO-tetrazine reaction is characterized by its exceptionally fast, catalyst-free kinetics.
Stability Stability of the TCO group can be compromised.Shorter linkers have been shown to stabilize the metabolic fraction of TCO.Longer linkers can shield the conjugate from enzymatic degradation, improving overall stability.The TCO group itself is stable in aqueous buffers for extended periods at 4°C.

Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Performance

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG1, PEG4)Long PEG Linker (e.g., PEG11, PEG24, >4kDa)Data Highlights & Citations
Blood Clearance/Half-Life Fast clearance. A non-PEGylated tetrazine probe had a half-life of 5.4 minutes.Slower clearance compared to no linker.Significantly prolonged circulation time and increased half-life. A 10 kDa PEG chain extended the half-life of an affibody-drug conjugate by 11.2-fold.PEGylation creates a hydration shell around the conjugate, reducing non-specific clearance.
Tumor Uptake/Efficacy Variable, can be limited by rapid clearance.Potentially improved due to a balance of circulation time and diffusion.Generally enhanced tumor accumulation due to longer circulation (EPR effect). However, excessively long linkers might hinder tissue penetration.The optimal linker length depends on the target and the specific application.
Cytotoxicity (for ADCs) High intrinsic potency.Generally maintained.Can be reduced in vitro. A 10 kDa PEG linker led to a 22-fold reduction in in vitro cytotoxicity, which was offset by improved in vivo efficacy.The trade-off between in vitro potency and in vivo performance is a key consideration in ADC design.
Immunogenicity Higher potential for immunogenic response.Reduced immunogenicity.Significantly reduced immunogenicity by shielding epitopes and preventing aggregation.PEG is recognized as biologically inert and can lower the risk of an immune response.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the use of TCO-PEG reagents.

TCO_Tetrazine_Ligation TCO-Tetrazine Bioorthogonal Reaction cluster_reactants Reactants cluster_product Products TCO TCO-PEG-Biomolecule Intermediate Diels-Alder Cycloaddition (Intermediate) TCO->Intermediate + Tetrazine Tetrazine Probe/Drug Tetrazine->Intermediate Product Stable Dihydropyridazine Linkage (Conjugate) Intermediate->Product Retro-Diels-Alder (irreversible) N2 Nitrogen Gas (N₂) Intermediate->N2 ADC_Workflow General Workflow for ADC Preparation and Evaluation start Start: Antibody Selection modification Antibody Modification (e.g., with TCO-PEG-NHS Ester) start->modification purification1 Purification of TCO-Antibody modification->purification1 conjugation Conjugation with Tetrazine-Payload purification1->conjugation purification2 Purification of ADC conjugation->purification2 characterization In Vitro Characterization (DAR, Stability, Potency) purification2->characterization invivo In Vivo Evaluation (Pharmacokinetics, Efficacy, Toxicity) characterization->invivo end Data Analysis invivo->end PEG_Linker_Logic Impact of Increasing PEG Linker Length LinkerLength Increase PEG Linker Length Solubility Increases Solubility Reduces Aggregation LinkerLength->Solubility PK Improves Pharmacokinetics (Longer Half-Life) LinkerLength->PK Immunogenicity Reduces Immunogenicity LinkerLength->Immunogenicity Kinetics May Decrease Reaction Kinetics (Steric Hindrance) LinkerLength->Kinetics Potency May Decrease In Vitro Potency LinkerLength->Potency Efficacy Can Enhance In Vivo Efficacy PK->Efficacy leads to

References

A Head-to-Head Comparison: Validating TCO-PEG2-Amine Conjugated Antibodies with ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the generation of reliable and reproducible data in immunoassays is paramount. The method of conjugating antibodies to reporter enzymes or other molecules can significantly impact assay performance. This guide provides an objective comparison of antibody conjugates prepared using TCO-PEG2-amine linkers against those made with traditional and site-specific methods, with a focus on validation using Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction to Antibody Conjugation Chemistries

Antibody conjugation is the process of covalently linking a molecule, such as a reporter enzyme like Horseradish Peroxidase (HRP), to an antibody. The choice of conjugation chemistry is critical as it can affect the antibody's binding affinity, stability, and the overall performance of an immunoassay.[1]

This compound Conjugation: This method is a two-step process that falls under the umbrella of "click chemistry." First, the antibody is modified with a TCO-PEG2-NHS ester, which reacts with primary amines (lysine residues) on the antibody. The trans-cyclooctene (TCO) group is highly reactive with tetrazine (Tz)-modified molecules in a bioorthogonal reaction.[2] This allows for a highly efficient and specific conjugation of a tetrazine-labeled enzyme to the TCO-modified antibody. The PEG (polyethylene glycol) spacer enhances solubility and reduces steric hindrance.

Alternative Conjugation Methods:

  • Traditional Random Conjugation (e.g., SMCC): Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker. It first reacts with amines on the antibody via its NHS-ester group. Then, the maleimide group reacts with free sulfhydryl groups on the enzyme. This method is widely used but can lead to a heterogeneous mixture of conjugates with varying numbers of labels per antibody.[3]

  • Site-Specific Conjugation: These advanced methods involve modifying the antibody at specific, predetermined sites, often away from the antigen-binding regions. This can be achieved through genetic engineering to introduce specific amino acids or by enzymatic modification of glycans on the antibody's Fc region. The result is a homogeneous population of conjugates with a defined drug-to-antibody ratio (DAR).[4]

Performance Comparison: this compound vs. Alternatives

The choice of conjugation method directly impacts the performance of the resulting antibody conjugate in an ELISA. Key performance indicators include binding affinity (often expressed as the half-maximal effective concentration, EC50), signal-to-noise ratio, and the limit of detection (LOD).

Performance MetricThis compound ConjugationTraditional (SMCC) ConjugationSite-Specific Conjugation
Binding Affinity (EC50) Comparable to unmodified antibody, e.g., ~2-5 ng/mL[5]Can be slightly reduced due to random modification, e.g., ~4-6 ng/mLHighest preservation of native affinity
Signal-to-Noise Ratio High, due to efficient and specific conjugationVariable, can be lower due to potential aggregation and inactivationConsistently High
Limit of Detection (LOD) Low, benefits from high signal and low backgroundModerate, can be limited by background noisePotentially the Lowest
Homogeneity Moderately Heterogeneous (random amine labeling)Highly HeterogeneousHighly Homogeneous
Reproducibility GoodFair to GoodExcellent
Stability Generally GoodCan be variable; maleimide-thiol linkage can be less stableGenerally High

Disclaimer: The EC50 values are representative examples from different studies and are not from a direct comparative experiment. Actual values will vary depending on the specific antibody, antigen, and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results. Below are protocols for antibody conjugation and subsequent ELISA validation.

Protocol 1: Antibody Conjugation with TCO-PEG2-NHS Ester and Tetrazine-HRP

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.4)

  • TCO-PEG2-NHS Ester (dissolved in anhydrous DMSO at 10 mM)

  • Tetrazine-HRP

  • Zeba™ Spin Desalting Columns (40K MWCO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Exchange the antibody into a phosphate-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3).

  • TCO-PEG2-NHS Ester Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-NHS ester solution to the antibody.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted TCO-PEG2-NHS ester using a desalting column equilibrated with PBS.

  • Tetrazine-HRP Conjugation: Add a 1.5- to 2-fold molar excess of Tetrazine-HRP to the TCO-modified antibody.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification & Storage: The conjugated antibody can be purified via size-exclusion chromatography if necessary. Store the conjugate at 4°C in a stabilization buffer.

Protocol 2: ELISA-Based Validation of Conjugated Antibody

Materials:

  • 96-well ELISA plates

  • Coating Antigen (in coating buffer, e.g., 50 mM carbonate-bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • This compound-HRP conjugated antibody and other conjugates for comparison

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with 100 µL of the antigen solution (e.g., 1-10 µg/mL) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Conjugate Incubation: Prepare serial dilutions of the HRP-conjugated antibodies in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the conjugate concentration to generate a sigmoidal curve and determine the EC50 value. Calculate the signal-to-noise ratio at each concentration.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the relationships between the conjugation methods, the following diagrams are provided.

G cluster_0 Antibody Preparation cluster_1 This compound Conjugation Workflow start Start with Antibody in Storage Buffer buffer_exchange Buffer Exchange to Amine-Free Buffer (pH 8.3) start->buffer_exchange add_tco Add TCO-PEG2-NHS Ester incubate_tco Incubate 1 hr at RT add_tco->incubate_tco quench_tco Quench Reaction incubate_tco->quench_tco purify_tco Purify (Desalting Column) quench_tco->purify_tco add_tz_hrp Add Tetrazine-HRP purify_tco->add_tz_hrp incubate_click Incubate 1-2 hrs at RT add_tz_hrp->incubate_click final_conjugate TCO-Antibody-HRP Conjugate incubate_click->final_conjugate G cluster_0 ELISA Validation Workflow coat Coat Plate with Antigen wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_conjugate Add Antibody-HRP Conjugate (Serial Dilutions) wash2->add_conjugate wash3 Wash add_conjugate->wash3 add_substrate Add TMB Substrate wash3->add_substrate stop Add Stop Solution add_substrate->stop read Read Absorbance at 450 nm stop->read G TCO This compound Pros: - High Efficiency (Click Chemistry) - Bioorthogonal - Good Stability - PEG spacer improves solubility Cons: - Two-step process - Random amine labeling SMCC Traditional (SMCC) Pros: - Well-established method - One-step for antibody modification Cons: - Highly heterogeneous product - Potential for aggregation - Maleimide-thiol linkage less stable - Can affect antibody affinity SiteSpecific Site-Specific Pros: - Homogeneous product (defined DAR) - High reproducibility - Preserves antibody affinity Cons: - Requires antibody engineering or enzymatic steps - More complex and costly upfront

References

A Researcher's Guide to Click Chemistry in Proteomics: TCO-PEG2-Amine vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of proteomics, the ability to specifically and efficiently label, identify, and quantify proteins is paramount. Bioorthogonal click chemistry has emerged as a powerful tool, allowing for the precise covalent ligation of reporter molecules to proteins of interest within complex biological systems. This guide provides a detailed comparison of key click chemistry reagents, with a focus on the inverse-electron-demand Diels-Alder (iEDDA) reaction involving TCO-PEG2-amine and its alternatives, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).

The choice of reagent is critical and depends on the specific demands of the experiment, including the need for rapid kinetics, biocompatibility for live-cell imaging, or stability in various biochemical environments. This document serves to guide researchers, scientists, and drug development professionals in selecting the optimal click chemistry strategy for their proteomics research by presenting quantitative data, detailed experimental protocols, and logical workflows.

Overview of Major Click Chemistry Reactions in Proteomics

Three primary types of click reactions are widely used in proteomics:

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: This reaction occurs between a tetrazine and a strained alkene, most notably a trans-cyclooctene (TCO). It is renowned for its exceptionally fast reaction rates, which are unparalleled by other bioorthogonal reactions.[1][2] this compound is a key building block, providing a reactive TCO moiety and a primary amine for conjugation, with a hydrophilic PEG spacer to improve solubility.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free reaction involves the cycloaddition of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), with an azide.[4] SPAAC is highly bioorthogonal, avoiding the cellular toxicity associated with copper catalysts, making it ideal for live-cell applications.[4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, joining a terminal alkyne and an azide. While efficient, its reliance on a cytotoxic copper(I) catalyst often limits its application to in vitro systems or cell surface labeling.

Quantitative Performance Comparison

The selection of a click chemistry reagent is often dictated by quantitative parameters such as reaction speed, stability, and efficiency. The following table summarizes these key metrics for the most common reagent pairs used in proteomics.

ParameteriEDDA (TCO + Tetrazine)SPAAC (DBCO + Azide)CuAAC (Alkyne + Azide)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 2,000 - 30,000+ (Up to 3,300,000 with optimized reagents)0.1 - 1.210 - 100
Biocompatibility (Copper-Free) Excellent: No catalyst required.Excellent: No catalyst required.Limited: Requires cytotoxic Cu(I) catalyst.
Reaction Conditions Aqueous buffer (pH 6.0-9.0), Room Temp or 37°C.Aqueous buffer (pH 5-10), Room Temp or 4°C.Aqueous buffer, requires Cu(I) source and reducing agent.
Reagent Stability TCO can isomerize to its unreactive cis-isomer, potentially accelerated by thiols or metals. Newer derivatives offer improved stability.DBCO is generally stable but can be sensitive to certain reducing agents (e.g., TCEP).Azides and terminal alkynes are generally stable. Azides can be reduced by phosphines (Staudinger ligation).
Primary Application Live-cell imaging, in vivo studies, applications requiring extremely fast kinetics and low reagent concentrations.Live-cell labeling, protein-protein conjugation, pull-down assays where high biocompatibility is crucial.In vitro conjugation, activity-based protein profiling (ABPP) in cell lysates, surface labeling.
Key Advantage Unparalleled reaction speed.Excellent balance of biocompatibility and good kinetics.Well-established, cost-effective reagents.
Key Limitation Potential stability issues of some TCO derivatives.Slower kinetics compared to iEDDA.Copper toxicity limits in vivo applications.

Visual Guides to Mechanisms and Workflows

To better illustrate the chemical reactions and their application in a typical proteomics experiment, the following diagrams have been generated.

G Figure 1. Comparison of Bioorthogonal Reaction Mechanisms cluster_0 iEDDA Cycloaddition cluster_1 SPAAC Cycloaddition TCO TCO (trans-cyclooctene) Product1 Dihydropyridazine Adduct TCO->Product1 Extremely Fast (k₂ > 2000 M⁻¹s⁻¹) Tetrazine Tetrazine Tetrazine->Product1 DBCO DBCO (dibenzocyclooctyne) Product2 Stable Triazole DBCO->Product2 Fast (k₂ ≈ 1 M⁻¹s⁻¹) Azide Azide Azide->Product2

Figure 1. Comparison of Bioorthogonal Reaction Mechanisms.

G Figure 2. General Workflow for Click Chemistry in Proteomics cluster_0 Sample Preparation & Labeling cluster_1 Enrichment & Analysis A 1. Introduce Bioorthogonal Handle (e.g., via metabolic labeling or -NHS ester reaction) B 2. Cell Lysis & Proteome Extraction A->B C 3. Bioorthogonal Ligation (Click Reaction) (Add Tetrazine, Azide, or Alkyne reporter tag) B->C D 4. Affinity Purification (e.g., Streptavidin beads for biotin tags) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Protein Identification & Quantification F->G

Figure 2. General Workflow for Click Chemistry in Proteomics.

G Figure 3. Decision Tree for Reagent Selection Start Start: Choose a Click Chemistry Reaction Q1 Is the experiment in live cells or in vivo? Start->Q1 Q2 Is reaction speed the highest priority? Q1->Q2 Yes CuAAC Use CuAAC (Alkyne + Azide + Copper) Best for lysates/in vitro work. Q1->CuAAC No SPAAC Use SPAAC (DBCO + Azide) Good balance of speed & biocompatibility. Q2->SPAAC No IEDDA Use iEDDA (TCO + Tetrazine) Best for fastest kinetics. Q2->IEDDA Yes

Figure 3. Decision Tree for Reagent Selection.

Experimental Protocols

The following protocols provide a generalized framework for protein labeling. Specific parameters such as reagent concentrations and incubation times may require optimization based on the protein of interest and the specific reporter molecule used.

Protocol 1: Labeling via iEDDA (TCO-Tetrazine Ligation)

This two-part protocol first involves labeling a protein's primary amines with a TCO-NHS ester, followed by the click reaction with a tetrazine-functionalized molecule.

Part A: Protein Labeling with TCO-NHS Ester

  • Materials:

    • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4).

    • TCO-PEGn-NHS ester.

    • Anhydrous DMSO.

    • Quenching buffer (1 M Tris-HCl, pH 8.0).

    • Desalting spin column.

  • Procedure:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted TCO reagent using a desalting spin column, exchanging the protein into the desired buffer (e.g., PBS).

Part B: TCO-Tetrazine Click Reaction

  • Materials:

    • TCO-labeled protein from Part A.

    • Tetrazine-functionalized molecule (e.g., Tetrazine-Biotin).

    • Reaction buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

    • Combine the TCO-labeled protein with a 1.5- to 5-fold molar excess of the tetrazine reagent in the reaction buffer.

    • Incubate the mixture for 30 minutes to 2 hours at room temperature or 37°C. Reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.

    • The resulting conjugate is now ready for downstream applications, such as affinity purification or analysis. Purification to remove excess tetrazine reagent may be performed if necessary.

Protocol 2: Labeling via SPAAC (DBCO-Azide Ligation)

This protocol details the labeling of a protein with a DBCO-NHS ester, followed by copper-free click conjugation to an azide-functionalized molecule.

Part A: Protein Labeling with DBCO-NHS Ester

  • Materials:

    • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4).

    • DBCO-PEGn-NHS ester.

    • Anhydrous DMSO.

    • Quenching buffer (1 M Tris-HCl, pH 8.0).

    • Desalting spin column.

  • Procedure:

    • Prepare the protein in an amine-free buffer as described in Protocol 1A.

    • Immediately before use, prepare a 10 mM stock solution of DBCO-PEGn-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Purify the DBCO-labeled protein from excess reagent using a desalting spin column.

Part B: DBCO-Azide Click Reaction

  • Materials:

    • DBCO-labeled protein from Part A.

    • Azide-functionalized molecule (e.g., Azide-Fluorophore).

    • Reaction buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Dissolve the azide-functionalized molecule in a compatible solvent to prepare a stock solution.

    • Combine the DBCO-labeled protein with a 2- to 10-fold molar excess of the azide reagent.

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. Longer incubation times may improve efficiency.

    • The conjugate is now ready for downstream analysis. If necessary, purify the final conjugate to remove unreacted azide molecules using an appropriate method like size-exclusion chromatography.

Conclusion

The choice between this compound (for iEDDA) and other click chemistry reagents like DBCO (for SPAAC) is a critical decision in the design of proteomics experiments.

  • TCO-tetrazine (iEDDA) chemistry offers the pinnacle of reaction speed, making it the superior choice for applications where reaction time is limiting, such as in vivo imaging or when dealing with very low concentrations of reactants. Researchers must, however, consider the stability of the specific TCO derivative under their experimental conditions.

  • DBCO-azide (SPAAC) chemistry provides an excellent and robust alternative, balancing very good biocompatibility with reaction rates that are suitable for most live-cell labeling and proteomic enrichment applications.

  • CuAAC , while historically significant, is now primarily reserved for in vitro applications where the toxicity of copper is not a concern.

By leveraging the quantitative data and protocols in this guide, researchers can make an informed decision, selecting the bioorthogonal chemistry that best aligns with their specific experimental goals, ultimately enabling more precise and insightful proteomic discoveries.

References

Safety Operating Guide

Proper Disposal of TCO-PEG2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like TCO-PEG2-amine are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for the proper disposal of this compound. Adherence to these protocols is critical to mitigate risks to personnel and the environment.

This compound is a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While some safety data sheets (SDS) for similar PEG-amine compounds suggest they are not classified as hazardous substances, the presence of an amine functional group warrants careful handling and disposal as a potentially hazardous chemical. All research compounds should be treated as potentially hazardous waste unless confirmed otherwise by a specific SDS and institutional guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

The primary and recommended route for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Never dispose of this chemical down the sink or in regular trash.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[3][4]

  • Crucially, keep amine waste separate from acids and oxidizing agents. [3]

2. Waste Collection and Containerization:

  • Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance. Whenever possible, use the original container.

  • The container must be in good condition, with a secure, screw-on cap. Do not use containers with corks or parafilm as a primary seal.

  • For liquid waste, do not fill the container to more than 75-80% capacity to allow for vapor expansion.

  • For solid waste, such as contaminated gloves or wipes, double-bag the materials in clear plastic bags.

3. Labeling Hazardous Waste:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations.

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is away from general lab traffic and incompatible chemicals.

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste collection and documentation.

6. Decontamination of Empty Containers:

  • An empty container that held this compound must be decontaminated before being disposed of as regular trash.

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the solvent rinsate as hazardous waste and dispose of it according to the procedures outlined above.

  • After triple rinsing and allowing the container to dry, deface or remove the original label before disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TCO_PEG2_amine_Disposal This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Potentially Hazardous Chemical Waste ppe->identify segregate Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) identify->segregate container Collect in a Labeled, Leak-Proof, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->storage empty_container Empty Container? container->empty_container Is container empty? contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal empty_container->storage No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate trash Dispose of Decontaminated Container in Regular Trash triple_rinse->trash collect_rinsate->container

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling TCO-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals handling TCO-PEG2-amine. The following procedures are based on general safety protocols for handling amine-containing compounds and PEGylated reagents. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive details before handling this chemical.

This compound is a chemical compound that contains a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) linker, and a primary amine group.[1] The TCO group is reactive in "click chemistry," while the amine group allows for conjugation to other molecules.[1] The PEG linker enhances solubility in aqueous media.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The required PPE is determined by the potential hazards associated with the amine functional group, which can be corrosive and an irritant.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashes.
Skin Protection A standard laboratory coat should be worn. Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for any signs of damage before use. Wear closed-toe shoes and long pants.
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Operational Plan: Handling and Storage

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Preparation:

  • Assemble all necessary equipment and reagents within a designated chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Don all required PPE as outlined in the table above before handling the chemical.

Handling:

  • This compound is often supplied as a solid or oil. Handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a tightly sealed container in a freezer, typically at -20°C, as recommended by suppliers.

  • The compound should be protected from light.

  • It is often recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

  • TCO compounds have a short half-life and are not recommended for long-term storage as they can isomerize and lose reactivity.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

Quantitative Data Summary

PropertyValue
CAS Number 2141981-87-3
Molecular Formula C₁₅H₂₈N₂O₄
Molecular Weight 300.39 g/mol
Purity ≥97%
Storage Temperature -20°C
Solubility Soluble in DMSO, DCM, and DMF

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Assemble Equipment in Fume Hood prep2 Don Required PPE prep1->prep2 handle1 Weigh/Measure this compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Chemical Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.